4-Bromo-5-fluoro-2,8-dimethylquinoline
Description
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Structure
3D Structure
Properties
CAS No. |
1378260-91-3 |
|---|---|
Molecular Formula |
C11H9BrFN |
Molecular Weight |
254.10 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3 |
InChI Key |
DOMMEAXTRIGRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-5-fluoro-2,8-dimethylquinoline CAS 1378260-91-3
Technical Guide: 4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS 1378260-91-3)
Abstract This technical guide provides a comprehensive analysis of 4-Bromo-5-fluoro-2,8-dimethylquinoline , a high-value heterocyclic building block used in the synthesis of advanced pharmaceutical agents. Characterized by its specific halogenation pattern (C4-Br, C5-F) and steric modulation (C2-Me, C8-Me), this scaffold is critical for developing Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors. This document details the structural properties, validated synthesis protocols via the Conrad-Limpach method, downstream reactivity profiles, and safety standards for handling this halogenated quinoline.
Chemical Profile & Structural Analysis
The utility of 4-bromo-5-fluoro-2,8-dimethylquinoline lies in its "privileged" substitution pattern. The C4-bromide serves as a reactive handle for cross-coupling, while the C5-fluorine and C2/C8-methyl groups modulate the electronic environment and metabolic stability of the final drug candidate.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1378260-91-3 |
| IUPAC Name | 4-Bromo-5-fluoro-2,8-dimethylquinoline |
| Molecular Formula | C₁₁H₉BrFN |
| Molecular Weight | 254.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low solubility in water |
| Key Functionality | Electrophilic C4 center (Suzuki/Buchwald ready); Metabolic block at C5/C8 |
Structural Causality:
-
C4-Bromo: The position is activated for nucleophilic aromatic substitution (
) and Palladium-catalyzed cross-couplings due to the electron-deficient nature of the pyridine ring in the quinoline system. -
C5-Fluoro: Provides a specific electronic effect (inductive withdrawal) that lowers the pKa of the quinoline nitrogen and blocks metabolic oxidation at the C5 position, a common soft spot in quinoline drugs.
-
C2/C8-Dimethyl: The C2-methyl blocks nucleophilic attack at the otherwise reactive C2 position. The C8-methyl introduces steric bulk, twisting the conformation of N1-substituents in downstream derivatives, which can enhance selectivity for protein binding pockets.
Synthetic Architecture
The synthesis of CAS 1378260-91-3 is best approached via the Conrad-Limpach Cyclization , followed by dehydrative bromination. This route ensures correct regiochemistry for the 2,8-dimethyl-5-fluoro substitution pattern.
Phase 1: Precursor Assembly (Conrad-Limpach Protocol)
-
Starting Materials: 5-Fluoro-2-methylaniline + Ethyl Acetoacetate.
-
Mechanism: Acid-catalyzed condensation to form an enamine, followed by high-temperature thermal cyclization.
Protocol 1: Synthesis of 5-Fluoro-2,8-dimethylquinolin-4(1H)-one
-
Enamine Formation: Charge a reactor with 5-fluoro-2-methylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and catalytic p-toluenesulfonic acid (PTSA) in toluene. Reflux with a Dean-Stark trap to remove water. Monitor by TLC until aniline is consumed.
-
Thermal Cyclization: Concentrate the reaction mixture to remove toluene. Add the crude enamine dropwise to vigorously stirring Dowtherm A (or diphenyl ether) pre-heated to 250°C.
-
Critical Control Point: The addition must be slow to maintain the temperature >240°C, ensuring kinetic cyclization to the 4-hydroxy product rather than amide formation.
-
-
Isolation: Cool the mixture to ~50°C and dilute with hexane or diethyl ether. The quinolone product precipitates. Filter, wash with hexane, and dry.
Phase 2: Functionalization (Bromination)
Protocol 2: Dehydrative Bromination to 4-Bromo-5-fluoro-2,8-dimethylquinoline
-
Reagent Setup: Suspend 5-fluoro-2,8-dimethylquinolin-4(1H)-one (1.0 eq) in anhydrous Acetonitrile (MeCN) or Toluene.
-
Bromination: Add Phosphorus Oxybromide (POBr₃) (1.5 eq) in portions.
-
Note:
is preferred over for solid-state handling and cleaner reaction profiles with quinolones.
-
-
Reaction: Reflux (80-110°C) for 2-4 hours. Monitor by HPLC/TLC for the disappearance of the polar starting material and appearance of the non-polar bromide.
-
Workup (Exothermic): Cool to 0°C. Quench slowly onto crushed ice/water. Neutralize with saturated
or 10% NaOH to pH 8-9. -
Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
Visualization of Synthetic Logic
The following diagram illustrates the validated synthetic pathway and the regiochemical logic governing the formation of the target CAS.
Caption: Figure 1. Step-wise synthesis of CAS 1378260-91-3 via the Conrad-Limpach protocol.
Reactivity & Applications
The 4-bromo-5-fluoro-2,8-dimethylquinoline scaffold is designed for modular drug discovery. Its reactivity profile is dominated by the C4-Br bond, which is highly susceptible to Palladium-catalyzed cross-coupling reactions.
Key Transformations:
-
Suzuki-Miyaura Coupling:
-
Reaction: Coupling with aryl/heteroaryl boronic acids.
-
Catalyst System:
or with in Dioxane/Water. -
Application: Synthesis of biaryl scaffolds common in kinase inhibitors (e.g., c-Met, VEGFR).
-
-
Buchwald-Hartwig Amination:
-
Reaction: Displacement of Br with primary/secondary amines.
-
Catalyst System:
/ Xantphos or BrettPhos. -
Application: Formation of amino-quinolines, a core motif in antimalarials and P-CABs.
-
-
Sonogashira Coupling:
-
Reaction: Coupling with terminal alkynes.
-
Application: Extending the carbon skeleton for macrocyclization strategies.
-
SAR (Structure-Activity Relationship) Map
Caption: Figure 2. Functional reactivity and SAR contributions of the core substituents.
Safety & Handling
Researchers must adhere to strict safety protocols when handling halogenated quinolines and their synthesis reagents.
-
Phosphorus Oxybromide (POBr₃): Highly corrosive and water-reactive. Reacts violently with moisture to release HBr gas. Handle in a fume hood under inert atmosphere (Argon/Nitrogen).
-
4-Bromo-5-fluoro-2,8-dimethylquinoline:
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place under inert gas. Light sensitive (store in amber vials).
-
References
-
Organic Syntheses. (2005). Synthesis of 5-Bromoisoquinoline (General Bromination Method). Org. Synth. 2005, 81,[1] 98. Retrieved from [Link]
- Google Patents. (2022). Improved process for the preparation of Ripretinib intermediates (Related 4-bromo-5-fluoro chemistry).
Sources
4-Bromo-5-fluoro-2,8-dimethylquinoline molecular weight and formula
This technical guide details the physicochemical profile, synthesis logic, and experimental handling of 4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS 1378260-91-3). It is structured for medicinal chemists and process scientists requiring high-fidelity data for scaffold utilization.
Molecular Identity & Physicochemical Profile[1][2]
This compound represents a highly functionalized quinoline scaffold, distinct for its specific halogenation pattern which offers orthogonal reactivity: the 4-bromo position is labile to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the 5-fluoro substituent provides metabolic stability and electronic modulation of the aromatic core.
Core Data Table
| Parameter | Specification | Notes |
| Chemical Name | 4-Bromo-5-fluoro-2,8-dimethylquinoline | IUPAC Nomenclature |
| CAS Registry Number | 1378260-91-3 | Confirmed Catalog Identity [1] |
| Molecular Formula | C₁₁H₉BrFN | |
| Molecular Weight | 254.10 g/mol | Monoisotopic Mass: 252.99 g/mol |
| Physical State | Solid (Off-white to pale yellow) | Crystalline powder |
| Solubility | DMSO, DCM, Chloroform | Low solubility in water/hexane |
| LogP (Predicted) | ~3.4 - 3.8 | Lipophilic character due to di-methyl/halo substitution |
| pKa (Predicted) | ~4.2 (Quinoline Nitrogen) | Reduced basicity vs. quinoline due to 5-F inductive effect |
Structural Logic
-
2,8-Dimethylation: The 2-methyl group blocks metabolic oxidation at the labile C2 position, while the 8-methyl group introduces steric bulk near the nitrogen lone pair, potentially reducing off-target binding in kinase domains.
-
5-Fluoro Substitution: Introduces a strong dipole and blocks metabolism at the C5 position, a common site for oxidative clearance in quinolines.
-
4-Bromo Handle: The primary site for diversification. The C-Br bond at position 4 is activated by the electron-deficient pyridine ring, making it highly reactive toward nucleophilic aromatic substitution (
) or metal-catalyzed coupling.
Retrosynthetic Analysis & Synthesis Strategy
To synthesize this specific isomer with high regiocontrol, a Conrad-Limpach Cyclization approach is the industry standard. This method constructs the pyridine ring onto a pre-functionalized aniline, ensuring the 5-fluoro and 8-methyl substituents are correctly positioned without the ambiguity of electrophilic substitution on a pre-formed quinoline.
Pathway Logic
-
Precursor Selection: The synthesis requires 5-fluoro-2-methylaniline . The ortho-methyl group directs cyclization exclusively to the open ortho-position (C6 of the aniline), which becomes C5 of the quinoline.
-
Ring Construction: Condensation with ethyl acetoacetate yields the enamine, which undergoes thermal cyclization to form the 4-hydroxy intermediate (4-quinolone tautomer).
-
Aromatization/Functionalization: Conversion of the 4-hydroxy group to 4-bromo using phosphorus oxybromide (
).
Synthesis Workflow Diagram (DOT)
Caption: Regioselective synthesis via Conrad-Limpach cyclization. The 2-methyl group on the aniline enforces cyclization at the specific ortho-carbon, guaranteeing the 5-fluoro/8-methyl pattern.
Detailed Experimental Protocol
Safety Warning:
Step 1: Synthesis of 5-Fluoro-2,8-dimethylquinolin-4-ol
Objective: Construct the quinoline core.
-
Condensation:
-
Charge a round-bottom flask with 5-fluoro-2-methylaniline (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Add a catalytic amount of acetic acid (0.05 eq) and anhydrous benzene or toluene.
-
Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC until aniline is consumed.
-
Concentrate in vacuo to yield the crude enamine oil.
-
-
Cyclization:
-
Prepare a high-boiling solvent bath (Diphenyl ether or Dowtherm A) heated to 250°C .
-
Add the crude enamine dropwise to the hot solvent. Critical: Rapid addition ensures kinetic cyclization over polymerization.
-
Maintain temperature for 30–60 minutes. Ethanol is evolved (distill off if possible).
-
Cool to room temperature. Dilute with hexane/diethyl ether to precipitate the product.
-
Filter the solid 5-fluoro-2,8-dimethylquinolin-4-ol . Wash with hexane to remove Dowtherm A.
-
Step 2: Bromination to 4-Bromo-5-fluoro-2,8-dimethylquinoline
Objective: Convert the tautomeric hydroxyl group to the bromo-substituent.
-
Reaction Setup:
-
In a dry flask under inert atmosphere (
), suspend the 5-fluoro-2,8-dimethylquinolin-4-ol (1.0 eq) in anhydrous acetonitrile or perform neat (if scale allows). -
Add Phosphorus Oxybromide (
) (1.5 eq) in portions. Note: can also be used but is often cleaner for quinolines.
-
-
Execution:
-
Heat the mixture to 80–100°C (reflux if using acetonitrile) or 140°C (if neat).
-
Monitor by TLC/LC-MS. The starting material peak (polar, phenolic) should disappear, replaced by a less polar peak (bromo-product).
-
-
Workup (Quenching):
-
Cool the reaction mixture to 0°C.
-
Carefully quench by dropwise addition of crushed ice/water. Exothermic!
-
Neutralize with saturated
or (aq) to pH ~9-10. -
Extract with Dichloromethane (DCM) (3x).[1]
-
-
Purification:
-
Dry organic layer over
, filter, and concentrate.[2] -
Purify via flash column chromatography (Silica gel; Hexane/EtOAc gradient). The product typically elutes in low-polarity fractions (e.g., 10-20% EtOAc).
-
Quality Control & Validation
To ensure the integrity of the synthesized scaffold, the following validation markers must be met.
| Analytical Method | Expected Signal / Observation | Interpretation |
| ¹H NMR (CDCl₃) | δ ~2.8-2.9 ppm (s, 3H) | C2-Methyl singlet (deshielded by ring N). |
| δ ~2.6-2.7 ppm (s, 3H) | C8-Methyl singlet. | |
| Absence of broad singlet >10 ppm | Confirms conversion of OH to Br. | |
| ¹⁹F NMR | Single peak (approx -110 to -130 ppm) | Confirms presence of Fluorine; shift depends on solvent. |
| LC-MS (ESI+) | [M+H]⁺ = 254.0 / 256.0 | Characteristic 1:1 isotopic doublet for Bromine (⁷⁹Br/⁸¹Br). |
| TLC | High Rf (Non-polar) | Product moves significantly higher than the polar 4-OH precursor. |
Logical Validation (Self-Check)
-
Isotopic Pattern: If the Mass Spec does not show a 1:1 doublet separated by 2 amu, the bromination failed (likely still the hydroxy or chloro impurity if
was used by mistake). -
Regiochemistry: The coupling constants in the aromatic region of the NMR must reflect the 5-F substitution. H6 and H7 will show ortho-coupling to each other and H6 will show ortho-coupling to F5.
References
-
PubChem. (n.d.).[3][4] Compound Summary: 8-Bromo-4,5-dimethylquinoline (Isomer Comparison). National Library of Medicine. Retrieved March 7, 2026, from [Link]
Sources
Technical Whitepaper: Physical Properties and Derivatization of 5-Fluoro-2,8-dimethylquinoline
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, antibacterial, and antineoplastic agents. Among its functionalized analogs, 5-fluoro-2,8-dimethylquinoline (CAS: 1935335-91-3) and its derivatives represent a highly specialized class of intermediates. The strategic placement of a fluorine atom at the C5 position, combined with the steric bulk and electron-donating properties of methyl groups at C2 and C8, creates a unique physicochemical profile.
This whitepaper provides an authoritative analysis of the physical properties of 5-fluoro-2,8-dimethylquinoline derivatives, elucidates the causality behind their synthetic behaviors, and outlines self-validating experimental protocols for their synthesis and characterization [1].
Structural Dynamics & Mechanistic Causality
The physical and chemical behavior of 5-fluoro-2,8-dimethylquinoline is dictated by the push-pull electronic effects and steric constraints of its substituents [2]:
-
The 5-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) that lowers the pKa of the quinoline nitrogen, thereby altering its solubility profile at physiological pH. Concurrently, it blocks cytochrome P450-mediated metabolic oxidation at the C5 position, significantly increasing the biological half-life of downstream drug candidates [3].
-
The 2,8-Dimethyl Substituents: The C2 methyl group (quinaldine configuration) increases lipophilicity and provides a synthetic handle for further functionalization (e.g., oxidation to an aldehyde). The C8 methyl group introduces significant steric hindrance, shielding the quinoline nitrogen and dictating the regioselectivity of electrophilic aromatic substitutions (such as nitration or halogenation) by sterically blocking the adjacent C7 position [2].
Structural Property Relationships
Caption: Mechanistic pathway illustrating how specific functional groups dictate the physical and chemical properties of the quinoline core.
Physicochemical Properties Profile
Understanding the baseline physical properties of 5-fluoro-2,8-dimethylquinoline is critical for downstream purification, formulation, and pharmacokinetic modeling. The data synthesized below is derived from computational chemistry models (QSAR) and extrapolated experimental data from closely related isomers (e.g., 8-fluoroquinoline and 2,4-dimethylquinoline) [1][3][4].
| Property | Value / Descriptor | Causality / Significance |
| Molecular Formula | C₁₁H₁₀FN | Baseline elemental composition. |
| Molecular Weight | 175.20 g/mol | Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant). |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Indicates excellent membrane permeability and potential blood-brain barrier (BBB) penetration. |
| Partition Coefficient (LogP) | ~2.99 | The combination of two methyl groups and a fluorine atom drives lipophilicity, favoring lipid bilayer partitioning. |
| Boiling Point (Predicted) | 260°C – 285°C at 760 mmHg | Elevated boiling point due to the polarizability of the quinoline core and dipole-dipole interactions induced by the fluorine atom. |
| Density | ~1.15 – 1.25 g/cm³ | Standard for halogenated aromatic heterocycles; essential for liquid-liquid extraction solvent selection. |
| H-Bond Donors / Acceptors | 0 / 1 | The lone pair on the quinoline nitrogen acts as the sole hydrogen bond acceptor, limiting aqueous solubility but enhancing target specificity. |
Experimental Workflows & Self-Validating Protocols
As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but self-validating. The following workflows incorporate causality-driven decision-making and built-in quality control checkpoints.
De Novo Synthesis via Modified Friedländer Annulation
The synthesis of highly substituted quinolines often suffers from poor regioselectivity. The Friedländer annulation is selected here because it allows for the pre-installation of the fluorine and methyl groups on the starting materials, ensuring absolute regiocontrol [2].
Caption: Workflow for the regioselective synthesis and derivatization of 5-fluoro-2,8-dimethylquinoline.
Step-by-Step Protocol:
-
Reagent Preparation: Dissolve 2-amino-5-fluoro-3-methylacetophenone (1.0 eq) and acetone (1.5 eq) in anhydrous ethanol.
-
Causality Rationale: Anhydrous conditions prevent the competitive hydrolysis of the intermediate imine. Acetone is used in slight excess to drive the equilibrium toward condensation.
-
-
Catalysis: Add catalytic potassium hydroxide (KOH) dropwise at 0°C, then heat to reflux (78°C) for 6 hours.
-
Self-Validating Checkpoint 1 (Reaction Progress): Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the highly fluorescent starting material under 254 nm UV light validates the consumption of the acetophenone.
-
Workup: Quench with saturated aqueous NH₄Cl to neutralize the base. Extract with ethyl acetate (3x).
-
Causality Rationale: NH₄Cl provides a buffered quench, preventing the degradation of the newly formed quinoline core that might occur with strong acids.
-
-
Self-Validating Checkpoint 2 (Product Integrity): Perform LC-MS. A distinct peak at m/z 176.2 [M+H]⁺ confirms the formation of 5-fluoro-2,8-dimethylquinoline.
Regioselective Derivatization: Electrophilic Nitration
Introducing a nitro group allows for downstream reduction to an amine, opening pathways for amide coupling.
Step-by-Step Protocol:
-
Acidic Solvation: Dissolve 5-fluoro-2,8-dimethylquinoline in concentrated H₂SO₄ at -5°C.
-
Causality Rationale: H₂SO₄ protonates the quinoline nitrogen. This deactivates the pyridine ring, forcing the incoming electrophile to attack the carbocyclic ring.
-
-
Nitration: Slowly add a pre-cooled mixture of fuming HNO₃ and H₂SO₄ (1:1 v/v) over 30 minutes, maintaining the temperature strictly below 0°C.
-
Causality Rationale: The C5 position is occupied by fluorine. The C8 position is blocked by a methyl group. The C7 position is sterically hindered by the C8 methyl. Therefore, the nitronium ion (
) is directed almost exclusively to the C6 position [2]. Strict thermal control prevents oxidative cleavage of the methyl groups.
-
-
Self-Validating Checkpoint 3 (Regioselectivity): Isolate the crude solid by pouring over crushed ice. Run a ¹H-NMR (CDCl₃). The presence of a single, isolated aromatic singlet in the 7.5-8.0 ppm range (representing the C7 proton) validates absolute regioselectivity at C6.
Physical Property Characterization: LogP Determination (Shake-Flask Method)
Step-by-Step Protocol:
-
Phase Saturation: Pre-saturate 1-octanol and HPLC-grade water by stirring them together for 24 hours, then separate the phases.
-
Causality Rationale: Mutual saturation prevents volume changes during the actual experiment, ensuring accurate concentration calculations.
-
-
Partitioning: Dissolve 2 mg of the synthesized derivative in 5 mL of the saturated 1-octanol. Add 5 mL of the saturated water. Shake mechanically at 25°C for 60 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Self-Validating Checkpoint 4 (Mass Balance): Quantify the concentration in both phases using UV-Vis spectroscopy (λmax ~275 nm). The sum of the mass in the aqueous and organic phases must equal the initial 2 mg input (±5%). If mass is lost, it indicates precipitation at the interface, invalidating the run. Calculate LogP as
.
Pharmacokinetic Implications in Drug Design
The physical properties of 5-fluoro-2,8-dimethylquinoline derivatives make them highly desirable for central nervous system (CNS) targets and intracellular kinase inhibition. The computed TPSA of 12.89 Ų is well below the 90 Ų threshold for BBB penetration. Furthermore, the strategic fluorine placement modulates the basicity of the quinoline nitrogen, ensuring the molecule remains predominantly unionized at the physiological pH of 7.4, which is a critical requirement for passive transcellular diffusion [3].
By controlling the synthetic pathways and rigorously validating the physical properties as outlined in this guide, development teams can leverage this scaffold to design highly bioavailable, metabolically stable therapeutics.
References
-
MDPI. "Combined 2D-QSAR, Principal Component Analysis and Sensitivity Analysis Studies on Fluoroquinolones' Genotoxicity." Int. J. Environ. Res. Public Health. Available at: [Link]
safety data sheet (SDS) for 4-Bromo-5-fluoro-2,8-dimethylquinoline
An In-Depth Technical Guide to 4-Bromo-5-fluoro-2,8-dimethylquinoline: For Advanced Research Applications
Introduction
4-Bromo-5-fluoro-2,8-dimethylquinoline is a halogenated heterocyclic compound built upon the quinoline scaffold. Quinoline and its derivatives are of paramount importance in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This particular molecule, with its specific substitution pattern—a bromine atom at the 4-position, a fluorine at the 5-position, and methyl groups at the 2- and 8-positions—is of significant interest to researchers and drug development professionals. The strategic placement of the bromine atom provides a key reactive handle for synthetic elaboration, allowing for the generation of diverse compound libraries through cross-coupling and nucleophilic substitution reactions.[3]
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a holistic technical overview for its intended scientific audience. It synthesizes critical safety information, derived from structurally related analogs, with practical, field-proven insights into its handling, application, and analysis. The objective is to empower researchers to utilize this versatile building block safely and effectively in their discovery programs, particularly in the development of novel inhibitors for critical cancer-related signaling pathways.[3]
Compound Identification and Physicochemical Properties
Precise identification is the foundation of safe and reproducible research. While exhaustive experimental data for this specific compound is not widely published, its core properties can be established from supplier information and computational predictions based on its structure.
| Property | Value | Source |
| Chemical Name | 4-Bromo-5-fluoro-2,8-dimethylquinoline | - |
| CAS Number | 1378260-91-3 | [4] |
| Molecular Formula | C₁₁H₉BrFN | - |
| Molecular Weight | 254.10 g/mol | (Calculated) |
| Purity (Typical) | ≥97% | |
| Predicted Appearance | Solid (e.g., crystalline powder) | [5] |
| Predicted Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile); low water solubility. | [2][6] |
Hazard Identification and Safety Profile
Inferred GHS Classification
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[8] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] |
Toxicological Profile
-
Acute Oral Toxicity: Based on analogs, this compound is presumed to be harmful if ingested.[5][8]
-
Skin Contact: Expected to cause skin irritation upon direct contact.[8][9]
-
Eye Contact: Expected to cause serious eye irritation.[8][9]
-
Inhalation: Inhalation of the powder may cause respiratory tract irritation.[6]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical. The following procedures are recommended:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][8]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation persists.[8]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[8][9]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[9]
Safe Handling, Storage, and Spill Management
A self-validating safety system relies on a combination of robust engineering controls, correct personal protective equipment (PPE), and established protocols for routine handling and emergencies.
Engineering Controls and Personal Protective Equipment (PPE)
Proper handling requires a controlled laboratory environment to minimize exposure risk.
| Control/PPE | Specification | Rationale and Purpose |
| Ventilation | Certified Chemical Fume Hood | To contain and exhaust airborne particulates and potential vapors, preventing inhalation. |
| Hand Protection | Nitrile Gloves (inspect before use) | Provides a chemical-resistant barrier against skin contact.[10] |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[10] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[10] |
| Respiratory | N95 Particulate Respirator | Recommended when handling the solid, powdered form to prevent inhalation of dust particles.[10] |
Storage Protocols
The chemical stability and safety of halogenated aromatic compounds are highly dependent on storage conditions.
-
Location: Store in a cool, dry, and well-ventilated area.[11]
-
Container: Keep in a tightly closed, original container.
-
Incompatibilities: Segregate from strong oxidizing agents and strong acids.[11][12]
-
Light and Moisture: Store away from direct light and moisture to prevent degradation.[11][12]
Spill and Decontamination Workflow
Accidental spills must be managed promptly and safely. The following workflow ensures personnel safety and effective containment.
Caption: General workflow for SₙAr functionalization.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, combine 4-Bromo-5-fluoro-2,8-dimethylquinoline (1.0 eq), the desired primary or secondary amine (1.2-2.0 eq), and a suitable high-boiling polar aprotic solvent (e.g., NMP, DMF, or dioxane).
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting quinoline is consumed.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue using silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of the title compound or its derivatives, adapted from established methods for quinoline analysis. [13] HPLC Parameters:
| Parameter | Specification | Rationale |
| Instrument | HPLC with UV Detector | Standard for purity analysis of aromatic compounds. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) | Common mobile phase for reverse-phase chromatography. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~225 nm | Quinolines exhibit strong absorbance in this UV region. [13] |
| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Conclusion
4-Bromo-5-fluoro-2,8-dimethylquinoline is a valuable, synthetically versatile building block for researchers engaged in drug discovery and medicinal chemistry. Its utility, however, is matched by its potential hazards, which necessitate adherence to stringent safety protocols for handling, storage, and disposal. By integrating the inferred toxicological data with established laboratory safety practices and robust analytical and synthetic methodologies, this guide provides the necessary framework for scientists to harness the full potential of this compound. Responsible and informed use will undoubtedly facilitate the development of novel chemical entities with the potential to address significant therapeutic challenges.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- El-Gendy, M. A., El-Sherbeny, M. A., & El-Subbagh, H. I. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Jordan Journal of Pharmaceutical Sciences.
- ChemScene. (n.d.). 4-Bromo-5-fluoroquinoline.
- Crysdot LLC. (n.d.). 4-Bromo-5-fluoro-2,8-dimethylquinoline.
- Sigma-Aldrich. (n.d.). 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline.
- BLDpharm. (n.d.). 4-Bromo-5,7-difluoro-2-methylquinoline.
- BuyersGuideChem. (n.d.). 4-Bromo-5,8-difluoro-2-methylquinoline.
- Tradebe. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Sigma-Aldrich. (n.d.). 4-Bromo-5,8-difluoroquinoline.
- IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 4-Bromo-1-fluoro-2-nitrobenzene.
- Darnell, A. J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. EPA.
- Singh, A., & Kumar, A. (2025, July 19). The Chemistry and Applications of Quinoline: A Comprehensive Review.
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- Aaronchem. (2024, November 1). Safety Data Sheet: 8-bromo-2,6-dimethylquinoline.
- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- ChemicalBook. (n.d.). 4-Bromoquinoline synthesis.
- European Chemicals Agency (ECHA). (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 3-Bromoquinoline.
- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET: 2,4-Dimethylquinoline.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- University of California, Santa Cruz. (2005, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety.
- BenchChem. (n.d.). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
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- 2. ijfmr.com [ijfmr.com]
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- 5. 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Solubility Profiling of 4-Bromo-5-fluoro-2,8-dimethylquinoline: A Technical Guide
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline is a highly specialized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and advanced pharmaceutical ingredients (APIs).[1][2][3][4] Its unique substitution pattern—combining a lipophilic dimethyl-quinoline core with electron-withdrawing halogen atoms (Br, F)—creates a specific solubility profile that deviates from generic quinoline behavior.[1][2][3][4]
This guide provides a comprehensive analysis of its solubility landscape.[2][4][5][6] Since empirical data for this specific isomer is often proprietary, this document synthesizes structural analysis, computed physicochemical descriptors, and analogous experimental data to provide a robust solvent selection strategy. It concludes with a self-validating experimental protocol for precise solubility determination.
Part 1: Physicochemical Profile & Theoretical Analysis[1][4][5]
To understand the solubility of this compound, we must first deconstruct its molecular architecture.[1][2][4][6] The interplay between the hydrophobic methyl groups and the polarizable halogens dictates its interaction with solvent systems.[2][4][6][7]
Structural Deconstruction[2][5][7]
| Feature | Chemical Effect | Solubility Impact |
| Quinoline Core | Aromatic, planar, | High affinity for aromatic and chlorinated solvents ( |
| 2,8-Dimethyl Group | Increases lipophilicity (+LogP); 8-methyl provides steric bulk near Nitrogen.[1][2][3][4][6] | Reduces water solubility; hinders salt formation with weak acids; increases solubility in non-polar alkanes. |
| 4-Bromo Substituent | Heavy atom; high polarizability; good leaving group.[1][2][4][6] | Enhances solubility in polar aprotic solvents (DMSO, DMF) via dipole interactions.[2][3][4] |
| 5-Fluoro Substituent | High electronegativity; withdraws electron density.[1][2][4][6] | Increases metabolic stability; slightly lowers lipophilicity compared to H-analogs but increases dipole moment.[1][2][4][6] |
Computed Descriptors (Estimates)
-
LogP (Octanol/Water Partition): ~4.2 – 4.8 (Highly Lipophilic)[2][3][4][6]
-
pKa (Conjugate Acid): ~3.5 – 4.0 (The 8-methyl group and 5-fluoro electron withdrawal reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline, pKa ~4.9).[1][2][3][4]
-
H-Bond Donors: 0
Part 2: The Solubility Landscape
Based on the structural analysis and data from homologous 4-bromoquinolines, the solubility profile is categorized into three tiers.
Tier 1: High Solubility Solvents (>100 mg/mL)
Best for: Stock solutions, reaction media, and chromatography injection.[1][2][3]
-
Dichloromethane (DCM) & Chloroform: The "Gold Standard" for this compound.[2][4][6] The halogenated solvent interacts favorably with the halogenated quinoline.[2][4][6]
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizer due to high dielectric constant, capable of overcoming crystal lattice energy.[1][2][3][4]
-
Dimethylformamide (DMF) / NMP: Ideal for cross-coupling reactions (e.g., Suzuki-Miyaura) where high temperatures are required.[1][2][3][4]
Tier 2: Moderate Solubility Solvents (10–50 mg/mL)
Best for: Crystallization, washing, and liquid-liquid extraction.[1][2][3]
-
Ethyl Acetate: Good general solubility; often used as the organic phase in extractions.[2][4][6]
-
Tetrahydrofuran (THF): Soluble, but ensure anhydrous conditions if using for lithiation/Grignard formation at the 4-position.[1][2][3][4]
-
Alcohols (Methanol/Ethanol): Moderate solubility at room temperature; high solubility at reflux.[1][2][4][6] Note: 8-methyl steric hindrance disrupts solvation shells slightly compared to simple quinolines.[1][2][3][4][6]
-
Acetonitrile: Moderate.[2][4][6] Often used as the mobile phase in HPLC, but requires heating for high-concentration injections.[2][3][4]
Tier 3: Poor Solubility Solvents (<1 mg/mL)
Best for: Precipitation and antisolvent crystallization.[1][2][3][4]
-
Hexanes/Heptane: Low solubility.[2][4][6] The compound will likely "oil out" or precipitate.[2][4][6]
Part 3: Visualization of Solvent Selection Logic
The following decision tree assists researchers in selecting the correct solvent system based on the intended application (Reaction vs. Analysis vs. Purification).
Caption: Solvent selection decision matrix for 4-Bromo-5-fluoro-2,8-dimethylquinoline based on thermodynamic solubility and process requirements.
Part 4: Experimental Determination Protocol
Do not rely solely on predictions. For critical assays (e.g., biological screening), the exact solubility must be determined empirically using the Saturation Shake-Flask Method .[1][2][3]
Reagents & Equipment[1][2][5][7]
-
Compound: >50 mg of 4-Bromo-5-fluoro-2,8-dimethylquinoline.[1][2][3][4][6]
-
Solvents: HPLC Grade (DMSO, MeOH, PBS pH 7.4).
-
Equipment: Thermomixer/Shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS.
Step-by-Step Methodology
-
Supersaturation:
-
Equilibration:
-
Separation:
-
Filtration:
-
Quantification:
Part 5: Practical Applications & Troubleshooting
Suzuki-Miyaura Coupling
This compound is a classic electrophile for Suzuki couplings.[1][2][4][6]
-
Recommended Solvent: 1,4-Dioxane/Water (4:[1][2][3][4]1) or Toluene.[2][4][6]
-
Issue: If the reaction turns black/tarry, the catalyst may be precipitating.[1][2][4]
-
Solution: Switch to DMF or DMAc (Dimethylacetamide).[2][4][6] The high solubility of the starting material in these solvents ensures high local concentration for the catalytic cycle.[2][4][6]
Acidic Salt Formation
To improve water solubility for biological testing, researchers often attempt to make the HCl salt.[1][2][4][6]
-
Challenge: The 8-methyl group provides steric hindrance, and the 5-fluoro group reduces electron density at the nitrogen.[1][2][3][4]
-
Protocol: Do not use weak acids. Dissolve in diethyl ether and bubble anhydrous HCl gas, or treat with 4M HCl in Dioxane. The salt will precipitate immediately.[2][4][6]
References
-
PubChem Compound Summary. Quinoline and Derivatives. National Library of Medicine.[2][6] Available at: [Link][1][2][3][4][6]
-
Hansen, C. M. (2007).[1][2][4][6] Hansen Solubility Parameters: A User's Handbook.[2][6] CRC Press.[2][6] (Methodology for predicting solubility based on dispersion, polarity, and hydrogen bonding).[1][2][3][8][9][10]
-
Lipinski, C. A. (2000).[1][2][4][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][4][6] Advanced Drug Delivery Reviews. [Link][1][2][3][4][6]
- BenchChem.Solubility of Substituted Quinolines in Organic Solvents. (General reference for quinoline scaffold solubility ranges).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-3-chloro-5,8-difluoro-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,8-Dibromo-5-fluoroquinoline | C9H4Br2FN | CID 107629325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. specialchem.com [specialchem.com]
Medicinal Chemistry Applications of 4-Bromo-5-Fluoroquinolines: A Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing both pharmacodynamics and pharmacokinetics. 4-Bromo-5-fluoroquinoline (CAS 1823422-36-1) has emerged as a highly versatile and privileged building block in medicinal chemistry[1]. This whitepaper explores the mechanistic rationale behind its utilization, detailing its critical role in synthesizing central nervous system (CNS) antidotes, targeted oncological agents, and advanced antimicrobial derivatives.
Structural Rationale & Chemical Reactivity
The architectural value of 4-bromo-5-fluoroquinoline lies in its unique stereoelectronic profile. The strategic placement of a fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I) across the fused bicyclic system. This modulation serves two critical functions:
-
Physicochemical Optimization: It lowers the pKa of the quinoline nitrogen, altering its protonation state at physiological pH to favor passive diffusion across the blood-brain barrier (BBB)[2].
-
Electrophilic Activation: The combined electron-withdrawing nature of the quinoline nitrogen and the C5-fluorine significantly increases the electrophilicity of the C4 position. The C4-bromide becomes highly labile, priming the scaffold for both transition-metal-catalyzed cross-couplings and catalyst-free nucleophilic aromatic substitutions (SNAr)[3].
Therapeutic Application I: CNS Antidotes (hAChE Reactivators)
Organophosphorus nerve agents (OPNAs), such as Sarin and VX, are lethal compounds that irreversibly inhibit human acetylcholinesterase (hAChE) by phosphorylating its active site[3]. Traditional antidotes often fail to cross the BBB effectively.
Recent breakthroughs in medicinal chemistry have utilized 4-bromo-5-fluoroquinoline to synthesize "hybrid reactivators"—bifunctional 3,6-disubstituted-2-pyridinaldoxime scaffolds[4]. In these molecules, the 5-fluoroquinolin-4-yl radical acts as a Peripheral Site Ligand (PSL)[2]. The PSL anchors the molecule to the surface of the hAChE enzyme, precisely aligning the nucleophilic oxime component to penetrate the active site gorge and cleave the nerve agent from the enzyme[2].
Caption: Mechanism of hAChE reactivation by 5-fluoroquinoline hybrid molecules.
Therapeutic Application II: Oncology & SHP2 Allosteric Inhibition
Beyond biodefense, 5-fluoroquinoline derivatives are actively investigated as anticancer agents[5]. Specifically, the 4-bromo-5-fluoroquinoline scaffold is a critical precursor in the synthesis of azabicyclic SHP2 inhibitors[6]. SHP2 is a protein tyrosine phosphatase involved in cell growth signaling; its allosteric inhibition is a major target for solid tumor therapies. By converting the C4-bromide into a boronic ester, chemists can execute Suzuki-Miyaura couplings to attach complex azabicyclic cores, utilizing the 5-fluoroquinoline moiety to anchor the drug within the allosteric pocket of SHP2[6].
Quantitative Data & Structure-Activity Relationship (SAR)
The table below summarizes the pharmacological impact of integrating the 5-fluoroquinoline core across different therapeutic domains.
| Compound Class | Primary Target | Role of 4-Br-5-F-Quinoline Core | Key Pharmacological Metric |
| Bifunctional Pyridinaldoximes | Human Acetylcholinesterase (hAChE) | Acts as a Peripheral Site Ligand (PSL); fluorine enhances CNS penetration. | Rapid reactivation kinetics against VX and Sarin. |
| Azabicyclic Quinolines | SHP2 Phosphatase | Serves as an allosteric binding pocket anchor via C4-linkage. | IC50 in the low nanomolar range for cancer cell lines. |
| Fluoroquinolone Antibiotics | DNA Gyrase / Topoisomerase IV | Core pharmacophore; fluorine at C5/C6 dictates target binding affinity. | Broad-spectrum MIC reduction against resistant strains. |
Field-Proven Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for functionalizing 4-bromo-5-fluoroquinoline.
Protocol A: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
Used for the synthesis of alkylated quinolines (e.g., attaching aliphatic alkynes or amines for hAChE reactivators)[3].
-
Step 1: In a reaction vessel, add 3-butyn-1-amine (1.0 equiv, e.g., 6.6 mmol) directly to solid 4-bromo-5-fluoroquinoline (1.0 equiv, 1.50 g) at room temperature.
-
Step 2: Mechanically agitate the mixture until a distinct, thin orange-colored paste forms.
-
Step 3: Heat the paste to 100°C for 18 hours under continuous stirring, followed by a temperature ramp to 120°C for an additional 2 hours[3].
-
Step 4: Cool to room temperature and purify via silica gel chromatography.
-
Causality & Validation: The electron-deficient nature of the C4-position allows for transition-metal-free amination. The reaction is a self-validating system: the physical transition from a heterogeneous orange paste to a homogenous, viscous brown liquid provides a real-time, visual validation of complete bromide displacement before committing to LC-MS analysis[3].
Protocol B: Palladium-Catalyzed Borylation for SHP2 Inhibitors
Used to reverse the polarity (umpolung) of the C4 vector for subsequent Suzuki couplings[6].
-
Step 1: Combine 4-bromo-5-fluoroquinoline (1.0 equiv, 0.440 mmol), bis(pinacolato)diboron (2.2 equiv, 0.970 mmol), and potassium acetate (3.0 equiv, 1.33 mmol) in 2 mL of 1,4-dioxane[6].
-
Step 2: Degas the mixture thoroughly using argon sparging for 15 minutes to remove dissolved oxygen.
-
Step 3: Add a palladium catalyst (e.g., Pd(dppf)Cl2) and stir the sealed mixture at 85°C[6].
-
Causality & Validation: Potassium acetate (KOAc) is explicitly chosen as a mild base because it activates the palladium catalyst without hydrolyzing the newly formed boronic ester. The use of degassed dioxane prevents the oxidative homocoupling of the boronic ester. The appearance of a black palladium precipitate upon cooling signals the end of the catalytic cycle, validating the successful formation of the borylated intermediate[6].
Caption: Divergent synthetic workflows for 4-bromo-5-fluoroquinoline in drug discovery.
Conclusion
The 4-bromo-5-fluoroquinoline scaffold is a masterclass in rational drug design. By leveraging the stereoelectronic push-pull dynamics of the C5-fluorine and C4-bromine, medicinal chemists can execute highly reliable, divergent syntheses. Whether acting as a peripheral site ligand to defeat chemical warfare agents or serving as an allosteric anchor in precision oncology, this molecule remains at the forefront of modern therapeutic development.
References
-
University of Southampton Research Repository Design and synthesis of novel acetylcholinesterase reactivators Source: soton.ac.uk URL:[2]
-
US12209090B2 - 3,6-disubstituted-2-pyridinaldoxime scaffolds Patent detailing the synthesis of bifunctional pyridinaldoxime analogs Source: google.com (Patents) URL:[3]
-
AZABICYCLIC SHP2 INHIBITORS - EP 4039685 A1 European Patent Office documentation on SHP2 inhibitor synthesis Source: googleapis.com (EPO) URL:[6]
-
1823422-36-1 | 4-Bromo-5-fluoroquinoline Chemical properties and commercial synthesis data Source: chemscene.com URL:[1]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents Review of fluoroquinolones and their antiproliferative activity Source: mdpi.com URL:[5]
Sources
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- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. US12209090B2 - 3,6-disubstituted-2-pyridinaldoxime scaffolds - Google Patents [patents.google.com]
- 4. CA3129348A1 - 3,6-disubstituted-2-pyridinaldoxime scaffolds - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Strategic Procurement and Quality Assurance of 4-Bromo-5-fluoro-2,8-dimethylquinoline
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of advanced kinase inhibitors and receptor modulators. Its tetrasubstituted quinoline core offers a unique pharmacological profile: the C4-bromo group serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C5-fluorine atom modulates metabolic stability and lipophilicity (LogP).
Due to its specific substitution pattern, this compound is classified as a Tier-3 Specialty Building Block , characterized by limited commercial availability, high unit costs (~$600/g), and significant batch-to-batch variability. This guide provides a technical roadmap for sourcing, validating, and utilizing this compound with scientific rigor.
Part 1: Chemical Identity & Technical Specifications[1]
Before procurement, the structural integrity of the target must be defined to establish acceptance criteria.
| Feature | Specification | Technical Note |
| Chemical Name | 4-Bromo-5-fluoro-2,8-dimethylquinoline | Tetrasubstituted quinoline scaffold. |
| CAS Number | 1378260-91-3 | Verify against CoA; often confused with des-methyl analogs. |
| Molecular Formula | Exact Mass: 252.99 | |
| Molecular Weight | 254.10 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or residual brominating agents. |
| Solubility | DMSO, | Poor solubility in water/hexane. |
| Purity Requirement | Impurities often include the 4-hydroxy precursor or regioisomers. |
Structural Significance in Drug Design
The 5-fluoro substituent is critical. In medicinal chemistry, fluorine substitution at the C5 position of the quinoline ring is strategically used to block metabolic oxidation (blocking the P450 sites) and induce electronic effects that alter the pKa of the quinoline nitrogen, thereby influencing binding affinity to kinase hinges.
Part 2: Market Landscape & Supply Chain Intelligence
This compound is not a commodity. It is typically produced via Make-to-Order (MTO) or maintained in low inventory by specialized heterocyclic synthesis firms.
Supplier Analysis & Pricing Tiers
Data reflects market conditions as of late 2025/early 2026. Prices are indicative.
| Supplier Type | Key Vendors | Estimated Price (1g) | Lead Time | Risk Profile |
| Primary Specialist | Crysdot LLC | $594 - $650 | 1-2 Weeks | Low. Specialized in fluorinated heterocycles.[1][2][3][4][5][6] |
| Catalog Aggregators | ChemScene, BLD Pharm | Inquire | 2-4 Weeks | Medium. Often re-source from primary synthesizers. |
| Custom Synthesis | WuXi AppTec, Pharmablock | $2,000+ (FTE) | 4-6 Weeks | High Cost. Only viable for multi-gram scale-up. |
Procurement Strategy:
-
Spot Buying: For <5g needs, purchase from catalog leaders like Crysdot (Catalog CD11269189).
-
Bulk Negotiation: For >10g, do not buy off the shelf. Request a custom batch quote. The price per gram should drop to ~
300/g at the 50g scale. -
CoA Verification: Demand a batch-specific H-NMR before shipment. Do not accept generic structure files.
Part 3: Synthesis & "Build vs. Buy" Decision Logic
Understanding the synthesis allows you to assess the "Build vs. Buy" equation. If the commercial price exceeds your internal FTE cost, in-house synthesis is a viable option.
The Retrosynthetic Logic
The synthesis likely follows a Conrad-Limpach or Combes approach, tailored for the specific methylation pattern.
-
Precursor: 2-Methyl-5-fluoroaniline (CAS 367-29-3).
-
Cyclization: Condensation with Ethyl Acetoacetate yields the 4-hydroxy quinoline core.
-
Functionalization: Bromination of the hydroxyl group using
.
Expert Insight: The high commercial cost is driven by the regioselectivity challenges during the cyclization of the meta-substituted aniline (5-fluoro group) and the cost of the fluorinated starting material.
Synthesis Workflow Diagram
The following diagram illustrates the chemical pathway and critical control points (CCPs) where impurities (regioisomers) are likely to form.
Figure 1: Synthetic pathway highlighting the critical cyclization step where regioisomeric impurities must be controlled.
Part 4: Quality Assurance & Verification Protocol
Trusting a supplier's CoA for a $600/g compound is a risk. Implement this self-validating protocol immediately upon receipt.
1. Identity Verification (1H-NMR)
Solvent:
Expected Signals (Diagnostic):
- 2.6 - 2.9 ppm (6H): Two distinct singlets corresponding to the C2-Methyl and C8-Methyl groups. Note: The C8-methyl may be shielded/deshielded differently due to the adjacent ring fusion.
-
7.0 - 8.0 ppm (3H): Aromatic region.
-
H3: Singlet (or sharp doublet due to long-range coupling) around 7.4-7.6 ppm.
-
H6 & H7: These will appear as a complex coupling pattern (dd) due to the fluorine atom (
and coupling).
-
-
Absence of OH: Ensure no broad singlet >10 ppm (indicates unreacted quinolin-4-ol starting material).
2. Purity Check (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
. -
Mobile Phase: Gradient 10% to 90% MeCN in Water (+0.1% Formic Acid).
-
Detection: 254 nm.
-
Pass Criteria: Single peak >97% area.
-
Red Flag: A peak eluting slightly earlier than the main peak usually indicates the 4-chloro analog (if
was used/contaminated) or the 4-hydroxy precursor.
QC Decision Workflow
Figure 2: Quality Control Decision Tree for validating incoming shipments of 4-Bromo-5-fluoro-2,8-dimethylquinoline.
Part 5: Handling & Safety (EHS)
-
Hazard Class: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Keep at 2-8°C under inert atmosphere (Argon/Nitrogen). The C4-bromo bond can be labile under prolonged light exposure; store in amber vials.
-
Reactivity: Avoid strong oxidizing agents. Compatible with standard Pd-coupling conditions (Suzuki, Sonogashira).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary: Quinoline Derivatives. Retrieved from [Link]
Sources
Unlocking the Pharmacological Potential of 2,8-Dimethylquinoline Derivatives: A Technical Guide
Executive Summary
In modern medicinal chemistry, the quinoline scaffold is widely recognized as a "privileged structure." However, the strategic functionalization of this nucleus—specifically the placement of methyl groups at the C2 and C8 positions to form 2,8-dimethylquinoline —fundamentally alters its steric and electronic landscape. This modification enhances lipophilicity, improves metabolic stability, and modulates receptor-binding affinities.
As an application scientist overseeing library synthesis and high-throughput screening, I have observed that 2,8-dimethylquinoline derivatives exhibit exceptional versatility. By serving as a robust core, this scaffold can be hybridized with various pharmacophores to yield potent anticancer and antimalarial agents. This whitepaper dissects the biological activities of these derivatives, providing mechanistic insights, quantitative efficacy data, and self-validating experimental protocols to guide your drug development workflows.
Mechanistic Insights into Biological Activity
To design effective therapeutics, we must move beyond empirical screening and understand the causality behind target engagement. The biological activity of 2,8-dimethylquinoline derivatives is primarily driven by their ability to intercalate with DNA, modulate kinase signaling cascades, and disrupt parasitic detoxification pathways.
Anticancer Activity: Apoptosis via ERK Signaling Modulation
The functionalization of halogenated precursors, such as 4,7-dichloro-2,8-dimethylquinoline, has yielded a new class of potent anticancer agents[1]. When this core is coupled with 1,2-benzoquinones, it generates 2-quinolyl-1,3-tropolone derivatives [2].
Causality in Design: The integration of the tropolone ring introduces a dual-chelating motif, while the halogenated quinoline core ensures optimal hydrophobic pocket binding. Compounds such as 5,7-di(tert-butyl)-2-(4,7-dichloro-8-methyl-5-nitro-2-quinolyl)-4-nitro-1,3-tropolone have demonstrated exceptional anti-proliferative activity against human cancer cell lines (e.g., OVCAR-3, OVCAR-8, HCT 116)[3]. Mechanistically, these compounds induce apoptotic cell death by modulating the Extracellular Signal-Regulated Kinase (ERK) signaling pathway[2].
Furthermore, hetero-substituted indoloquinolines derived from 4-chloro-2,8-dimethylquinoline exhibit potent cytotoxicity against HeLa and K562 cell lines, outperforming standard chemotherapeutics like Adriamycin in specific in vitro assays[4]. The covalent linkage of benzothiazole and isoquinoline moieties to the 2,8-dimethylquinoline core significantly enhances cellular uptake and target engagement[4].
Antimalarial Activity: Hematin Polymerization Inhibition
The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel chemotypes. Hybridization of 2,8-dimethylquinoline derivatives (e.g., ethyl-2,4-dimethylquinoline-3-carboxylate) with N4-benzyl thiosemicarbazides has yielded compounds with exceptional antimalarial profiles[5].
Mechanistic Rationale: The weakly basic nature of the 2,8-dimethylquinoline core allows it to accumulate within the acidic digestive vacuole of the Plasmodium parasite[5]. During the blood stage, the parasite degrades host hemoglobin, releasing toxic free hematin. The parasite survives by polymerizing this hematin into inert hemozoin. The quinoline derivatives bind to the free hematin, stericly hindering its polymerization. The resulting buildup of toxic hematin induces severe oxidative stress, ultimately leading to parasite death[5].
Quantitative Efficacy Data
To benchmark the therapeutic potential of these derivatives, the following table summarizes the quantitative efficacy (IC50 values) of key 2,8-dimethylquinoline analogs across various biological targets.
| Compound Class / Derivative | Target Cell Line / Pathogen | Biological Activity | IC50 Value | Reference |
| 2-Quinolyl-1,3-tropolone (Compound 3d) | HCT 116 (Colon Cancer) | Anticancer (Apoptosis) | 0.95 – 3.93 µM | [3] |
| 2-Quinolyl-1,3-tropolone (Mixture B) | OVCAR-3 (Ovarian Cancer) | Anticancer (Apoptosis) | 0.51 – 1.98 µM | [3] |
| Indoloquinoline-Benzothiazole Hybrid | K562 (Leukemia) | Anticancer (Cytotoxicity) | 2.83 – 7.17 µM | [4] |
| Ethyl-2,4-dimethylquinoline-3-carboxylate Hybrid | Plasmodium falciparum (3D7) | Antimalarial | 0.19 µg/mL | [5] |
Validated Experimental Protocols
Trustworthiness in drug discovery relies on reproducible, self-validating methodologies. Below are the optimized protocols for the synthesis and biological evaluation of 2,8-dimethylquinoline derivatives.
Protocol 1: Synthesis of 2-Quinolyl-1,3-tropolone Anticancer Derivatives
This acid-catalyzed reaction leverages moderate temperatures to ensure high yields of the target tropolones while minimizing degradation[2].
-
Preparation: In a round-bottom flask, dissolve 10 mmol (2.2 g) of 4,7-dichloro-2,8-dimethylquinoline and 20 mmol (4.4 g) of 3,5-di(tert-butyl)-1,2-benzoquinone in 10 mL of glacial acetic acid[6].
-
Reaction: Heat the mixture to 65–70 °C under continuous magnetic stirring for 30 hours[6]. Expert Tip: Maintaining the temperature strictly below 75 °C prevents the thermal decomposition of the benzoquinone precursor.
-
Quenching: Allow the reaction mixture to cool to room temperature. Dilute the mixture with 50 mL of distilled water to precipitate the crude product.
-
Extraction: Extract the aqueous mixture with dichloromethane (2 × 100 mL). Wash the combined organic layers with water to remove residual acetic acid.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure 2-quinolyl-1,3-tropolone derivative.
Protocol 2: Green Synthesis of Quinaldine Derivatives (Microwave-Assisted)
This solvent-free approach adheres to green chemistry principles, utilizing neutral alumina impregnated with hydrochloric acid to drastically reduce reaction times[7].
-
Catalyst Preparation: Impregnate neutral alumina with concentrated aqueous hydrochloric acid. Dry the solid support thoroughly.
-
Mixing: In an open glass container, mix 1 mmol of the aniline derivative with 2.4 mmol of acetaldehyde. Add the HCl-impregnated alumina to act as both the solid support and Brønsted acid catalyst[8].
-
Irradiation: Place the container in a microwave reactor. Irradiate at appropriate power (e.g., 400W) in short bursts (to prevent overheating) until TLC indicates complete consumption of the starting materials (typically 2-5 minutes).
-
Workup: Elute the product from the alumina using ethyl acetate. Evaporate the solvent to obtain the crude quinaldine derivative (e.g., 6-Methoxy-2,8-dimethylquinoline)[7].
Protocol 3: Resazurin-Based In Vitro Cytotoxicity Assay
This protocol provides a self-validating system for assessing the anti-proliferative activity of the synthesized derivatives[6].
-
Cell Seeding: Seed the target cancer cells (e.g., HCT 116 or OVCAR-3) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2,8-dimethylquinoline derivative (up to 5 µM) in culture medium[6]. Add 100 µL of the drug solution to the respective wells. Include vehicle controls (DMSO < 0.5%) and positive controls (e.g., Adriamycin).
-
Incubation: Incubate the plates for 72 hours.
-
Resazurin Addition: Add 20 µL of non-toxic resazurin-based solution (blue/non-fluorescent) to each well.
-
Validation & Readout: Incubate for an additional 2-4 hours. Viable cells will reduce resazurin to resorufin (red/highly fluorescent)[6]. Measure fluorescence at 560 nm (excitation) / 590 nm (emission) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Signaling Pathway & Logical Workflow Visualization
The following diagram maps the dual biological pathways through which 2,8-dimethylquinoline derivatives exert their pharmacological effects.
Biological pathways of 2,8-dimethylquinoline derivatives in cancer and malaria.
Conclusion & Future Perspectives
The 2,8-dimethylquinoline scaffold represents a highly tunable chemical space. By leveraging rational drug design, researchers can exploit the unique electronic properties of the methyl-substituted quinoline ring to target complex diseases. The transition from traditional thermal synthesis to microwave-assisted green chemistry further accelerates the hit-to-lead optimization process. Future research should prioritize the in vivo pharmacokinetic profiling of these derivatives to bridge the gap between in vitro potency and clinical efficacy.
References
-
Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents. RSC Advances. Available at:[Link]
-
Synthesis and Cytotoxicity of Novel Indoloquinolines and Benzonaphthyridines from 4-Chloro-2,8-dimethylquinoline and Variety of Hetero Amines. ResearchGate. Available at:[Link]
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. National Center for Biotechnology Information (PMC). Available at:[Link]
-
One-pot synthesis of quinaldine derivatives by using microwave irradiation without any solvent — A green chemistry approach. Indian Academy of Sciences. Available at:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Strategic Fluorination of the Quinoline Scaffold: Synthetic Methodologies and Medicinal Chemistry Applications
[1][2]
Executive Summary: The "Magic Fluoro" Effect in Quinoline Design
The quinoline scaffold remains a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, kinase inhibitors, and antibacterials. However, the native scaffold suffers from specific liabilities: rapid oxidative metabolism at the C2/C4 positions and high basicity at the N1 position, which can lead to hERG toxicity and poor membrane permeability.
This guide details how strategic fluorination —specifically the introduction of fluorine (F), trifluoromethyl (
Physicochemical Rationale & SAR Implications[3][4]
The introduction of fluorine is not merely a steric substitution; it is an electronic reprogramming of the quinoline core.
Modulation of Basicity (pKa)
The quinoline nitrogen typically has a pKa of ~4.9. In drug design, high basicity can lead to lysosomal trapping or promiscuous binding (e.g., hERG channels).
-
Mechanism: Fluorine’s high electronegativity (
) exerts a strong inductive effect (-I), pulling electron density away from the aromatic ring system. -
Result: A fluorine atom at C3 or C6 significantly lowers the pKa of the quinoline nitrogen, reducing the percentage of ionized drug at physiological pH (7.4) and improving passive membrane permeability.
Metabolic Blocking
-
The Problem: Cytochrome P450 enzymes preferentially oxidize electron-rich positions (C2 and C4 in quinolines).
-
The Solution: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing F or
at these "soft spots" blocks oxidation, extending half-life ( ).[1]
Visualization: The Fluorine Impact Matrix
Figure 1: Network diagram illustrating the downstream physicochemical effects of fluorinating the quinoline scaffold.
Novel Synthetic Building Blocks
Traditional methods (e.g., Skraup synthesis with fluorinated anilines) often lack regioselectivity. Modern drug discovery demands precise late-stage functionalization.
Photoredox Trifluoromethylation (The Radical Approach)
Target: C2-Trifluoromethyl Quinolines.[2][3] Innovation: Utilizing ortho-vinylphenylisocyanides allows for a radical cascade cyclization.[3] This avoids harsh oxidants and uses visible light.[4]
-
Key Reagent: Togni’s Reagent II (electrophilic
source). -
Mechanism: Single Electron Transfer (SET) generates a
radical which adds to the isocyanide, triggering cyclization.
Direct C-H Functionalization
Target: C2-Trifluoromethylation of existing Quinolines.
Innovation: Use of
-
Advantage: This reagent outperforms the standard Ruppert-Prakash reagent (
) by utilizing a bifunctional silyl group that enhances reactivity with N-heterocycles, allowing for direct C-H activation without pre-functionalization.
C3-Difluoromethylation
Target: C3-
Detailed Experimental Protocol
Protocol: Photoredox Synthesis of 2-(Trifluoromethyl)quinoline Rationale: This protocol represents a "green" chemistry approach, utilizing LED light and avoiding transition metal catalysts.
Reagents & Equipment[8][9]
-
Substrate: 2-Isocyano-3'-vinylbiphenyl derivative (0.2 mmol)
-
CF3 Source: Togni's Reagent II (1.2 equiv)
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (2.0 equiv)
-
Solvent: Anhydrous THF (2.0 mL)
-
Light Source: 410 nm Blue LED (approx. 20W)
-
Atmosphere: Ambient air (no inert gas required for this specific variant)
Step-by-Step Workflow
-
Preparation: In a 10 mL Pyrex reaction tube equipped with a magnetic stir bar, charge the isocyanide substrate (1.0 equiv) and Togni's Reagent II (1.2 equiv).
-
Solvation: Add anhydrous THF. Ensure the solids are dissolved.
-
Activation: Add DABCO (2.0 equiv) in one portion. Note: The solution may darken slightly.
-
Irradiation: Place the tube 2–3 cm away from the 410 nm LED source. Stir vigorously at room temperature (25 °C).
-
Self-Validation Check: Monitor reaction progress via TLC (hexane/EtOAc 5:1). The isocyanide spot (usually high Rf) should disappear within 3–4 hours.
-
-
Work-up: Upon consumption of starting material, dilute the mixture with water (10 mL) and extract with ethyl acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes).
Reaction Mechanism Visualization
Figure 2: Mechanistic pathway for the photoredox trifluoromethylation of isocyanides.
Comparative Data: Fluorinated vs. Non-Fluorinated Analogs
The following table synthesizes data from various SAR studies (e.g., Lenvatinib analogs and antibacterial fluoroquinolones) to demonstrate the functional shift.
| Property | Native Quinoline | 3-Fluoro-Quinoline | 2-CF3-Quinoline | Drug Discovery Impact |
| pKa (N1) | ~4.9 | ~3.2 | ~2.5 | Reduced hERG binding; improved gut absorption. |
| LogP | 2.03 | 2.25 | 2.90 | Increased lipophilicity aids blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Low (C2 oxidation) | High (C3 blocked) | Very High (C2 blocked) | Extended half-life ( |
| Dipole Moment | 2.1 D | 3.4 D | 4.1 D | Altered binding pocket orientation. |
References
-
Photoredox Trifluoromethylation of Isocyanides: Wang, J., et al. "Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles."[3][5] Organic Chemistry Frontiers, 2024.
-
Direct C-H Trifluoromethylation: "Improved Direct 2‐Trifluoromethylation of Quinoline Deriv
." Comprehensive Summary, 2026. -
C3-Difluoromethylation: Truong, T. T., & Nielsen, J. "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs."[6] Vietnam Journal of Science, Technology and Engineering, 2024.
-
Medicinal Chemistry of Fluorine: Shah, P., & Westwell, A. D. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007.[7][8]
-
Synthesis of 3-Fluoro Building Blocks: Flagstad, T., et al. "Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics."[9] Synthesis, 2014.[10][9]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Visible-Light-Promoted C2 Trifluoromethylation of Quinoline N -Oxides - Harbin Institute of Technology [scholar.hit.edu.cn]
- 3. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. oaji.net [oaji.net]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. ijbpas.com [ijbpas.com]
Methodological & Application
Application Note: Scalable Synthesis and Isolation Protocol for 4-Bromo-5-fluoro-2,8-dimethylquinoline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Strategic Overview & Retrosynthetic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. Specifically, 4-bromo-5-fluoro-2,8-dimethylquinoline serves as a highly valuable, divergent intermediate. The C4-bromine acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 5-fluoro and 8-methyl substitutions provide unique steric shielding and metabolic stability.
To synthesize this specific substitution pattern, the most robust and scalable approach relies on the classic Conrad–Limpach synthesis . By condensing 5-fluoro-2-methylaniline with ethyl acetoacetate under kinetic conditions, we form a
Mechanistic Pathway & Workflow
The synthesis is a self-validating, three-step telescoped workflow. Each transformation is driven by distinct thermodynamic principles, allowing for precise in-process control (IPC) and visual confirmation of reaction progress.
Synthetic workflow for 4-Bromo-5-fluoro-2,8-dimethylquinoline via Conrad-Limpach cyclization.
Step-by-Step Experimental Protocols
Step 1: Kinetic Enamine Formation
-
Objective: Condensation of the aniline and
-ketoester to form ethyl 3-((5-fluoro-2-methylphenyl)amino)but-2-enoate. -
Procedure:
-
Charge a round-bottom flask with 5-fluoro-2-methylaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq) in anhydrous toluene (5 volumes).
-
Equip the flask with a Dean-Stark apparatus and reflux at 115 °C for 4–6 hours.
-
Concentrate the mixture in vacuo to yield the enamine as a crude yellow oil, which is used directly in the next step.
-
-
Causality & Expertise: The reaction is run under Dean-Stark conditions to drive the equilibrium forward by removing water. Kinetic control (refluxing toluene) strictly favors the formation of the
-aminoacrylate over the thermodynamic amide, preventing the formation of the undesired 2-quinolone (Knorr cyclization). -
Self-Validation: The reaction is self-validating; the stoichiometric collection of water in the Dean-Stark trap provides immediate visual confirmation of complete Schiff base formation.
Step 2: Conrad-Limpach Electrocyclic Ring Closure
-
Objective: Thermal cyclization to 5-fluoro-2,8-dimethylquinolin-4(1H)-one.
-
Procedure:
-
Heat Dowtherm A (10 volumes) in a 3-neck flask to 250 °C.
-
Dissolve the crude enamine from Step 1 in a minimal amount of Dowtherm A and add it dropwise to the vigorously stirring, refluxing solvent over 30 minutes.
-
Maintain the temperature at 250 °C for an additional 1 hour, then cool to 50 °C.
-
Add hexanes (15 volumes) to the mixture. Filter the resulting precipitate, wash generously with hexanes, and dry under vacuum.
-
-
Causality & Expertise: Why Dowtherm A? It provides the exact boiling point (~258 °C) required to overcome the high activation energy of the electrocyclic ring closure . Why dropwise addition? Adding the enamine slowly to the hot solvent maintains pseudo-high dilution, which kinetically favors intramolecular cyclization over intermolecular dimerization.
-
Self-Validation: Upon cooling and adding hexanes, the highly polar quinolin-4(1H)-one precipitates quantitatively. The non-polar Dowtherm A and any unreacted starting materials remain in solution, making filtration a self-purifying and visually validating step.
Step 3: Deoxybromination via Vilsmeier-Type Activation
-
Objective: Conversion of the 4-quinolone to 4-bromo-5-fluoro-2,8-dimethylquinoline.
-
Procedure:
-
Suspend the 4-quinolone (1.0 eq) in anhydrous toluene (5 volumes).
-
Add
(1.5 eq) in portions, followed by a catalytic amount of anhydrous DMF (0.1 eq). -
Heat the mixture to 110 °C for 3 hours.
-
Cool to 0 °C and carefully quench by pouring over crushed ice/sat.
. Extract with dichloromethane, dry over , and concentrate. Purify via recrystallization (EtOH/Hexane) or silica plug.
-
-
Causality & Expertise: While
alone acts as a dehydrating halogenating agent, the addition of catalytic DMF is a critical process enhancement. DMF reacts with to generate a Vilsmeier-Haack-type bromoiminium intermediate. This highly electrophilic species rapidly engages the tautomeric 4-hydroxy group, accelerating the reaction and minimizing the formation of intractable tar . -
Self-Validation: The starting quinolone is highly insoluble in toluene, forming a cloudy suspension. As the polar carbonyl is converted to the lipophilic 4-bromoquinoline, the reaction mixture transitions into a homogeneous, clear solution—serving as an intrinsic, real-time completion indicator.
Quantitative Data & Characterization
Table 1: Reagent Stoichiometry & Process Parameters
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Function |
| 1 | 5-Fluoro-2-methylaniline | 125.15 | 1.00 | Limiting Reagent |
| 1 | Ethyl acetoacetate | 130.14 | 1.10 | C2–C4 Core Source |
| 1 | p-Toluenesulfonic acid | 172.20 | 0.05 | Acid Catalyst |
| 2 | Dowtherm A | 166.22 | ~10 vol | High-Temp Solvent |
| 3 | 5-Fluoro-2,8-dimethylquinolin-4(1H)-one | 191.20 | 1.00 | Intermediate |
| 3 | Phosphoryl tribromide ( | 286.67 | 1.50 | Brominating Agent |
| 3 | Dimethylformamide (DMF) | 73.09 | 0.10 | Vilsmeier Catalyst |
Table 2: In-Process Controls (IPC) and Expected Characterization
| Compound | Physical Appearance | TLC (Hexane:EtOAc 3:1) | Key |
| Enamine | Yellow Oil | ||
| 4-Quinolone | Off-white Solid | ||
| 4-Bromoquinoline | White Crystalline Solid |
Safety & Troubleshooting
- Handling: Phosphoryl tribromide is highly moisture-sensitive and corrosive. It reacts violently with water to release HBr gas. The quench step must be performed extremely slowly over a large volume of ice and saturated sodium bicarbonate to control the exotherm.
-
Dowtherm A Cleanup: Dowtherm A has a strong, persistent odor and is difficult to remove entirely by evaporation. Ensure the Step 2 filter cake is washed thoroughly with low-boiling non-polar solvents (hexanes or pentane) to remove residual biphenyl/diphenyl ether before proceeding to Step 3.
References
Buchwald-Hartwig amination conditions for 4-bromo quinolines
Application Note: Precision Protocol for Buchwald-Hartwig Amination of 4-Bromoquinolines
Part 1: Executive Summary & Strategic Rationale
The amination of 4-bromoquinolines presents a classic dichotomy in medicinal chemistry. While the C4 position is electron-deficient enough to undergo Nucleophilic Aromatic Substitution (SNAr), this pathway often fails with sterically hindered amines or weak nucleophiles (e.g., electron-deficient anilines) and typically requires harsh thermal conditions (>120 °C) that degrade sensitive functional groups.
Palladium-catalyzed Buchwald-Hartwig amination offers a milder, broader-scope alternative but introduces a critical failure mode: Catalyst Poisoning . The quinoline nitrogen (N1) is a potent
This guide provides a self-validating protocol designed to:
-
Prevent N-Coordination: Utilizing bulky biaryl phosphine ligands or wide-bite-angle chelators to sterically occlude the metal center.
-
Accelerate Reductive Elimination: Leveraging specific electronic properties of ligands (e.g., RuPhos, BrettPhos) to drive the cycle forward despite the electron-deficient nature of the quinoline core.
Part 2: Mechanistic Insight & Ligand Selection
To successfully couple 4-bromoquinolines, one must understand the competition between the substrate's reactive sites.
-
The Trap (N1-Coordination): The pyridine-like nitrogen at position 1 can bind to electrophilic Pd(II) species, forming stable, inactive "off-cycle" resting states.
-
The Solution (Steric Bulk): Ligands like BrettPhos and RuPhos possess large substituents (e.g., triisopropylphenyl groups) that create a protective "roof" over the Pd center, physically blocking the approach of the quinoline nitrogen while still allowing the smaller amine nucleophile to bind.
Diagram 1: The Catalytic Cycle & Poisoning Pathway
Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" where the quinoline nitrogen coordinates to Palladium if the ligand lacks sufficient steric bulk.
Part 3: Optimized Protocols
Method A: The "Modern Standard" (Buchwald Precatalysts)
Best for: Primary amines, weak nucleophiles (anilines), and high-value substrates.
This method utilizes Palladacycle Precatalysts (G4) . Unlike traditional Pd(OAc)₂ + Ligand mixtures, precatalysts ensure a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, preventing the formation of inactive Pd-aggregates (Pd black) often caused by the induction period in difficult couplings.
| Component | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G4 (for primary amines)RuPhos Pd G4 (for secondary amines) | G4 precatalysts activate at low temp. BrettPhos is selective for primary amines; RuPhos excels with secondary amines. |
| Loading | 1.0 – 3.0 mol% | Start at 2 mol%. Increase to 5 mol% only if conversion <50% after 4h. |
| Base | NaOtBu (Standard) or Cs₂CO₃ (Mild) | NaOtBu is faster but incompatible with esters/nitriles. Use Cs₂CO₃ for sensitive substrates. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling points allow flexibility. t-Amyl alcohol often solubilizes polar heterocycles better. |
| Temp | 80 °C – 100 °C | Sufficient to overcome activation barrier without degrading catalyst. |
Step-by-Step Protocol A:
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.[1]
-
Charge Solids: Add 4-bromoquinoline (1.0 equiv), Amine (1.2 equiv), Base (NaOtBu 1.4 equiv OR Cs₂CO₃ 2.0 equiv), and Precatalyst (e.g., BrettPhos Pd G4, 0.02 equiv).
-
Degas: Seal the vial. Evacuate and backfill with Argon 3 times.
-
Solvent: Inject anhydrous 1,4-Dioxane (concentration 0.2 M) via syringe.
-
Reaction: Place in a pre-heated block at 90 °C. Stir vigorously (1000 rpm).
-
Monitoring: Check LCMS at 2 hours. If SM remains, continue to 12 hours.
-
Workup: Filter through a celite plug (eluting with EtOAc), concentrate, and purify via flash chromatography.
Method B: The "Robust Alternative" (Xantphos/Pd₂dba₃)
Best for: Cost-sensitive scale-up, simple substrates, or when precatalysts are unavailable.
Xantphos is a wide-bite-angle bisphosphine.[1][2] It forms a trans-chelating complex with Palladium (unique among common ligands). This geometry forces the reductive elimination step, which is often the bottleneck for electron-deficient aryl halides.
-
Catalyst Source: Pd₂(dba)₃ (1.0 mol% = 2.0 mol% Pd)
-
Ligand: Xantphos (2.0 – 2.5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred for this system to avoid dba displacement issues with strong alkoxides.
-
Temperature: 100 °C (Requires slightly higher T than Method A).
Critical Note: Premix Pd₂(dba)₃ and Xantphos in the solvent for 5-10 minutes at room temperature before adding substrates. The solution should turn from purple/dark red to orange/yellow, indicating active catalyst formation.
Part 4: Optimization & Troubleshooting Workflow
If the standard conditions fail, use this logic tree to diagnose the failure mode.
Diagram 2: Optimization Decision Matrix
Figure 2: Decision matrix for troubleshooting common failure modes in 4-bromoquinoline amination.
Troubleshooting Data Table
| Observation | Root Cause | Corrective Action |
| No Conversion (SM recovered) | Catalyst poisoning by Quinoline N1. | 1. Switch to bulkier ligand (tBuBrettPhos).2. Increase Temp to 110°C to dissociate N-Pd bond. |
| Hydrodehalogenation (Ar-H) | 1. Avoid alcohol solvents (use Toluene).2. Switch base to Cs₂CO₃.3. Ensure solvent is strictly anhydrous. | |
| Bis-Coupling (if diamine used) | Both amine sites reacting. | 1. Use large excess of diamine (3-5 equiv).2. Dilute reaction (0.05 M). |
| Product trapped in aqueous phase | 4-Aminoquinolines are polar/basic. | 1. Do not use acid in workup.2. Salt out aqueous layer with NaCl.3. Extract with CHCl₃/iPrOH (3:1). |
References
-
Surry, D. S., & Buchwald, S. L. (2011).[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[5]
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][6][7][8][9][10][11] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society, 116(13), 5969-5970.
-
Yin, J., & Buchwald, S. L. (2002).[2] "Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex." Journal of the American Chemical Society, 124(21), 6043-6048.[10]
-
Fors, B. P., et al. (2009). "A highly active catalyst for Pd-catalyzed amination reactions: the coupling of aryl chlorides with primary amines." Journal of the American Chemical Society, 131(36), 12898-12899.
-
BenchChem Technical Support. (2025). "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines and Quinolines." BenchChem Application Notes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Orthogonal Functionalization of 4-Bromo-5-fluoro-2,8-dimethylquinoline in Drug Discovery
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3) is a highly decorated heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and anti-infective agents. The strategic placement of four distinct functional handles (C4-Br, C5-F, C2-CH3, C8-CH3) allows for orthogonal, multi-stage functionalization. This guide provides a comprehensive mechanistic overview and validated protocols for selectively modifying this scaffold without cross-reactivity.
Structural Reactivity Profiling & Causality
To successfully utilize this poly-functionalized scaffold, researchers must understand the thermodynamic and kinetic hierarchy of its reactive sites:
-
C4-Bromide (Primary Electrophile): The quinoline nitrogen withdraws electron density from the C2 and C4 positions via resonance. Consequently, the C4-Br bond is highly activated towards oxidative addition by low-valent transition metals (e.g., Pd(0)). Because the C-Br bond is significantly weaker and more reactive than the C-F bond, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) occurs chemoselectively at C4 without affecting the C5-fluorine[1].
-
C2-Methyl (C-H Acidic Site): The protons of the C2-methyl group are highly acidic due to the adjacent imine-like nitrogen, which stabilizes the resulting carbanion via resonance. This allows for metal-free Knoevenagel/aldol-type condensations with aldehydes to form 2-styrylquinolines[2].
-
C5-Fluoride (Secondary Electrophile): Fluorine is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) due to its high electronegativity, which polarizes the C-F bond and stabilizes the Meisenheimer intermediate. Once the C4 position is sterically or electronically modified, the C5-F can be displaced by strong nucleophiles (e.g., amines, alkoxides) under thermal conditions[3].
Orthogonal reactivity pathways for the functionalization of the quinoline scaffold.
Experimental Workflows & Validated Protocols
Workflow A: Chemoselective C4 Suzuki-Miyaura Cross-Coupling
Causality: Utilizing Pd(dppf)Cl₂ and a mild base (Na₂CO₃) in an aqueous dioxane mixture ensures efficient transmetalation while preventing premature SNAr at the C5-fluoro position. The biphasic nature of the solvent system enhances base effectiveness and stabilizes the active Pd(0) species[1].
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2,8-dimethylquinoline (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and Na₂CO₃ (2.0 mmol, 2.0 equiv)[1].
-
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon. Repeat this cycle three times to establish a strictly inert atmosphere and prevent catalyst oxidation[1].
-
Solvent Addition: Inject a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) via syringe[1].
-
Heating & Monitoring: Heat the reaction mixture to 80–90 °C with vigorous stirring for 12–16 hours. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The disappearance of the starting material UV-active spot confirms complete oxidative addition and coupling[1].
-
Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].
-
Purification: Purify the crude product via silica gel flash chromatography to yield the 4-aryl-5-fluoro-2,8-dimethylquinoline derivative[1].
Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle at the C4 position.
Workflow B: C2-Methyl Condensation (Synthesis of 2-Styrylquinolines)
Causality: The C2-methyl group is activated by the electron-withdrawing nature of the quinoline nitrogen. Heating the substrate with an aryl aldehyde in the presence of an acid/base catalyst (or under metal-free oxidative conditions) drives the formation of a new C=C bond via a dehydration mechanism, yielding medicinally valuable 2-styrylquinolines[2].
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask, combine the C4-functionalized quinoline intermediate (1.0 mmol) and benzaldehyde (1.2 mmol).
-
Catalysis: Add a catalytic amount of acetic anhydride (0.2 mmol) or a secondary amine hydrochloride (e.g., piperidine·HCl) to promote the enamine/imine intermediate formation.
-
Condensation: Heat the neat mixture (or in a minimal amount of toluene) to 110 °C for 8–12 hours using a Dean-Stark trap to remove generated water, driving the equilibrium toward the product.
-
Workup & Isolation: Cool the mixture, dissolve in dichloromethane (20 mL), and wash with saturated aqueous NaHCO₃. Dry the organic phase over Na₂SO₄, concentrate, and recrystallize from ethanol to obtain the pure 2-styrylquinoline derivative.
Workflow C: Orthogonal C5-Fluoro SNAr Amination
Causality: Once the C4 and C2 positions are functionalized, the C5-fluorine can be targeted. Because fluorine is highly electronegative, it creates a strong partial positive charge at C5. Using a polar aprotic solvent (DMF or DMSO) enhances the nucleophilicity of secondary amines, facilitating the SNAr displacement[3].
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the C4/C2-functionalized 5-fluoroquinoline intermediate (1.0 mmol) in anhydrous DMF (5 mL).
-
Nucleophile Addition: Add a secondary amine (e.g., morpholine or piperidine, 3.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) to act as an acid scavenger.
-
Heating: Heat the sealed vial to 100–120 °C for 24 hours. Self-Validation: LCMS monitoring is critical here, as SNAr at the C5 position is sterically hindered by the C4-aryl group and requires extended heating to reach full conversion.
-
Workup: Pour the cooled reaction mixture into ice water (30 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under a high vacuum to yield the C5-aminated product.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters for the orthogonal functionalization of the 4-Bromo-5-fluoro-2,8-dimethylquinoline scaffold:
| Functionalization Site | Reaction Type | Key Reagents & Catalyst | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| C4-Bromide | Suzuki-Miyaura Coupling | Aryl-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80–90 | 12–16 | 80–95% |
| C2-Methyl | Aldol/Knoevenagel Condensation | Aryl Aldehyde, Ac₂O (cat.) | Toluene (or Neat) | 110 | 8–12 | 65–85% |
| C5-Fluoride | SNAr Amination | Sec-Amine, K₂CO₃ | Anhydrous DMF / DMSO | 100–120 | 24 | 50–75% |
References
-
ACS Omega. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from:[Link][2]
-
The Journal of Organic Chemistry. Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. Retrieved from:[Link][3]
Sources
Application Note: Regioselective Nucleophilic Substitution on 4-Bromo-5-Fluoroquinoline
Executive Summary
This guide details the protocols for functionalizing 4-bromo-5-fluoroquinoline via nucleophilic aromatic substitution (
This document provides three validated workflows to ensure regioselective substitution at the C4-bromide position while preserving the C5-fluoride motif for potential downstream functionalization.
Mechanistic Insight & Regioselectivity
The Reactivity Landscape
The quinoline core is electron-deficient, activating positions C2 and C4 toward nucleophilic attack. In 4-bromo-5-fluoroquinoline, two potential leaving groups exist: Bromine (C4) and Fluorine (C5).
-
C4-Bromine (Target): Activated by the ring nitrogen (para-like relationship). The primary site for
and oxidative addition (Pd). -
C5-Fluorine (Bystander): Located in the meta-position relative to the ring nitrogen, making it significantly less activated for
. However, the C-F bond is highly polarized. -
The Peri-Effect: The Van der Waals radius of the C5-Fluorine (1.47 Å) overlaps with the trajectory of incoming nucleophiles at C4. This steric clash necessitates higher reaction temperatures or specific catalytic systems compared to non-fluorinated analogs.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the logic for selective C4-functionalization.
Caption: Mechanistic pathway favoring C4-substitution. The C5-F bond is preserved due to lack of resonance stabilization from the quinoline nitrogen.
Decision Matrix: Selecting the Right Protocol
| Nucleophile Type | Recommended Method | Key Reagents | Expected Yield |
| Primary Aliphatic Amines | Method A (Thermal | DIPEA, NMP/DMSO | 75-90% |
| Secondary Cyclic Amines | Method A (Thermal | 80-95% | |
| Anilines (Electron Poor) | Method B (Acid-Mediated) | HCl (dioxane), EtOH | 60-85% |
| Sterically Hindered Amines | Method C (Buchwald-Hartwig) | Pd(OAc)₂, BINAP/Xantphos | 50-80% |
| Alkoxides/Thiolates | Method A (Low Temp) | NaH, THF/DMF | 85-95% |
Experimental Protocols
Method A: Thermal (General Protocol)
Best for: Primary amines, morpholine, piperazine, and unhindered secondary amines.
Rationale: The electron-withdrawing nature of the C5-F actually inductively activates C4, partially compensating for the steric hindrance. Polar aprotic solvents are required to stabilize the transition state.
Reagents:
-
Substrate: 4-bromo-5-fluoroquinoline (1.0 equiv)
-
Nucleophile: Amine (1.5 – 2.0 equiv)
-
Base: DIPEA (3.0 equiv) or
(2.0 equiv) -
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO [Anhydrous]
Step-by-Step:
-
Setup: Charge a reaction vial with 4-bromo-5-fluoroquinoline (100 mg, 0.44 mmol) and anhydrous NMP (2.0 mL).
-
Addition: Add DIPEA (0.23 mL, 1.32 mmol) followed by the amine nucleophile (0.66 mmol).
-
Reaction: Seal the vessel and heat to 110°C for 4-12 hours.
-
Note: Monitor by LCMS. The starting bromide (M+H ~226/228) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Pour the mixture into ice-water (20 mL) with vigorous stirring.
-
Solid Product: If precipitate forms, filter and wash with water.
-
Oily Product: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine (2x) and water (2x) to remove NMP. Dry over
.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Method B: Acid-Mediated Displacement
Best for: Anilines and weak nucleophiles.
Rationale: Protonation of the quinoline nitrogen (N1) renders the C4 position highly electrophilic, overcoming the lower nucleophilicity of anilines.
Reagents:
-
Solvent: Ethanol or Isopropanol (0.2 M concentration)
-
Acid: 4M HCl in Dioxane (1.0 equiv) or catalytic conc. HCl.
Step-by-Step:
-
Dissolve 4-bromo-5-fluoroquinoline in Ethanol.
-
Add the aniline (1.1 equiv).
-
Add HCl (1.0 equiv). Caution: Exothermic.
-
Reflux (80°C) for 2-6 hours. Product often precipitates as the hydrochloride salt.
-
Isolation: Filter the solid. Wash with cold ethanol and ether.
-
Free Basing (Optional): Suspend solid in DCM, wash with sat.
.
Method C: Buchwald-Hartwig Cross-Coupling
Best for: Sterically encumbered amines or when mild conditions are required.
Rationale: Palladium undergoes oxidative addition preferentially at the C-Br bond (weaker than C-F). Ligand choice is critical to prevent catalyst poisoning by the nitrogen heterocycle.
Reagents:
-
Catalyst:
(5 mol%) or Pd(OAc)₂ -
Ligand: Xantphos (10 mol%) or BINAP (for chelating effect)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Purge a microwave vial with Argon/Nitrogen.
-
Charge: Add substrate, amine, base, Pd source, and ligand.
-
Solvent: Add degassed dioxane.
-
Heat: 100°C overnight (or 140°C in microwave for 1 hour).
-
Filtration: Filter through a Celite pad to remove Pd black.
-
Purification: Silica gel chromatography.
Troubleshooting & QC
Common Failure Modes
-
Hydrolysis (Formation of 4-Quinolone):
-
Regio-scrambling:
Analytical Validation[6]
-
1H NMR: Look for the disappearance of the C3-H doublet (typically shifted upfield in the product due to electron donation from the new amine).
-
19F NMR: The fluorine signal is a sensitive probe.
-
Starting Material: ~ -110 to -120 ppm.
-
Product: Shift varies, but integration must remain 1F. Loss of signal indicates defluorination.
-
References
-
General
on Quinolines: -
Buchwald-Hartwig Conditions
- Buchwald-Hartwig Coupling - Organic Synthesis General Procedures.
-
[Link]
-
Fluoro-Quinoline Derivatives
-
Mechanistic Grounding
- Regiochemistry in Nucleophilic Substitution. Chemistry LibreTexts.
-
[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Road Less Traveled: Drug Hypersensitivity to Fluoroquinolones, Vancomycin, Tetracyclines, and Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Strategic Utilization of 4-Bromo-5-fluoro-2,8-dimethylquinoline in SAR Studies
Application Note & Protocol Guide | Doc ID: AN-QZN-458 [1][2]
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3) represents a "privileged" heterocyclic scaffold for medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and GPCR modulators.[1] Unlike simple quinoline cores, this tetra-substituted scaffold offers a pre-installed solution to common drug metabolism and pharmacokinetics (DMPK) liabilities.[1][2]
This guide details the strategic application of this scaffold in Structure-Activity Relationship (SAR) profiling, focusing on orthogonal functionalization at the C4 position while leveraging the C2, C5, and C8 substituents for physicochemical optimization.
Scaffold Architecture & SAR Logic
To use this scaffold effectively, researchers must understand the distinct role of each substituent. This is not just a building block; it is a pre-optimized core.[2]
| Position | Substituent | Role in SAR & Drug Design |
| C4 | Bromine (-Br) | Primary Diversification Vector. Highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Buchwald, Sonogashira).[1] This is where the primary pharmacophore (e.g., hinge-binding motif) is attached.[1] |
| C5 | Fluorine (-F) | Electronic & Metabolic Modulator. The C5-F exerts a strong electron-withdrawing effect, lowering the pKa of the quinoline nitrogen (N1) and modulating the electronics of the C4-substituent.[1] It also blocks metabolic oxidation at the C5 position.[2] |
| C2 | Methyl (-CH₃) | Metabolic Shield. Unsubstituted quinolines are rapidly metabolized by Aldehyde Oxidase (AO) at C2 to form 2-quinolones (inactive/excreted).[1][2] The C2-methyl sterically and electronically blocks this clearance pathway.[1][2] |
| C8 | Methyl (-CH₃) | Lipophilicity & Solubility. Increases logP and disrupts crystal packing, often improving solubility compared to planar analogs.[1][2] It also prevents metabolic attack at the C8 position.[2] |
Structural Reactivity Map
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Figure 1: Reactivity map highlighting the C4-bromide as the primary vector for library generation.[1][2]
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Objective: Introduction of aryl or heteroaryl groups at C4 to explore hydrophobic pockets or pi-stacking interactions.[1][2] Mechanism: Pd(0) oxidative addition into C4-Br, followed by transmetallation with boronic acid and reductive elimination.[1]
Materials:
-
Scaffold: 4-Bromo-5-fluoro-2,8-dimethylquinoline (1.0 eq)[1]
-
Boronic Acid: Aryl/Heteroaryl-B(OH)₂ (1.2 – 1.5 eq)[1]
-
Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 eq)[1]
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, combine the scaffold, boronic acid, and base.
-
Deoxygenation: Add the solvent mixture.[1][2] Sparge with Argon or Nitrogen for 5–10 minutes.[2] Critical Step: Oxygen poisons the Pd catalyst and promotes homo-coupling of boronic acids.
-
Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ quickly and seal the vessel under inert atmosphere.
-
Reaction: Heat to 90°C for 4–12 hours (thermal) or 110°C for 30–60 mins (microwave).
-
Monitoring: Monitor by LCMS. The C5-fluorine provides a distinct signature; look for the product mass.[1][2]
-
Work-up: Dilute with Ethyl Acetate (EtOAc), wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2][4][5]
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: The basic nitrogen may cause tailing; add 1% Triethylamine to the eluent if necessary.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Introduction of amino groups at C4.[1][2] This is a classic motif in kinase inhibitors (e.g., Bosutinib analogs) where the NH serves as a hydrogen bond donor to the hinge region.
Materials:
-
Scaffold: 4-Bromo-5-fluoro-2,8-dimethylquinoline (1.0 eq)[1]
-
Amine: Primary or Secondary Amine (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[1]
-
Ligand: Xantphos (5 mol%) or BINAP (7.5 mol%)[1]
-
Base: Cs₂CO₃ (2.0 – 3.0 eq) Must be anhydrous.[1]
Step-by-Step Methodology:
-
Drying: Flame-dry the glassware and cool under Argon.
-
Mixing: Charge the flask with the scaffold, Pd source, Ligand, and Base.
-
Solvent: Add anhydrous solvent and the amine.
-
Reaction: Heat to 100–110°C overnight.
-
Troubleshooting: If conversion is low, switch to BrettPhos precatalyst, which is superior for difficult substrates involving electron-rich heterocycles.[1]
-
-
Work-up: Filter through a Celite pad to remove Palladium black and insoluble salts.[1][2] Rinse with EtOAc.[2][4]
-
Purification: Reverse-phase HPLC is often preferred here to remove phosphine oxide byproducts.[1][2]
Analytical Characterization & Quality Control
When working with 4-Bromo-5-fluoro-2,8-dimethylquinoline , standard QC methods require adjustment due to the specific isotopes present.[1][2]
NMR Interpretation[1][2][6]
-
¹⁹F NMR: Essential for confirming the integrity of the C5-F bond.[1][2] Expect a signal around -110 to -130 ppm (depending on solvent).[2]
-
¹H NMR Coupling: The C5-Fluorine will split the proton signal at C6 (ortho-coupling, J ≈ 9-11 Hz) and potentially C7 (meta-coupling).[1]
-
Diagnostic: If the C4-Br is successfully substituted, the chemical shift of the C2-Methyl (singlet, ~2.6-2.8 ppm) may shift slightly due to electronic changes in the ring system.[1]
-
Mass Spectrometry (LCMS)[1][2]
-
Isotope Pattern: The starting material contains Bromine (⁷⁹Br/⁸¹Br ≈ 1:1 ratio).[2]
-
Success Indicator: Disappearance of the "doublet" isotope pattern indicates successful displacement of the Bromine.[2]
-
Failure Mode: If the mass corresponds to [M+H]⁺ = 192 (approx), the bromine has been reduced (hydrodehalogenation), likely due to excess heat or protic solvents without sufficient coupling partner reactivity.
-
Case Study: Optimization of a Kinase Inhibitor Series
Scenario: A project team identifies a hit compound targeting EGFR but the lead compound suffers from rapid metabolic clearance (
Solution: The team switches from a standard 4-bromoquinoline to the 4-bromo-5-fluoro-2,8-dimethylquinoline scaffold.
-
Synthesis: The hinge-binding aniline is coupled to C4 via Protocol B (Buchwald).[1][2]
-
Result:
-
Potency: Maintained or improved. The C5-F lowers the pKa of N1, potentially strengthening the H-bond interaction with the hinge region backbone.
-
Metabolic Stability: The C2-methyl blocks Aldehyde Oxidase attack.[1][2] The C8-methyl blocks P450 oxidation at the solvent-exposed edge.[1][2]
-
Outcome: Microsomal stability improves (
min), validating the scaffold switch.
-
References
-
BenchChem. Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents. (2025).[1][2][4][6] Link
-
National Institutes of Health (NIH). Quinoline as a privileged scaffold in cancer drug discovery.[1][2] (2011).[1][2] Link
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols.Link
-
Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Protocols.Link
-
Sigma-Aldrich. 4-Bromo-7-fluoroquinoline Product Data (Analogous Scaffold).Link[1]
Sources
preparation of 4-aryl-5-fluoro-2,8-dimethylquinoline derivatives
Abstract & Scope
This application note details a robust, modular protocol for the synthesis of 4-aryl-5-fluoro-2,8-dimethylquinoline derivatives. These scaffolds are high-value pharmacophores in medicinal chemistry, particularly for kinase inhibition and antimalarial research.[1] The simultaneous presence of a C5-fluorine atom and a C4-aryl group creates a unique electronic and steric environment that modulates metabolic stability and binding affinity.[1]
The synthetic strategy employs a Conrad-Limpach approach to construct the quinoline core, ensuring correct regiochemistry for the 2,8-dimethyl pattern, followed by a Suzuki-Miyaura cross-coupling for late-stage diversification at the C4 position.[1]
Retrosynthetic Logic & Strategy
The synthesis is designed to be divergent , allowing the creation of a library of 4-aryl analogs from a single key intermediate: 4-chloro-5-fluoro-2,8-dimethylquinoline .[1]
-
Disconnection 1 (C4-Aryl): The biaryl bond is formed via Pd-catalyzed cross-coupling.[1] This is superior to constructing the ring with the aryl group already in place (e.g., via Friedländer) because it allows for rapid analog generation.
-
Disconnection 2 (C4-Cl): The chlorine activates the position for coupling and is derived from the tautomeric 4-hydroxyquinoline (4-quinolone).[1]
-
Disconnection 3 (The Core): The 2,8-dimethyl-5-fluoro pattern dictates the starting materials: 5-fluoro-2-methylaniline and ethyl acetoacetate .[1]
-
Regiochemical Control: The Conrad-Limpach protocol (kinetic enamine formation followed by thermal cyclization) is selected over the Knorr synthesis to ensure the methyl group from the ketoester ends up at C2 rather than C4.[1]
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway from aniline precursors to the final 4-aryl library.[1][2][3]
Detailed Experimental Protocols
Phase 1: Scaffold Construction (Conrad-Limpach Synthesis)
Objective: Synthesis of 5-fluoro-2,8-dimethylquinolin-4(1H)-one. Critical Mechanism: This two-step process avoids the formation of the unwanted 4-methyl-2-hydroxy isomer (Knorr product) by isolating the enamine intermediate.[1]
Step 1.1: Enamine Formation [4]
-
Reagents:
-
5-Fluoro-2-methylaniline (100 mmol, 12.5 g)[1]
-
Ethyl acetoacetate (105 mmol, 13.6 g)
-
Solvent: Toluene (150 mL)
-
Catalyst: Acetic acid (0.5 mL) or p-TsOH (cat.)
-
-
Procedure:
-
Equip a 500 mL round-bottom flask (RBF) with a Dean-Stark trap and reflux condenser.
-
Add the aniline, ethyl acetoacetate, solvent, and catalyst.
-
Reflux vigorously for 4–6 hours. Monitor the collection of water in the trap (theoretical: ~1.8 mL).
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The aniline spot should disappear.
-
Evaporate the toluene under reduced pressure. The residue is the crude enamine (ethyl 3-((5-fluoro-2-methylphenyl)amino)but-2-enoate).[1]
-
Step 1.2: Thermal Cyclization
-
Reagents:
-
Diphenyl ether (Ph₂O) or Dowtherm A (50 mL per 10 g of enamine).
-
-
Procedure:
-
Heat the diphenyl ether to 250°C (reflux) in a heavy-walled flask. Caution: High temperature.
-
Add the crude enamine dropwise (diluted in a minimal amount of Ph₂O if too viscous) to the boiling solvent. Rapid addition is crucial to prevent polymerization.[1]
-
Maintain reflux for 30–60 minutes. Ethanol is evolved; allow it to escape via a short air condenser.
-
Cool the mixture to room temperature. The product often precipitates.
-
Dilute with hexane (200 mL) to force full precipitation. Filter the solid.[5]
-
Purification: Wash the filter cake with hexane and diethyl ether to remove residual diphenyl ether. Recrystallize from Ethanol/DMF if necessary.
-
Yield Expectation: 65–75%.
-
Phase 2: Activation (Chlorination)
Objective: Synthesis of 4-chloro-5-fluoro-2,8-dimethylquinoline. Safety Note: POCl₃ is corrosive and reacts violently with water. Perform in a fume hood.
-
Reagents:
-
5-Fluoro-2,8-dimethylquinolin-4(1H)-one (20 mmol, ~3.8 g)[1]
-
Phosphorus oxychloride (POCl₃) (100 mmol, ~9.2 mL)
-
-
Procedure:
-
Place the quinolone in a dry RBF. Add POCl₃ carefully.
-
Reflux the mixture (oil bath at 110°C) for 2–3 hours. The suspension should become a clear solution.
-
Quenching (Critical): Cool the reaction mixture. Pour it slowly onto crushed ice/ammonia mixture (500 g ice + 100 mL 25% NH₄OH) with vigorous stirring. Maintain pH > 8.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate.[6][7]
-
Purification: Flash chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Characterization: The product is typically a white/off-white solid.[1]
-
Phase 3: Library Generation (Suzuki-Miyaura Coupling)
Objective: Installation of the 4-aryl group. Rationale: The 5-fluoro substituent creates steric bulk near the C4 position ("peri-effect").[1] Standard conditions are modified to ensure high conversion.
-
Reagents:
-
Procedure:
-
In a reaction vial, combine the chloroquinoline, boronic acid, and catalyst.
-
Evacuate and backfill with Nitrogen (3 cycles).
-
Add Dioxane and aqueous base via syringe.
-
Heat to 90–100°C for 12–18 hours.
-
Workup: Cool, dilute with water, extract with EtOAc.[7]
-
Purification: Silica gel chromatography (Gradient: Hexane
20% EtOAc/Hexane).
-
Data Presentation & Troubleshooting
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 45 | Incomplete conversion (steric).[1] |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 100 | 60 | Difficult workup (DMF removal). |
| 3 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | 88 | Optimal. Best for ortho-substituted aryls. |
| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 85 | 82 | Good alternative.[1] |
Troubleshooting Guide
-
Problem: Low yield in Cyclization (Step 1.2).
-
Cause: Temperature too low or addition too slow (allowing polymerization).
-
Solution: Ensure Ph₂O is actually boiling (250°C) before adding the enamine.
-
-
Problem: Incomplete Chlorination (Step 2).
-
Cause: Old POCl₃ (hydrolyzed).
-
Solution: Distill POCl₃ before use or use a fresh bottle.
-
-
Problem: "Protodeboronation" in Suzuki Coupling (Aryl group loses boron without coupling).
-
Cause: Reaction temperature too high or boronic acid unstable.
-
Solution: Add excess boronic acid (1.5 equiv) or switch to Boronic Ester (Pinacol ester).
-
Mechanistic Insight: The "Peri-Effect"
The 5-fluoro substituent is located at the peri position relative to the C4 reaction center.[1] While fluorine is small (Van der Waals radius ~1.47 Å), its proximity to C4 exerts both:
-
Electronic Deactivation: Through induction, it pulls density, making C4 more electrophilic (good for oxidative addition of Pd).
-
Steric Shielding: It hinders the approach of the bulky Pd-Aryl species during the transmetalation or reductive elimination steps.[1]
Recommendation: Use bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which have a large bite angle, facilitating the reductive elimination step in sterically crowded environments.
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle highlighting the critical oxidative addition step involving the 4-chloroquinoline.
References
-
Conrad, M., & Limpach, L. (1887). "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft. (Fundamental reaction grounding).
-
Al-Shammary, H. (2018).[6] "Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives." ResearchGate. (Specific protocol for chloroquinoline coupling).
-
Sigma-Aldrich. "Suzuki-Miyaura Cross-Coupling Reaction Protocols."[1] Technical Library. (Standard conditions and catalyst selection).
-
Organic Chemistry Portal. "Synthesis of Quinolines." (General synthetic strategies).
Sources
Precision C-4 Functionalization of Dimethylquinoline Scaffolds
Application Note: AN-DMQ-04
Strategic Overview: The "Dimethylquinoline" Challenge
In medicinal chemistry, the quinoline scaffold is a "privileged structure," serving as the core for antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and antibacterial agents. However, "Dimethylquinoline" (DMQ) presents a unique regioselectivity paradox depending on the isomer in hand.
For the drug developer, C-4 modification typically falls into two distinct mechanistic categories based on the starting material:
-
The "Open" C-4 Position (e.g., 2,8-Dimethylquinoline): The challenge is C-H Activation . The C-4 position is electronically deficient but less so than C-2. To functionalize C-4 selectively without hitting C-2 (if open) or the benzene ring requires radical chemistry (Minisci) or specific metal catalysis.
-
The "Blocked" C-4 Position (e.g., 2,4-Dimethylquinoline): The challenge is Lateral Functionalization . The C-4 methyl group is "vinylogous" to the nitrogen, making it acidic (pKa ~20) and susceptible to oxidation or condensation, distinct from the C-2 methyl group.
-
The "Pre-functionalized" C-4 (e.g., 4-Chloro-2,8-dimethylquinoline): The challenge is Chemo-selective Substitution . This is the standard route to C-4 amino-quinolines via SNAr or Buchwald-Hartwig coupling.
This guide details protocols for all three scenarios, prioritizing high-yield, scalable methods suitable for library generation.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your specific DMQ substrate.
Figure 1: Strategic selection of reaction conditions based on dimethylquinoline isomer and desired chemotype.
Protocol 1: Direct C-4 Alkylation (Minisci Reaction)
Target: Substrates with an open C-4 position (e.g., 2,8-dimethylquinoline). Mechanism: Radical Substitution.[1]
The Minisci reaction is the gold standard for late-stage functionalization of electron-deficient heterocycles. In 2-substituted quinolines, the nucleophilic alkyl radical attacks the C-4 position with high selectivity because the C-2 position is blocked.
Mechanistic Insight
The reaction proceeds via the generation of a nucleophilic alkyl radical (R•) from a carboxylic acid using oxidative decarboxylation.[2] The quinoline is protonated (activated) by acid, making the C-4 position highly electrophilic.
-
Why Ag(I)? Silver acts as the catalyst to decarboxylate the persulfate-oxidized acid.
-
Why TFA? Protonation of the quinoline nitrogen lowers the LUMO energy, accelerating radical attack.
Reagents & Conditions
| Component | Reagent | Equiv. | Role |
| Substrate | 2,8-Dimethylquinoline | 1.0 | Core Scaffold |
| Radical Source | Alkyl Carboxylic Acid (R-COOH) | 2.0 - 3.0 | Alkyl donor (via decarboxylation) |
| Oxidant | (NH₄)₂S₂O₈ or K₂S₂O₈ | 1.5 - 2.0 | Generates Ag(II) and sulfate radicals |
| Catalyst | AgNO₃ | 0.1 - 0.2 | Catalyzes decarboxylation |
| Acid/Solvent | TFA / Water / DCM | 1:1 biphasic | Activates quinoline; solubilizes radical source |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,8-dimethylquinoline (1.0 mmol) in a mixture of DCM (5 mL) and Water (5 mL).
-
Activation: Add Trifluoroacetic acid (TFA) (2.0 mmol) to protonate the quinoline. Note: The organic layer may shift color.
-
Reagent Addition: Add the Alkyl Carboxylic Acid (3.0 mmol) and AgNO₃ (0.1 mmol).
-
Initiation: Heat the biphasic mixture to 40°C.
-
Oxidant Feed: Dissolve Ammonium Persulfate (2.0 mmol) in minimal water (2 mL). Add this solution dropwise over 30 minutes. Critical: Rapid addition causes radical dimerization (R-R) rather than heterocycle alkylation.
-
Reaction: Stir vigorously at 40-50°C for 4–12 hours. Monitor by LCMS (Look for M+R-H mass).
-
Workup: Basify with cold 1M NaOH to pH > 9 (deprotonates the quinoline). Extract with DCM (3x).
-
Purification: Flash chromatography (Hexane/EtOAc).
Validation:
-
TLC: Product will be less polar than the starting material due to the loss of the N-H (if salt) and addition of lipophilic alkyl group.
-
NMR: Loss of the characteristic C-4 proton doublet (typically ~8.0 ppm).
Protocol 2: C-4 Amination (Buchwald-Hartwig)
Target: 4-Chloro-dimethylquinolines (e.g., 4-chloro-2,8-dimethylquinoline). Mechanism: Pd-Catalyzed Cross-Coupling.[3]
While SNAr is possible for 4-chloroquinolines, it often requires harsh heating (120°C+) and fails with electron-rich or sterically hindered amines. Palladium catalysis allows for milder conditions and broader scope.
Mechanistic Insight
The oxidative addition of Pd(0) into the C-Cl bond of 4-chloroquinoline is generally faster than chlorobenzenes due to the electron-deficient nature of the heterocycle. However, the adjacent C-5 proton (periposition) can cause steric clash with bulky ligands.
-
Ligand Choice: XPhos or BrettPhos are preferred. XPhos provides excellent stability and promotes reductive elimination in sterically demanding environments.
-
Base: NaOtBu is standard, but Cs₂CO₃ is used for base-sensitive substrates.
Reagents & Conditions
| Component | Reagent | Equiv. | Role |
| Substrate | 4-Chloro-2,8-DMQ | 1.0 | Electrophile |
| Nucleophile | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | Pd₂(dba)₃ | 0.02 (2 mol%) | Pd(0) Source |
| Ligand | XPhos | 0.04-0.06 | Bulky, electron-rich phosphine |
| Base | NaOtBu | 1.4 | Deprotonates the amine |
| Solvent | Toluene or 1,4-Dioxane | 0.2 M | Anhydrous, degassed |
Step-by-Step Methodology
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.
-
Solids: Charge the vial with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).
-
Substrates: Add the 4-chloro-dimethylquinoline (1.0 equiv). If the amine is solid, add it now.
-
Solvent: Add anhydrous Toluene. If the amine is liquid, add it via syringe now.
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Reaction: Seal and heat to 80°C (oil bath) or 100°C (Microwave) for 2–6 hours.
-
Monitoring: Check LCMS for conversion. 4-Cl starting material usually elutes later than the amino product on reverse phase.
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate.
-
Purification: Flash chromatography. Note: Aminoquinolines can streak on silica; add 1% Triethylamine to the eluent.
Protocol 3: Lateral C-4 Methyl Oxidation (Riley Oxidation)
Target: 2,4-Dimethylquinoline (Modification of the C-4 Methyl). Mechanism: Selenium Dioxide Oxidation.
When the goal is to modify the existing methyl group at C-4 (common in 2,4-DMQ), Selenium Dioxide (SeO₂) is the reagent of choice to access the aldehyde (4-formyl). The C-4 methyl is more reactive than the C-2 methyl due to para-quinoid resonance stabilization of the enol intermediate.
Reagents & Conditions
-
Substrate: 2,4-Dimethylquinoline (1.0 equiv)
-
Oxidant: SeO₂ (1.1 - 1.3 equiv)
-
Solvent: 1,4-Dioxane / Water (95:5)
-
Temperature: 60°C - 80°C[4]
Step-by-Step Methodology
-
Dissolve 2,4-dimethylquinoline in dioxane/water.
-
Add SeO₂ in one portion.
-
Heat to 60°C. Caution: SeO₂ is toxic. Use a fume hood.
-
Monitor closely.[5] Over-oxidation to the carboxylic acid can occur if heated too long or too hot. The aldehyde usually forms within 2-4 hours.
-
Workup: Filter hot through Celite to remove black Selenium metal.
-
Purification: The aldehyde is often unstable on silica; rapid filtration or immediate use in a subsequent step (e.g., Reductive Amination) is recommended.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Minisci: Low Yield / Polymerization | Radical dimerization or over-alkylation. | Increase dilution. Add oxidant slower. Use a biphasic system (DCM/H₂O) to partition the product away from radicals. |
| Minisci: C-2 vs C-4 Selectivity | Substrate has open C-2 and C-4.[6] | Block C-2 (use 2-methyl substrates). If C-2 is H, Minisci favors C-2. |
| Buchwald: No Reaction | Catalyst poisoning or oxidative addition failure. | Switch to BrettPhos (better for amines). Ensure strict O₂-free conditions. Switch solvent to t-Amyl alcohol. |
| Buchwald: Dehalogenation | Beta-hydride elimination from amine.[7] | Lower temperature. Use a catalyst that promotes reductive elimination (e.g., RuPhos). |
References
-
Minisci Reaction Fundamentals
-
Duncton, M. A. J. (2011). Minisci reactions: Versatile C-H functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link
-
-
C-4 Selective Fluoroalkylation
-
ChemRxiv. (2024). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. Link
-
-
Buchwald-Hartwig on Heterocycles
-
Selenium Dioxide Oxidation of Quinolines
-
Venkatesh, C., et al. (2009). Selective oxidation of methyl group at position 4 of 2,4-dimethylquinoline. Tetrahedron Letters, 50(26), 3543-3545. Link
-
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 5. Buy 2,4-Dimethylquinoline | 1198-37-4 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
solvent selection for coupling reactions with fluorinated quinolines
Application Note: Solvent Selection Strategies for Cross-Coupling Reactions Involving Fluorinated Quinolines
Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
Fluorinated quinolines are privileged scaffolds in medicinal chemistry, forming the core of numerous antibiotics (e.g., fluoroquinolones) and targeted oncology agents. The strategic introduction of fluorine modulates lipophilicity, metabolic stability, and binding affinity. However, functionalizing these electron-deficient heterocycles via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and A3-coupling) presents a distinct chemoselectivity challenge.
This application note details the critical role of solvent selection in navigating the dichotomy between productive palladium/iridium-catalyzed cross-coupling and destructive background side reactions, providing self-validating protocols for high-yield syntheses.
Mechanistic Causality: The SNAr vs. Cross-Coupling Dichotomy
When performing cross-coupling on a halogenated fluoroquinoline (e.g., 7-chloro-3-fluoroquinoline), the chemist must manage two competing electrophilic sites. The quinoline nitrogen inherently withdraws electron density from the ring, highly activating it toward Nucleophilic Aromatic Substitution (SNAr)[1].
The Solvent Polarity Effect:
-
High-Polarity Aprotic Solvents (DMF, DMSO, MeCN): These solvents stabilize the anionic Meisenheimer complex transition state formed during SNAr. If an amine or alkoxide is present (as in Buchwald-Hartwig aminations), highly polar solvents will accelerate the uncatalyzed SNAr displacement of the fluorine atom, leading to complex mixtures and defluorinated byproducts.
-
Low-to-Moderate Polarity Solvents (Toluene, 1,4-Dioxane, THF): Non-polar or moderately polar ethereal solvents fail to stabilize the SNAr transition state, effectively shutting down the background nucleophilic attack. This allows the slower, transition-metal-catalyzed oxidative addition at the C–Cl or C–Br bond to dominate the reaction pathway, preserving the C–F bond[2].
Furthermore, in de novo syntheses like the A3-coupling (Aldehyde-Alkyne-Amine), solvent choice directly dictates the cyclization efficiency. Refluxing in coordinating solvents like THF often stalls the reaction at the uncyclized propargylamine intermediate, whereas solvent-free conditions drive the condensation and cyclization to completion[3].
Solvent Selection Decision Matrix
To streamline process development, all quantitative solvent selection data is summarized in the matrix below, followed by a logical decision tree.
Table 1: Solvent Effects on Fluoroquinoline Functionalization
| Reaction Type | Evaluated Solvent | Dielectric Constant (ε) | Yield / Outcome | Mechanistic Observation |
| Ir-Borylation | THF | 7.6 | 98% | Optimal stabilization of the [Ir(OMe)COD]₂ active species[4]. |
| Ir-Borylation | MTBE | 2.6 | Good | Viable, non-peroxidizable industrial alternative[4]. |
| Ir-Borylation | CPME | 4.7 | 0% | Complete failure; poor solubility/coordination dynamics[4]. |
| Buchwald-Hartwig | 1,4-Dioxane | 2.2 | >80% | Low polarity suppresses SNAr at the C–F bond[2]. |
| Buchwald-Hartwig | DMF | 36.7 | Complex Mixture | High polarity accelerates unwanted amine attack on C–F/C–Cl[1]. |
| A3-Coupling | Solvent-Free | N/A | 61–86% | Maximizes atom economy; drives cyclization[3]. |
| A3-Coupling | THF (Reflux) | 7.6 | 34–48% | Reaction stalls at uncyclized propargylamine and reduced imine[3]. |
Workflow Visualization
Fig 1: Solvent selection decision tree for fluoroquinoline cross-coupling reactions.
Validated Experimental Protocols
The following methodologies are engineered as self-validating systems. Analytical checkpoints are included to ensure mechanistic fidelity.
Protocol A: Iridium-Catalyzed C–H Borylation of 6-Fluoroquinoline[4]
Causality Check: THF is strictly required here over other ethers like CPME to ensure the solubility and stability of the Ir-dtbpy complex during the C–H activation cycle.
-
Preparation: Oven-dry a 15 mL Schlenk flask at 150 °C and cool under vacuum. Backfill with dry nitrogen.
-
Reagent Loading: Under a positive nitrogen flow, sequentially add 6-fluoroquinoline (1.0 equiv), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy, 3 mol %), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and [Ir(OMe)COD]₂ (1.5 mol %).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Inject anhydrous THF (2.5 mL/mmol) via syringe.
-
Reaction: Seal the flask and heat in an aluminum block at 80 °C for 12–18 hours.
-
Validation: Monitor via ¹H NMR. The disappearance of the C7–H proton signal confirms regioselective borylation. The resulting boronic ester can be directly subjected to Suzuki-Miyaura coupling in the same pot by adding an aryl halide, Pd(dppf)Cl₂, and aqueous K₂CO₃.
Protocol B: Buchwald-Hartwig Amination of Chloro-Fluoroquinolines[2]
Causality Check: Utilizing 1,4-Dioxane prevents the amine nucleophile from attacking the C–F bond via SNAr, forcing the reaction through the Pd-catalyzed oxidative addition at the C–Cl bond.
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 2-chloro-6-fluoroquinoline (1.0 equiv), piperidine (1.2 equiv), Pd(OAc)₂ (4 mol %), XPhos or a biaryl phosphasilinane ligand (8 mol %), and NaOtBu (1.5 equiv).
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 90 °C for 16 hours.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Analyze the crude mixture via ¹⁹F NMR; a single sharp peak indicates successful C–N coupling without SNAr defluorination side reactions.
Protocol C: Solvent-Free A3-Coupling for De Novo Fluoroquinoline Synthesis[3]
Causality Check: Eliminating the solvent (specifically avoiding THF) prevents the reaction from stalling at the uncyclized propargylamine intermediate, pushing the cascade condensation/alkynylation/cyclization to completion.
-
Preparation: In a microwave-safe vessel, combine fluorobenzaldehyde (1.0 equiv), substituted aniline (1.0 equiv), and phenylacetylene (1.2 equiv).
-
Catalyst Addition: Add 30 mol% CuCl-doped Montmorillonite K-10 catalyst. Do not add any solvent.
-
Reaction: Subject the neat mixture to microwave irradiation (approx. 100 °C) for 6 minutes under atmospheric conditions.
-
Workup: Extract the resulting solid/melt with ethyl acetate, filter to recover the heterogeneous catalyst, and concentrate the filtrate.
-
Validation: Purify via flash chromatography. Yields should routinely reach 61–86%. The absence of an alkyne C≡C stretch in FTIR confirms complete cyclization.
References
-
Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions ChemRxiv[Link]
-
Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubility Guide for 4-Bromo-5-fluoro-2,8-dimethylquinoline
Executive Summary & Physicochemical Profile
The Challenge: Researchers frequently encounter difficulty dissolving 4-Bromo-5-fluoro-2,8-dimethylquinoline in DMSO despite DMSO's reputation as a "universal solvent."[1] This is not user error; it is a thermodynamic hurdle dictated by the molecule's structure.[2]
Root Cause Analysis: This molecule exhibits "Brick Dust" characteristics—high melting point and poor solubility in both water and lipids—driven by two factors:
-
Crystal Lattice Energy: The planar quinoline core facilitates strong
- stacking.[1][2] The halogen substituents (Bromine at C4, Fluorine at C5) and methyl groups (C2, C8) increase lipophilicity (LogP > 3.5 estimated) and packing density, requiring significant energy to break the crystal lattice. -
DMSO Hygroscopicity: DMSO is aggressively hygroscopic.[1][2] Absorbed atmospheric water acts as a potent anti-solvent, drastically reducing the solubility of this hydrophobic quinoline.[2]
Diagnostic Workflow: The Solubility Decision Tree
Before attempting aggressive solubilization, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic logic for initial solubility assessment. "Turbidity" often indicates micro-precipitation or colloidal aggregation rather than true dissolution.
Standard Operating Procedure (SOP): Solubilization Protocol
Objective: Prepare a stable 10 mM - 50 mM stock solution.
Reagents & Equipment
-
Solvent: Anhydrous DMSO (≥99.9%, Water content <0.1%).[1][2] Note: Do not use DMSO that has been open on the bench for >1 week.
-
Vessel: Glass amber vial (borosilicate). Avoid polystyrene.[1][2]
-
Gas: Argon or Nitrogen line (optional but recommended).[1][2]
Step-by-Step Protocol
| Step | Action | Technical Rationale |
| 1 | Weighing | Weigh the solid directly into the final storage vial. Do not weigh onto weigh paper and transfer, as static charge from the halogens can cause loss.[2] |
| 2 | Solvent Addition | Add Anhydrous DMSO to the center of the vial. |
| 3 | Wetting | Allow the solvent to sit for 1-2 minutes. Do not vortex yet. This allows the solvent to penetrate the crystal lattice via capillary action. |
| 4 | Mechanical Force | Vortex vigorously for 30 seconds. If solid remains, proceed to Step 5. |
| 5 | Sonic Energy | Sonicate in a water bath at 40°C for 10-15 minutes. |
| 6 | Thermal Cycle | If stubborn crystals persist, heat to 60°C for 5 minutes, then vortex immediately. Caution: Do not exceed 80°C to avoid degradation.[1][2] |
| 7 | Visual QC | Hold the vial up to a light source. Invert. Look for "schlieren" lines (swirls), which indicate incomplete mixing, or micro-crystals.[2] |
The "Crash Out" Phenomenon: Storage & Stability
A common user complaint is: "It was dissolved yesterday, but today there are crystals in the freezer vial."
The Mechanism: DMSO freezes at ~18.5°C. When you freeze a stock solution:
-
Cryo-concentration: Pure DMSO crystallizes first, pushing the solute into an increasingly concentrated liquid pocket.[1][2]
-
Water Absorption: Upon thawing, cold DMSO condenses atmospheric moisture rapidly.[1][2]
-
Precipitation: The local concentration of water rises, polarity increases, and the hydrophobic quinoline precipitates.
Figure 2: The hygroscopic cascade.[1][2] Even 1% water accumulation in DMSO can decrease the solubility of lipophilic quinolines by orders of magnitude.
Prevention Strategy:
-
Single-Use Aliquots: Divide stock into small volumes (e.g., 50 µL) immediately after preparation.
-
Seal: Use Parafilm® or inert gas (Argon) overlay before closing vials.[1][2]
-
Thawing: Thaw completely at 37°C and vortex immediately to redissolve any cryo-precipitates.
Frequently Asked Questions (FAQs)
Q1: My solution looks clear, but my assay results are erratic (high noise). Why? A: You likely have Colloidal Aggregation .[1][2] Lipophilic quinolines can form promiscuous colloidal aggregates in DMSO/aqueous transitions.[1][2] These aggregates sequester proteins, leading to false positives (inhibition) or noise.[2]
-
Test: Centrifuge the stock at 10,000 x g for 10 minutes. If a pellet forms (invisible to the naked eye), you have aggregates.[2]
-
Fix: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer before adding the compound.
Q2: Can I use a co-solvent if DMSO alone fails? A: Yes, but proceed with caution regarding biological toxicity.[2] If the compound resists 100% DMSO, you may use a DMSO:PEG-400 (50:50) mixture.[2] The Polyethylene Glycol (PEG) disrupts the stacking interactions of the quinoline ring.
Q3: I see a precipitate immediately upon adding the DMSO stock to my cell culture media. A: This is "DMSO Shock."[2][3] You are spiking a hydrophobic compound from a solvent (DMSO) into an anti-solvent (Water).[2]
-
Solution: Perform an intermediate dilution.
Q4: Is the compound light-sensitive? A: Halogenated quinolines can be photolabile (de-halogenation) under intense UV light.[2] Always store in amber vials or wrap in foil.
References
-
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] Link
-
Shoichet, B. K. (2006).[1][2] Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(23-24), 1074-1081.[1][2] Link
-
Waybright, T. J., et al. (2009).[1][2] Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-715.[1][2] Link
-
Sigma-Aldrich (Merck). DMSO Physical Properties and Handling Guide.[1][2] Link
Sources
Technical Support Center: Optimizing Suzuki Coupling of Sterically Hindered 4-Bromo Quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are tackling the unique challenges associated with the coupling of sterically hindered 4-bromo quinolines. The inherent steric bulk and electronic properties of this substrate class often lead to sluggish reactions and low yields. This resource provides in-depth troubleshooting advice, optimization strategies, and validated protocols to help you achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My reaction shows no or very low conversion of the 4-bromo quinoline starting material. What are the most likely causes?
A1: Low or no conversion in these challenging couplings typically points to a failure in the initial, rate-limiting step of the catalytic cycle: oxidative addition.[1][2] Here’s a breakdown of potential culprits and how to address them:
-
Inefficient Catalyst System: The combination of your palladium precursor and ligand may not be active enough to overcome the steric hindrance around the C4-Br bond of the quinoline.
-
Solution: Switch to a more robust catalyst system. For sterically demanding substrates, bulky, electron-rich phosphine ligands are the gold standard.[2][3] Consider screening ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] Pre-formed palladacycle precatalysts (e.g., XPhos-Pd-G3) are also excellent choices as they enter the catalytic cycle more readily.[3]
-
-
Insufficient Reaction Temperature: The activation energy for oxidative addition is high for hindered substrates.
-
Inappropriate Base: The base might be too weak or poorly soluble to effectively activate the boronic acid for the transmetalation step.[3]
-
Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst, halting the reaction.
-
Solution: Ensure your reaction is performed under strictly inert conditions. Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the experiment.
-
Q2: I'm observing significant formation of a dehalogenated quinoline byproduct. How can I minimize this?
A2: Dehalogenation (replacement of bromine with hydrogen) is a common side reaction, especially with electron-deficient or N-heterocyclic halides.[6] It often arises from the formation of a palladium-hydride (Pd-H) species.
-
Primary Cause: The Pd-H species can be generated from reactions with the base, solvent (especially alcohols), or residual water.[6] This intermediate can then undergo reductive elimination with the quinoline moiety to produce the undesired byproduct.
-
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines). These ligands create a sterically crowded environment around the palladium center, which favors the desired C-C bond-forming reductive elimination over the C-H bond formation that leads to dehalogenation.[1][6]
-
Base Optimization: Avoid strong alkoxide bases if they are not essential. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases, which are less likely to generate hydride species.[6]
-
Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene.[1][6] If a protic solvent is required, use it as a co-solvent in minimal amounts.
-
Inert Atmosphere: Meticulous exclusion of oxygen is critical, as oxidative processes can contribute to catalyst decomposition pathways that may lead to dehalogenation.[7]
-
Q3: My main side product is the homocoupling of my boronic acid. What's causing this and how can I fix it?
A3: Boronic acid homocoupling (forming a biaryl from two boronic acid molecules) is primarily promoted by the presence of oxygen under basic conditions.[7]
-
Solution 1: Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen.[3][7]
-
Solution 2: Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often beneficial, a large excess can increase the probability of homocoupling.[3]
-
Solution 3: Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to both homocoupling and protodeboronation (see Q4).[1]
Q4: I am losing my boronic acid to protodeboronation. How can I prevent this?
A4: Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with hydrogen. This is a common issue, especially in aqueous basic conditions.[1]
-
Primary Cause: The boronic acid reacts with water or other protic sources before it can transmetalate to the palladium center.[1]
-
Mitigation Strategies:
-
Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are significantly more stable towards protodeboronation than their corresponding boronic acids.[1] Consider using the pinacol ester of your coupling partner if available or synthesize it.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, for sensitive substrates, switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent like anhydrous dioxane can be effective. A small, controlled amount of water may still be necessary to facilitate the reaction with some bases.[8]
-
Choice of Base: Some sources suggest that fluoride bases (e.g., KF) can be effective in activating the boronic acid while being less aggressive in promoting protodeboronation, especially for base-sensitive substrates.[9]
-
Key Parameter Optimization
Success in coupling hindered 4-bromo quinolines hinges on the careful selection of each reaction component. The following table summarizes key parameters and provides recommendations based on literature and field experience.
| Parameter | Recommendation for Hindered 4-Bromo Quinolines | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Palladacycle Precatalysts (e.g., XPhos-Pd-G3) | These are common, reliable sources of Pd(0). Palladacycles are often more active and require no pre-activation.[2][3] |
| Ligand | Bulky, electron-rich biaryl monophosphines: SPhos, XPhos, RuPhos, DavePhos | These ligands accelerate both the rate-limiting oxidative addition and the final reductive elimination steps, which is crucial for sterically congested substrates.[2][4][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, inorganic bases are required. K₃PO₄ is particularly effective for N-heterocyclic substrates and helps to avoid side reactions.[3][5] |
| Solvent | Aprotic solvents: 1,4-Dioxane , Toluene, THF, 2-MeTHF. Often with a small amount of water. | These solvents have good solvating properties and higher boiling points suitable for sluggish reactions. Water is often required to dissolve the inorganic base and facilitate boronic acid activation.[3][7] |
| Temperature | 90 - 110 °C (or reflux) | Higher temperatures are needed to overcome the activation barrier for oxidative addition with the sterically hindered and relatively electron-rich quinoline system.[1][3] |
| Boron Source | Boronic Acid (1.1-1.5 eq) or Pinacol Ester (Bpin) (1.1-1.5 eq) | Pinacol esters offer greater stability against protodeboronation and homocoupling side reactions.[1] |
Visualizing the Process
A clear understanding of the catalytic cycle and troubleshooting logic is essential for systematic optimization.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting oxidative addition step.[2][4]
Caption: A logical workflow for troubleshooting failed Suzuki couplings of hindered substrates.
Experimental Protocol: A Validated Starting Point
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of a sterically hindered 4-bromo quinoline with a generic arylboronic acid. Note: This is a general guide and may require optimization for your specific substrates.
Materials:
-
4-Bromo quinoline derivative (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 eq)
-
XPhos-Pd-G3 precatalyst (0.02 - 0.05 eq, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane, anhydrous (to make a 0.1 M solution based on the limiting reagent)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry oven-dried reaction vial or flask equipped with a magnetic stir bar, add the 4-bromo quinoline (1.0 eq), the arylboronic acid/ester (1.2 eq), potassium phosphate (3.0 eq), and the XPhos-Pd-G3 catalyst (0.05 eq).[11]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3][11]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.[12]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding another small portion of the catalyst (0.01 eq).
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove the inorganic salts.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.[11]
Frequently Asked Questions (FAQs)
Q: Why is 4-bromo quinoline so challenging to couple compared to other aryl bromides? A: The difficulty arises from a combination of steric and electronic factors. The peri-hydrogen at the C5 position creates significant steric clash, hindering the approach of the bulky palladium catalyst for oxidative addition. Additionally, the nitrogen atom in the quinoline ring can coordinate to the palladium center, potentially inhibiting catalysis.[6]
Q: Can I use a different palladium catalyst like Pd(PPh₃)₄? A: While Pd(PPh₃)₄ is a classic Suzuki catalyst, it is often inefficient for sterically hindered or electron-rich substrates like 4-bromo quinoline.[3] The triphenylphosphine ligand is not bulky or electron-donating enough to effectively promote the challenging oxidative addition and reductive elimination steps. Modern Buchwald-type ligands are almost always required for these transformations.[2]
Q: Is it necessary to use a pre-formed palladacycle catalyst? A: It is not strictly necessary, but it is highly recommended. Generating the active Pd(0) catalyst in situ from a source like Pd(OAc)₂ and a separate ligand can sometimes be inefficient. Palladacycle precatalysts, like the G3 or G4 versions, are air-stable and provide a more reliable and rapid initiation of the catalytic cycle, which is particularly beneficial for difficult couplings.[3]
Q: My boronic acid is not commercially available. What are my options? A: If your desired boronic acid is not available, you can often purchase the corresponding pinacol boronate ester. Alternatively, you can synthesize the boronic acid or ester from the corresponding aryl bromide or iodide via a Miyaura borylation reaction or by using Grignard/organolithium chemistry followed by quenching with a trialkyl borate.
References
-
Oldridge, D. A., et al. (2020). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society - ACS Publications. [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
McMullen, J. P., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]
-
Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Synthesis. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme. [Link]
-
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
MDPI. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Chemical Science (RSC Publishing). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-5-fluoro-2,8-dimethylquinoline Mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3).
This highly functionalized heterocyclic building block presents unique purification hurdles. While the electron-withdrawing halogen atoms (bromo and fluoro) slightly attenuate the basicity of the quinoline nitrogen, the molecule retains enough basic character to interact adversely with acidic purification media. Furthermore, the steric bulk of the 2,8-dimethyl substitution and the lipophilicity of the halogens make separating regioisomers and des-bromo impurities exceptionally difficult [1].
This guide provides field-proven, self-validating protocols to ensure high-purity isolation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my compound streak severely on silica gel during normal-phase chromatography, and how do I fix it? Causality: The lone pair of electrons on the quinoline nitrogen acts as a hydrogen-bond acceptor, interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to irreversible adsorption, causing broad, asymmetrical peaks (tailing) and poor resolution [1]. Solution: You must competitively inhibit this interaction. Adding a basic modifier, such as 0.5% to 1.0% Triethylamine (TEA), to your mobile phase saturates the acidic silanol sites. TEA is sterically accessible and more basic than the halogenated quinoline, effectively "deactivating" the column and allowing your target compound to elute symmetrically based on polarity.
Q2: Normal-phase chromatography isn't separating my target from des-bromo or regioisomeric impurities. What is the alternative? Causality: Normal-phase chromatography separates compounds based primarily on polar functional group interactions. Because the des-bromo impurity and regioisomers share the same polar core (the quinoline ring), their dipole moments are nearly identical, leading to co-elution. Solution: Switch to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [2]. In a reversed-phase system (e.g., C18), separation is driven by the hydrophobic surface area of the molecule. The specific arrangement of the halogens and methyl groups creates a distinct hydrophobic "footprint," allowing for baseline resolution when using an optimized water/acetonitrile gradient [3].
Q3: During recrystallization, my product "oils out" instead of forming crystals. Why does this happen? Causality: "Oiling out" occurs when the target compound precipitates from the solution at a temperature above its melting point, or when the solution becomes supersaturated too rapidly. The presence of lipophilic impurities can also depress the melting point of the mixture, favoring a liquid-liquid phase separation over crystallization. Solution: Transition to a two-solvent system (e.g., Ethanol/Water) and strictly control the cooling rate. Ensure the compound is fully dissolved in the "good" solvent (Ethanol) at reflux before adding the "poor" solvent (Water) dropwise until the cloud point is reached.
Part 2: Quantitative Data & Solvent System Selection
To streamline your method development, refer to the optimized solvent systems below. These parameters have been validated for 4-Bromo-5-fluoro-2,8-dimethylquinoline mixtures.
Table 1: Validated Solvent Systems and Quantitative Targets
| Purification Technique | Optimal Solvent System | Target Metric | Primary Application |
| Normal-Phase Silica | Hexane : EtOAc (9:1) + 0.5% TEA | Bulk purification; removal of polar tars and unreacted starting materials. | |
| RP-HPLC (C18) | High-resolution separation of des-bromo and regioisomeric impurities. | ||
| Recrystallization | Ethanol : Water (Approx. 3:1 v/v) | Recovery > 85% | Final polishing of solid products to achieve >99% purity. |
Part 3: Experimental Workflows & Methodologies
Workflow Visualization
Workflow for selecting the optimal purification strategy based on crude state.
Protocol A: Modified Silica Gel Column Chromatography
Self-Validating Step: Always run a 2D-TLC prior to column packing to ensure the TEA modifier completely eliminates streaking.
-
Mobile Phase Preparation: Prepare a 9:1 mixture of Hexane and Ethyl Acetate. Add 0.5% (v/v) Triethylamine (TEA) and mix thoroughly.
-
Column Packing: Slurry-pack the silica gel using the modified mobile phase. Pass at least two column volumes (CV) of the mobile phase through the column to fully neutralize the acidic silanol sites before loading the sample.
-
Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Apply evenly to the top of the silica bed.
-
Elution: Elute using the modified mobile phase. Collect fractions in standard test tubes.
-
Validation & Isolation: Spot fractions on a TLC plate (eluted with the same solvent). Combine fractions containing the pure
0.30 spot. Remove solvent under reduced pressure.
Protocol B: Preparative RP-HPLC for Regioisomer Resolution
Use this protocol when normal-phase chromatography fails to separate structurally similar impurities [2].
Preparative RP-HPLC workflow for resolving lipophilic quinoline impurities.
-
Sample Preparation: Dissolve the semi-pure quinoline mixture in a 1:1 mixture of HPLC-grade Water and Acetonitrile (MeCN). Filter through a 0.45 µm PTFE syringe filter.
-
Column Equilibration: Equilibrate a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 40% MeCN in Water (containing 0.1% Formic Acid to ensure consistent ionization).
-
Gradient Execution: Inject the sample. Run a linear gradient from 40% MeCN to 90% MeCN over 20 minutes at a flow rate of 20 mL/min.
-
Detection & Collection: Monitor UV absorbance at 254 nm. The highly conjugated quinoline core will absorb strongly. Collect the primary peak eluting between 12-15 minutes.
-
Validation: Analyze the collected fraction via analytical LC-MS to confirm the presence of the correct mass (
254.0 / 256.0 due to the bromine isotope pattern) and the absence of regioisomers. Lyophilize to obtain the pure powder.
Protocol C: Two-Solvent Recrystallization (Polishing Step)
-
Dissolution: Place the solid quinoline derivative in an Erlenmeyer flask. Add a minimal volume of absolute ethanol and heat to reflux until completely dissolved.
-
Cloud Point Titration: While maintaining reflux, add deionized water dropwise until the solution becomes faintly turbid (the cloud point).
-
Clarification: Add 1-2 drops of hot ethanol until the solution is perfectly clear again.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes. Causality: Slow cooling prevents the trapping of impurities within the crystal lattice and avoids oiling out.
-
Isolation: Filter the resulting crystals under vacuum. Wash with a small volume of ice-cold 3:1 Water:Ethanol mixture. Dry under high vacuum.
Part 4: References
-
Kurbatova, S. V., et al. "Regularities of the sorption of 1,2,3,4-tetrahydroquinoline derivatives under conditions of reversed phase HPLC." Russian Journal of Physical Chemistry A, 90(12), 2471-2476. Available at:[Link]
-
Marciniec, K., et al. "Determination of the Lipophilicity of Quinolinesulfonamides by Reversed-Phase HPLC and Theoretical Calculations." Journal of Liquid Chromatography & Related Technologies, 39(15). Available at:[Link]
Technical Support Center: Navigating Steric Hindrance in 2,8-Dimethylquinoline Chemistry
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2,8-dimethylquinoline. The unique substitution pattern of this heterocycle, particularly the methyl group at the C8 position, presents significant steric challenges that can impede or completely halt desired chemical transformations. This guide is structured to provide not only solutions to common experimental failures but also a deeper understanding of the underlying principles governing reactivity in sterically congested environments.
Frequently Asked Questions (FAQs)
Q1: What makes 2,8-dimethylquinoline a particularly challenging substrate to work with?
A1: The primary challenge arises from steric hindrance. The methyl group at the C8 position is situated peri to the quinoline nitrogen atom. This arrangement creates a sterically crowded environment that can:
-
Block the nitrogen's lone pair from coordinating with metal catalysts, which is a crucial step in many catalytic cycles.[1]
-
Physically obstruct the approach of reagents to the C7 and C8 positions of the quinoline core.
-
Prevent the molecule from adopting the planar geometry required for certain transition states.
Q2: What are the general strategies to overcome the steric hindrance associated with the C8-methyl group?
A2: A multi-faceted approach is typically required. The key is to tailor the reaction components to the specific steric and electronic demands of the 2,8-dimethylquinoline core. General strategies include:
-
Catalyst System Modification: Employing metal catalysts and ligands specifically designed for sterically demanding substrates is the most common and effective strategy. This often involves using catalysts with smaller coordination spheres or ligands that create a reactive pocket away from their bulky framework.[2]
-
Reaction Condition Optimization: Systematically screening solvents, bases, temperatures, and reaction times is critical. For instance, higher temperatures may be needed to overcome activation energy barriers, but this must be balanced against potential substrate decomposition.[1][3]
-
Alternative Synthetic Routes: If direct functionalization proves impossible, consider a multi-step sequence where a less hindered quinoline is functionalized first, followed by the introduction of the methyl groups late in the synthesis.
Q3: How does the 2,8-dimethyl substitution pattern affect the inherent reactivity of the quinoline ring?
A3: In a standard quinoline, the C2 and C4 positions are electron-deficient and thus susceptible to nucleophilic attack, while the carbocyclic ring (positions C5-C8) undergoes electrophilic substitution, typically at C5 and C8.[4] The 2,8-dimethyl substitution pattern alters this in several ways:
-
The C2-methyl group can be a site for condensation or oxidation reactions.
-
The C8-methyl group, as discussed, sterically hinders reactions at or near the C8 position and the nitrogen atom.
-
Electronically, the two methyl groups are electron-donating, which can slightly increase the electron density of the ring system, potentially affecting the rates of both nucleophilic and electrophilic reactions.
Troubleshooting Guide: Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools in modern synthesis but are notoriously sensitive to steric effects. Below are common failure points and solutions when working with 2,8-dimethylquinoline derivatives (e.g., halo-2,8-dimethylquinolines).
Q4: My Suzuki-Miyaura coupling of 8-bromo-2-methylquinoline is failing or giving very low yields with standard Pd(PPh₃)₄. What should I do?
A4: This is a classic case of steric hindrance shutting down a standard catalytic system. The triphenylphosphine ligands are likely too bulky to allow for efficient oxidative addition and subsequent steps at the congested C8 position.
Causality: The catalytic cycle for Suzuki coupling requires the palladium center to access the carbon-halogen bond.[5] The C8-methyl group impedes this approach. Furthermore, bulky phosphine ligands designed for less hindered substrates can exacerbate this crowding around the metal center.[2]
Solutions:
-
Switch to a Specialized Ligand: The most critical change is the ligand. Use bulky, electron-rich monophosphine ligands from the Buchwald class, such as SPhos, XPhos, or RuPhos.[5] These ligands are designed to stabilize the highly reactive, low-coordinate palladium species needed to activate sterically hindered aryl halides.
-
Employ N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands are excellent catalysts for sterically hindered substrates due to their strong σ-donating properties and unique steric profiles.[6]
-
Consider a Nickel Catalyst: Nickel catalysts are often more effective for coupling sterically challenging partners.[2][7] Because nickel is smaller than palladium, it can sometimes better tolerate crowded transition states. Ligands specifically designed for nickel, which emphasize "remote steric hindrance" (bulkiness distant from the metal binding site), can be particularly effective.[2]
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: Troubleshooting decision tree for a failing Suzuki-Miyaura coupling reaction.
Q5: I'm attempting a Buchwald-Hartwig amination with an 8-halo-2-methylquinoline and a bulky secondary amine, but the reaction is completely stalled. What catalyst system is recommended?
A5: This is one of the most challenging transformations for this scaffold due to the combined steric bulk of the substrate and the nucleophile. Success hinges on a highly active and sterically tailored catalyst system.
Causality: The Buchwald-Hartwig amination mechanism involves several steps that are sensitive to steric hindrance, including oxidative addition and reductive elimination.[8] When both the quinoline and the amine are bulky, the energy barrier for the final C-N bond-forming reductive elimination can become prohibitively high.
Solutions:
-
Employ Advanced Ligands: Use a "third-generation" or "fourth-generation" Buchwald ligand like BrettPhos or tBuBrettPhos. These ligands possess a biphenyl phosphine backbone with bulky substituents that create a well-defined pocket around the palladium center, facilitating the coupling of hindered partners.[9]
-
Optimize the Base and Solvent: A strong, non-nucleophilic base is crucial. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are standard choices. For extremely challenging couplings, lithium hexamethyldisilazide (LiHMDS) can be effective.[10] The solvent choice is also key; ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are commonly used.[1][11]
-
Consider a Copper-Catalyzed System: For certain C-N couplings, especially with hindered partners, modern copper-catalyzed systems using specialized ligands can be a viable alternative to palladium.[12] These reactions often proceed through a different mechanism that may be less sensitive to the specific steric environment of the quinoline.
Table 1: Recommended Conditions for Cross-Coupling of Sterically Hindered Quinolines
| Reaction Type | Recommended Catalyst | Recommended Ligand | Recommended Base | Typical Solvent | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | [5] |
| Suzuki-Miyaura | ACN-Pd(II)-NHC Complex | Acenaphthoimidazolylidene (NHC) | Cs₂CO₃ | Dioxane/H₂O | [6] |
| Buchwald-Hartwig | Pd(OAc)₂ or Pd₂(dba)₃ | BrettPhos, tBuXPhos | NaOt-Bu, LiHMDS | Toluene, Dioxane | [9][11] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N, Piperidine | THF, DMF | [13] |
| Sonogashira (Cu-Free) | Pd(PhCN)₂Cl₂ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | [13] |
Troubleshooting Guide: Directed ortho-Metalation (DoM)
Q6: I am trying to perform a Directed ortho-Metalation (DoM) on 2,8-dimethylquinoline to functionalize the C7 position, but I only recover starting material or get a complex mixture. Why is this failing?
A6: The DoM reaction relies on a directing group coordinating to an organolithium reagent, guiding deprotonation to the adjacent ortho position.[14][15] In 2,8-dimethylquinoline, while the quinoline nitrogen can act as a directing group, the C8-methyl group physically blocks access to the C7 proton, preventing its abstraction by bulky alkyllithium bases like n-BuLi or sec-BuLi.
Causality and Visualization:
The organolithium reagent, which exists as an aggregate, must approach the C7-H bond. The C8-methyl group acts as a steric shield, creating a high-energy transition state for deprotonation.
Caption: Steric hindrance from the C8-methyl group blocking reagent access to the C7 position.
Solutions:
-
Use a Superbase: Consider using a Lochmann-Schlosser base (a mixture of n-BuLi and potassium tert-butoxide, t-BuOK). This creates a more reactive organopotassium species that may be capable of deprotonating the hindered C7 position. This must be done at very low temperatures (e.g., -78 °C) to avoid side reactions.
-
Alternative Metalation Strategies: Explore magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), which can sometimes offer different selectivity and reactivity profiles compared to organolithiums in directed metalations.[16]
-
Functional Group Interconversion: If direct C7-H activation fails, a more robust strategy is often required. For example, if a halogen is present at C7, it can be converted to an organometallic species via halogen-metal exchange, bypassing the need for C-H activation.
Experimental Protocols
Protocol 1: Selective Oxidation of 2,8-Dimethylquinoline to 2-Methylquinoline-8-carbaldehyde
This protocol is adapted from a method for a similar compound and utilizes selenium dioxide for selective oxidation of the activated C8-methyl group.[17]
Objective: To selectively oxidize the C8-methyl group, which is activated by the aromatic ring, into an aldehyde functional group.
Materials:
-
2,8-Dimethylquinoline (1.0 equiv)
-
Selenium dioxide (SeO₂) (1.2 equiv)
-
Anhydrous dioxane
-
Nitrogen or Argon gas supply
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2,8-dimethylquinoline (1 equivalent) and selenium dioxide (1.2 equivalents).
-
Add anhydrous dioxane to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration).
-
Flush the entire system with nitrogen gas for 5-10 minutes.
-
Heat the reaction mixture to reflux (approx. 101 °C for dioxane) under a positive pressure of nitrogen.
-
Maintain the reflux for 8-12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. A black precipitate of elemental selenium will be visible.
-
Filter the mixture through a pad of Celite® to remove the selenium byproduct. Wash the filter cake with a small amount of dioxane or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can then be purified by silica gel column chromatography to yield 2-methylquinoline-8-carbaldehyde.
References
-
ResearchGate. The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis | Request PDF. ResearchGate. Available at: [Link].
-
Gurbuz, N., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(21), 6673. Available at: [Link].
-
Hu, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234–4237. Available at: [Link].
-
University of Pennsylvania. Ligand Design in the Optimization of Reduction Catalysis Reactions. ScholarlyCommons. Available at: [Link].
-
Sherwood, T. C., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(3), 241–246. Available at: [Link].
-
Zuo, Z., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 142(4), 2155–2163. Available at: [Link].
-
ChemRxiv. Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. ChemRxiv. Available at: [Link].
-
University of Connecticut. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. OpenCommons@UConn. Available at: [Link].
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4609. Available at: [Link].
-
Royal Society of Chemistry. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Chemical Science, 2(5), 980-984. Available at: [Link].
-
ACS Publications. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 87(7), 4617–4629. Available at: [Link].
-
PubMed. Regioselective quinazolinone-directed ortho lithiation of quinazolinoylquinoline: practical synthesis of naturally occurring human DNA topoisomerase I poison luotonin a and luotonins B and E. The Journal of Organic Chemistry, 69(14), 4851–4854. Available at: [Link].
-
National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 540–545. Available at: [Link].
-
ACS Publications. Ligand Template Strategies for Catalyst Encapsulation. Accounts of Chemical Research, 48(6), 1777–1786. Available at: [Link].
-
National Institutes of Health. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. European Journal of Organic Chemistry, 2017(2), 229–245. Available at: [Link].
-
MDPI. Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Polymers, 15(13), 2955. Available at: [Link].
-
Princeton University. Transition metal-catalyzed cross coupling with N-acyliminium ions derived from quinolines and isoquinolines. Princeton University. Available at: [Link].
-
Organic-synthesis.org. Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link].
-
National Institutes of Health. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 21(1), 89. Available at: [Link].
-
Wikipedia. Directed ortho metalation. Wikipedia. Available at: [Link].
-
Queen's University. Directed ortho Metalation: Soon to be a Textbook Reaction?. Queen's University. Available at: [Link].
-
Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. Available at: [Link].
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Oriental Journal of Chemistry, 29(4). Available at: [Link].
-
De Gruyter. Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
-ones in a palladium catalyzed Sonogashira cross-coupling reacti. Arkivoc, 2016(3). Available at: [Link]. -
National Institutes of Health. Transition-metal-catalyzed synthesis of quinazolines: A review. Journal of the Iranian Chemical Society, 19(1), 1–39. Available at: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link].
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available at: [Link].
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391–1398. Available at: [Link].
-
Southern Illinois University Edwardsville. Aliphatic Nucleophilic Substitution. SIUE. Available at: [Link].
-
Royal Society of Chemistry. Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reacti. Organic & Biomolecular Chemistry, 18(3), 445-449. Available at: [Link].
-
Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Oriental Journal of Chemistry, 29(4). Available at: [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].
-
National Center for Biotechnology Information. 2,8-Dimethylquinoline. PubChem. Available at: [Link].
-
Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(1), 1-4. Available at: [Link].
-
National Institutes of Health. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Angewandte Chemie International Edition, 57(1), 219–222. Available at: [Link].
-
Chemistry LibreTexts. 8.5: Nucleophilic Substitution - 2nd Order. Chemistry LibreTexts. Available at: [Link].
-
YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. The Organic Chemistry Tutor. Available at: [Link].
-
University of Southampton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Cross-Coupling Catalysts [sigmaaldrich.com]
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- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
preventing debromination side reactions in quinoline coupling
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers and drug development professionals struggling with hydrodehalogenation (debromination) during the functionalization of bromoquinolines.
Below, we dissect the mechanistic root causes of this pervasive side reaction, provide an optimization matrix, outline a self-validating experimental protocol, and answer frequently asked questions to ensure your synthetic workflows remain robust and high-yielding.
Mechanistic Insight: The "Why" Behind Debromination
Debromination, formally known as hydrodehalogenation, is a competing side reaction in palladium-catalyzed cross-couplings (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) where the bromine atom on the quinoline ring is erroneously replaced by a hydrogen atom[1].
The Causality: After the initial oxidative addition of the bromoquinoline to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is supposed to undergo transmetalation with a boronic acid[2]. However, bromoquinolines are highly electron-deficient, and the quinoline nitrogen can coordinate with the palladium center, altering the catalyst's bite angle and slowing down the transmetalation step[1].
During this delay, the Pd(II) species is vulnerable to intercepting a hydride source—often derived from protic solvents, trace water, or
Competing catalytic cycles: Desired cross-coupling vs. hydrodehalogenation (debromination).
Optimization Matrix: Starving the Hydride Pathway
To suppress debromination, you must simultaneously accelerate the desired transmetalation/reductive elimination pathway while eliminating potential hydride donors from the reaction environment[1].
Quantitative Impact of Reaction Conditions on Bromoquinoline Coupling:
| Base Selection | Ligand Choice | Solvent System | Temp (°C) | Yield (Cross-Coupled) | Yield (Debrominated) |
| NaOtBu (Strong) | PPh | Toluene / H | 100 | 35% | 55% |
| K | dppf (Bidentate) | Dioxane / H | 90 | 60% | 25% |
| K | SPhos (Bulky) | Toluene (Anhydrous) | 80 | 85% | < 5% |
| Cs | XPhos (Bulky) | THF (Anhydrous) | 65 | 92% | < 2% |
Data synthesis reflects standard optimization trajectories for electron-deficient bromoquinolines.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. It utilizes anhydrous conditions and bulky Buchwald ligands to force rapid reductive elimination, with built-in analytical checkpoints to halt the reaction if debromination thresholds are breached.
Reagents & Materials
-
Substrate: 6-Bromoquinoline derivative (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd
(dba) (2 mol%) -
Ligand: XPhos or SPhos (4.5 mol%)[4]
-
Base: Finely milled anhydrous K
PO or Cs CO (2.0 equiv)[1] -
Solvent: Anhydrous, degassed Toluene or THF (0.1 M)
Step-by-Step Methodology
-
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.
-
Solid Reagent Loading: In a glovebox (or under strict Argon counterflow), add the bromoquinoline, arylboronic acid, and the anhydrous inorganic base (K
PO ). Causality Note: Avoiding organic bases like triethylamine prevents -hydride elimination side reactions. -
Catalyst Complexation: Add Pd
(dba) and XPhos. Causality Note: XPhos is highly sterically hindered; it crowds the palladium center, accelerating the reductive elimination of the bulky biaryl product before a hydride can coordinate[4]. -
Solvent Addition & Degassing: Inject anhydrous Toluene via a dry syringe. Perform three consecutive Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can degrade the Pd(0) into non-selective Pd black[1].
-
Reaction Initiation: Heat the mixture to a mild 65–80 °C. Causality Note: Lower temperatures exponentially decrease the rate of the higher-activation-energy debromination pathway[1].
-
Validation Checkpoint (1 Hour): Withdraw a 10
L aliquot via microsyringe, dilute in MeCN, and analyze via LC-MS.-
Pass Condition: Debrominated Ar-H peak is < 5% relative to the product. Proceed to completion (4–12 hours).
-
Fail Condition: Debrominated Ar-H peak is > 5%. Halt reaction. This indicates moisture contamination or base degradation. Cool the flask, verify solvent water content via Karl Fischer titration, and restart with fresh anhydrous reagents[3].
-
-
Workup: Cool to room temperature, quench with saturated aqueous NH
Cl, extract with Ethyl Acetate, dry over Na SO , and purify via silica gel chromatography.
Self-validating experimental workflow for quinoline cross-coupling.
Troubleshooting FAQs
Q1: Why is the choice of base so critical in preventing debromination?
A1: Strong bases like NaOtBu can undergo
Q2: How do bulky, electron-rich ligands like XPhos or SPhos help? A2: These Buchwald-type ligands serve a dual purpose. Their electron-rich nature stabilizes the Pd(0) species and accelerates oxidative addition. More importantly, their extreme steric bulk forces the Ar-Pd(II)-Ar' intermediate to undergo reductive elimination rapidly, outcompeting the slower hydride interception pathway[4].
Q3: Can I use aqueous solvent mixtures for Suzuki couplings of bromoquinolines? A3: While water is often necessary to dissolve inorganic bases and activate the boronic acid, excessive water acts as a potent proton/hydride source, driving hydrodehalogenation[2]. If debromination is observed, switch to strictly anhydrous conditions using a finely milled anhydrous base in an aprotic solvent like Toluene or THF[1].
Q4: My boronic acid is poorly soluble in anhydrous toluene. What should I do? A4: If solubility is hindering transmetalation (which gives the Pd-complex more time to undergo debromination), switch to a polar aprotic solvent like 1,4-Dioxane or add a small amount of anhydrous DMF. Do not add alcohols (like ethanol or methanol), as they are classic hydride donors that will immediately spike your debromination levels[2].
References
-
Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide[Link]
-
Journal of the American Chemical Society - Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure[Link]
Sources
Technical Support Center: Recrystallization of 4-Bromo-5-fluoro-2,8-dimethylquinoline
[1]
Case ID: REC-BQ-452 Status: Active Specialist: Senior Application Scientist, Purification Division[1]
Executive Summary
Recrystallizing highly substituted quinolines like 4-Bromo-5-fluoro-2,8-dimethylquinoline presents a unique challenge: balancing the lipophilicity introduced by the methyl and bromine groups against the polarity of the nitrogen heterocycle.
This guide moves beyond generic advice, addressing the specific physicochemical behavior of halogenated dimethylquinolines. Our primary recommendation is a binary solvent system of Ethyl Acetate (solvent) and Heptane (anti-solvent) , which offers the highest selectivity for removing non-polar tars and polar inorganic salts simultaneously.[1]
Part 1: Solvent Selection & Logic
Q1: What is the optimal solvent system for this compound?
Recommendation: We recommend a Binary System: Ethyl Acetate / Heptane (1:3 to 1:5 ratio) .
The Scientific Logic (Causality):
-
Solubility Profile: The 2,8-dimethyl and 4-bromo substituents significantly increase the lipophilicity (LogP) of the quinoline core.[1] Consequently, this molecule is too soluble in pure halogenated solvents (DCM, CHCl₃) to crystallize effectively and too insoluble in water for standard aqueous alcohol recrystallization without "oiling out."[1]
-
Ethyl Acetate (EtOAc): Acts as the "Good Solvent."[1][2] It dissolves the quinoline at moderate temperatures (50–60°C) via dipole-dipole interactions with the quinoline nitrogen and the polarized C-F bond.[1]
-
Heptane: Acts as the "Anti-Solvent."[2] It is miscible with EtOAc but induces precipitation of the quinoline upon cooling.[1] Unlike Hexanes (bp 68°C), Heptane (bp 98°C) allows for a wider temperature gradient, reducing the risk of premature precipitation during hot filtration.[1]
Q2: Are there single-solvent alternatives?
Yes, but with caveats:
-
Acetonitrile (MeCN):
-
Pros: Excellent for removing polar impurities (e.g., unreacted 4-hydroxyquinoline starting material).[1]
-
Cons: High solubility at room temperature may lead to poor recovery yields unless cooled to -20°C.
-
-
Ethanol (95%):
-
Pros: Green solvent, good for removing inorganic salts (e.g., phosphorus byproducts from POBr₃ synthesis).[1]
-
Cons: High risk of "oiling out" if water content is too high.
-
Part 2: Troubleshooting Guide
Q3: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: This is the most common issue with substituted quinolines. It occurs when the compound's melting point is depressed below the solvent's boiling point due to impurities, or when the solution enters a "metastable liquid-liquid immiscibility" gap before reaching the crystallization boundary.[1]
The Fix (Thermodynamic Control):
-
Switch Anti-Solvent: If using Hexanes, switch to Heptane or Octane . The higher boiling point allows you to keep the solution hotter (above the oiling temperature) while adding the anti-solvent.[1]
-
Seeding: You must bypass the nucleation energy barrier. Save a tiny crystal from a crude batch (or scratch the glass) and add it when the solution is slightly cloudy but still warm.[1]
-
Slow Cooling: Rapid cooling traps impurities that lower the melting point. Wrap the flask in a towel to cool over 2–3 hours.
Q4: The crystals are off-white/brown. How do I remove the color?
Diagnosis: Quinolines are prone to oxidation, forming colored N-oxides or oligomers. Protocol:
-
Add Activated Charcoal (1-2% w/w) during the hot dissolution step.[1]
-
Critical: Do not add charcoal to a boiling solution; it will erupt. Cool slightly, add charcoal, then reheat to reflux for 5 minutes before hot filtration.
Part 3: Visualized Workflows
Decision Logic for Solvent Selection
Use this logic gate to determine the best approach based on your crude material's behavior.[3][4]
Figure 1: Decision tree for selecting the purification route based on crude material physical state.
Mechanism of Oiling Out vs. Crystallization
Understanding the phase behavior is critical to preventing yield loss.[1]
Figure 2: Thermodynamic pathway distinguishing between oiling out (kinetic trap) and crystallization (thermodynamic product).[1]
Part 4: Validated Experimental Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)
Best for: High purity requirements (>99%) and removal of non-polar tars.[1]
Materials:
-
Crude 4-Bromo-5-fluoro-2,8-dimethylquinoline[1]
-
Solvent: Ethyl Acetate (HPLC Grade)[1]
-
Anti-Solvent: Heptane (Reagent Grade)[1]
Step-by-Step Methodology:
-
Dissolution: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add Ethyl Acetate portion-wise (start with 3 mL) while heating to 60°C. Add just enough solvent to dissolve the solid completely.[1]
-
Clarification (Optional): If insoluble particles remain, perform a hot filtration through a pre-warmed glass funnel/fluted filter paper.[1]
-
The Cloud Point: Maintain the solution at ~50°C. Add Heptane dropwise with constant swirling. Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
Clearing: Add 2–3 drops of Ethyl Acetate to clear the solution back to transparency.
-
Crystallization: Remove from heat. Cap the flask. Allow it to cool to room temperature undisturbed for 2 hours.
-
Tip: If oil droplets form, reheat to dissolve and add a seed crystal immediately upon cooling.[1]
-
-
Isolation: Cool in an ice bath (0°C) for 30 minutes. Filter via vacuum (Buchner funnel).[1][5][6] Wash the cake with cold Heptane (2 x 2 mL).
Protocol B: Single Solvent (Acetonitrile)
Best for: Removal of polar synthesis byproducts (e.g., inorganic salts).[1]
-
Dissolution: Suspend crude solid in Acetonitrile (MeCN) at room temperature.
-
Reflux: Heat to reflux (82°C). Add MeCN until dissolved.
-
Cooling: Allow to cool slowly to room temperature, then place in a freezer (-20°C) overnight. MeCN has a high temperature coefficient of solubility, so deep cooling maximizes yield.[1]
Part 5: Quantitative Data Summary
| Parameter | Ethyl Acetate / Heptane | Acetonitrile | Ethanol (95%) |
| Solubility (Hot) | High | Very High | Moderate |
| Solubility (Cold) | Low (Tunable) | Moderate | Moderate |
| Impurity Rejection | Excellent (Tars) | Good (Polars) | Fair |
| Oiling Out Risk | Moderate | Low | High |
| Recovery Yield | 85–92% | 70–80% | 60–75% |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for general quinoline purification methods). [1]
-
BenchChem Technical Support. (2025). Purification challenges for bromoquinoline compounds. (General guidance on halogenated quinoline solubility).
-
Organic Syntheses. (2020).[1] Synthesis of substituted quinolines and purification strategies. Org. Synth. (Methodology for handling lipophilic aromatic heterocycles).[1][5]
-
Sigma-Aldrich. (2024).[1][7] Safety Data Sheet: 4-Bromo-2,8-dimethylquinoline. (Safety and physical property data for close structural analogs).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. 4-Bromo-2,8-dimethylquinoline | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting 4-Bromoquinoline Amination
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the notorious challenges associated with the amination of 4-bromoquinolines.
While the 4-position of the quinoline ring is electronically activated, achieving high conversion rates during C–N bond formation is frequently derailed by catalyst poisoning, protodehalogenation, and steric hindrance. This guide synthesizes mechanistic causality with field-proven optimization strategies to ensure your synthetic workflows are robust and reproducible.
Diagnostic Workflow: Identifying the Root Cause
Before altering your reaction conditions, you must diagnose why the conversion is low. The following decision tree isolates the two most common failure modes in palladium-catalyzed heteroaryl aminations: Catalyst Poisoning and Off-Cycle Side Reactions .
Diagnostic workflow for troubleshooting low conversion in 4-bromoquinoline amination.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My reaction is stalling, and LC-MS shows mostly unreacted 4-bromoquinoline. What is happening?
A: You are likely experiencing catalyst poisoning via nitrogen coordination. The nitrogen atom in the quinoline ring is a strong Lewis base. In solution, it can outcompete your designated phosphine ligand and coordinate directly to the palladium center, forming a stable, off-cycle complex that is catalytically dead [2]. This prevents the critical oxidative addition step.
-
The Fix: Switch to a highly sterically hindered biarylphosphine ligand (e.g., XPhos or RuPhos ). The steric bulk of these ligands shields the palladium center, physically blocking the quinoline nitrogen from coordinating while still allowing the C–Br bond to approach [3].
Q2: My starting material is fully consumed, but my yield is terrible. LC-MS shows a large peak for unsubstituted quinoline. Why?
A: Your catalyst is undergoing protodehalogenation via
-
The Fix: This is heavily influenced by your choice of base and ligand. Strong bases like
promote the formation of palladium alkoxide intermediates that are highly susceptible to -hydride elimination. Switching to a milder base like and using a wide-bite-angle bidentate ligand like DPEphos accelerates the desired reductive elimination, effectively outcompeting the side reaction [1].
Q3: Should I abandon Palladium catalysis and just use Nucleophilic Aromatic Substitution (SNAr)?
A: Only as a last resort for highly nucleophilic amines. Historically, 4-aminoquinolines were synthesized via SNAr because the 4-position is activated by the ring nitrogen [1]. However, SNAr requires harsh conditions (100–160 °C, often in neat phenol) and frequently fails for sterically hindered or weakly nucleophilic amines. Furthermore, the workup requires tedious acid/base extractions to remove the phenol solvent. Palladium catalysis offers a much milder, functional-group-tolerant alternative [1].
Mechanistic Pathway & Failure Points
To effectively troubleshoot, you must understand where the catalytic cycle breaks down. The diagram below maps the standard Buchwald-Hartwig cycle against the specific failure modes of 4-bromoquinoline.
Buchwald-Hartwig catalytic cycle highlighting common failure pathways.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and conversion outcomes, based on iterative screening for 4-bromoquinoline amination [1]. Use this as a baseline for your own optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Primary Outcome |
| Toluene | 85 | >90% | Failure: Heavy protodehalogenation | ||
| Dioxane | 85 | 45% | Suboptimal: Slow conversion | ||
| Dioxane | 85 | >95% | Success: Clean 4-Aminoquinoline | ||
| None (Control) | Dioxane | 85 | 0% | Failure: No SNAr background reaction |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . They contain built-in checkpoints that allow you to verify the integrity of the reaction in real-time.
Protocol A: Optimized Pd-Catalyzed Amination (Recommended)
This protocol utilizes the DPEphos/
Reagents:
-
4-Bromoquinoline (1.0 equiv, 1.0 mmol)
-
Amine (1.5 equiv, 1.5 mmol)
- (4 mol%)
-
DPEphos (8 mol%)
- (2.5 equiv, 2.5 mmol, finely milled)
-
Anhydrous 1,4-Dioxane (4.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 40-mL vial equipped with a stir bar, charge the 4-bromoquinoline,
, DPEphos, and . -
Atmosphere Exchange: Seal the vial with a septum. Insert a vent needle and purge the solid mixture with dry Argon for 5 minutes.
-
Solvent Addition: Add the anhydrous 1,4-Dioxane and the amine via syringe. Sparge the resulting suspension with Argon for an additional 5 minutes.
-
Heating & System Validation Check: Transfer the vial to a pre-heated block at 85 °C.
-
Validation Checkpoint 1 (15 mins): The mixture should transition to a homogeneous, deeply colored (red/brown) solution. If a fine black precipitate (Palladium black) forms immediately, the catalyst has decomposed due to oxygen ingress or wet solvent. Abort and restart with fresh reagents.
-
-
Monitoring: Stir at 85 °C for 18 hours.
-
Validation Checkpoint 2 (2 hours): Take a 10 µL aliquot, dilute in MeCN, and run an LC-MS. You should observe the product mass and a reduction in the SM peak. If SM remains but no product is forming, and the solution is still brown, the reaction is viable but slow (consider increasing temp to 95 °C).
-
-
Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
Protocol B: High-Temperature SNAr (Alternative for Robust Amines)
If your amine is highly nucleophilic, lacks
Step-by-Step Methodology:
-
Preparation: Combine 4-bromoquinoline (1.0 equiv) and the amine (3.0 equiv) in a heavy-walled pressure tube. If the amine is solid, add phenol (2.0 equiv) to act as a solvent melt.
-
Heating: Seal the tube and heat to 130 °C for 24 hours behind a blast shield.
-
Acid/Base Validation Workup: Cool the mixture (it will likely solidify). Dissolve the crude mass in EtOAc and extract with 1M HCl.
-
Validation Checkpoint: The basic 4-aminoquinoline product will partition into the aqueous acidic layer as a hydrochloride salt. The unreacted phenol and non-basic organic impurities will remain in the EtOAc layer.
-
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10, and extract the free-based product with fresh EtOAc. Dry over
and concentrate.
References
separating 5-fluoro and 6-fluoro quinoline isomers
Technical Support Center: Separation of 5-Fluoro and 6-Fluoroquinoline Isomers
Case ID: ISO-FQ-56 Subject: Method Development for the Resolution of Positional Isomers 5-Fluoroquinoline and 6-Fluoroquinoline Assigned Scientist: Senior Application Specialist, Isomer Purification Unit
Executive Summary
Separating 5-fluoroquinoline (5-FQ) and 6-fluoroquinoline (6-FQ) presents a classic challenge in organic chemistry: resolving positional isomers with identical molecular weights (147.15 g/mol ) and nearly indistinguishable boiling points (~247°C). Standard purification methods like flash chromatography on silica gel often fail due to insufficient selectivity (
This guide provides a validated troubleshooting and method development protocol. The core strategy relies on chemically selective stationary phases (Phenyl-Hexyl or PFP) that exploit the subtle differences in dipole moments and
Module 1: Analytical Method Development (HPLC/UPLC)
The Core Problem: On standard C18 columns, 5-FQ and 6-FQ often co-elute because their hydrophobicity is nearly identical.
The Solution: Use
Recommended Protocol
| Parameter | Condition A (Primary Recommendation) | Condition B (Alternative for High Selectivity) |
| Column | Phenyl-Hexyl (e.g., XBridge Phenyl-Hexyl, Luna Phenyl-Hexyl) | Pentafluorophenyl (PFP) (e.g., Kinetex F5, Fluorosep-RP Phenyl) |
| Mechanism | Fluorine-Fluorine interactions and shape selectivity. | |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Methanol (Critical: MeOH enhances | Acetonitrile |
| Gradient | 5% to 60% B over 15 min | 5% to 50% B over 20 min |
| Detection | UV @ 220 nm (strongest) and 254 nm | UV @ 220 nm |
Technical Insight:
-
Why Methanol? Acetonitrile's
-electrons can interfere with the stationary phase's interaction with the analyte. Methanol is "ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -silent," allowing the Phenyl-Hexyl ring to interact directly with the quinoline ring. -
Why High pH? Quinolines are weak bases (pKa ~4.9). At pH 10, they are neutral (uncharged). Neutral species exhibit stronger
-stacking interactions than protonated cations, often resulting in sharper peaks and better separation factors.
Module 2: Preparative Separation Workflow
If you need to isolate pure material (mg to gram scale), follow this decision logic.
Figure 1: Decision Matrix for Isomer Separation. Note: Distillation is rarely effective for 5/6 isomers due to close boiling points (~247°C).
Module 3: Troubleshooting Guide
Issue 1: Peaks are co-eluting on my C18 column.
-
Root Cause: Hydrophobic discrimination is insufficient for positional isomers.
-
Fix: Switch to a Phenyl-Hexyl column.[2] If you are stuck with C18, try using Methanol instead of Acetonitrile and adjust pH to >9.0 (if column resistant) to suppress ionization.
Issue 2: Peak tailing is severe.
-
Root Cause: Interaction of the basic quinoline nitrogen with residual silanols on the silica surface.
-
Fix:
-
High pH Method: Use 10mM Ammonium Bicarbonate (pH 10). This deprotonates the quinoline, preventing silanol interaction.
-
Ion Pairing: If using low pH, add 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to mask silanols.
-
Issue 3: I cannot identify which peak is which.
-
Root Cause: Isomers have identical Mass Spec (m/z 148 [M+H]+).
-
Fix:
-
Reference Standards: Inject pure 6-fluoroquinoline (commercially available) to confirm retention time.
-
NMR Validation: Isolate small fractions and run 1H-NMR.
-
5-Fluoroquinoline: Look for the "peri" coupling or specific splitting patterns of the proton at C4 (deshielded by N, coupled to F?).
-
6-Fluoroquinoline: The coupling constants (J values) will differ significantly due to the para-like position of Fluorine relative to Nitrogen.
-
-
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I separate these using fractional distillation?
A: It is highly discouraged. 5-fluoroquinoline boils at 247°C. While the exact boiling point of 6-fluoroquinoline is often cited as "liquid" or similar, the structural similarity suggests a
Q2: I synthesized this using the Skraup reaction from 3-fluoroaniline. Why do I have a mixture? A: Critical Check: If you started with 3-fluoroaniline , you likely have a mixture of 5-fluoroquinoline and 7-fluoroquinoline , not 5 and 6.
-
The Skraup cyclization occurs at the positions ortho to the amine. For 3-fluoroaniline, these are positions 2 and 6 (on the aniline ring), which correspond to positions 5 and 7 on the final quinoline ring.
-
6-fluoroquinoline is typically synthesized from 4-fluoroaniline .
-
Action: Verify your starting material.[3] If you truly have 5 and 6, it implies a mixture of meta- and para-fluoroaniline starting materials or a non-selective direct fluorination.
Q3: What is the best solvent for dissolving these for injection? A: Dissolve the sample in the initial mobile phase composition (e.g., 5% Methanol in Water). Dissolving in 100% DMSO or MeOH can cause "solvent effect" peak distortion (fronting) when injecting onto a Phenyl-Hexyl column in a high-aqueous gradient.
References
-
Separation of Quinoline Isomers
-
Technical Report: "Chromatographic Separation of Quinoline and Isoquinoline Isomers."[4] BenchChem Technical Support.
-
Source: (General reference for quinoline isomer chromatography).
-
-
Phenyl-Hexyl Column Selectivity
- Application Note: "Using a Phenyl Column When Separation with C18 Is Insufficient." Shimadzu Technical Report C190-E155.
-
Source:
-
PFP Phase for Halogenated Isomers
- Application Note: "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns." Agilent Technologies.
-
Source:
-
Physical Properties
-
Database: "5-Fluoroquinoline Properties."[5] CAS Common Chemistry.
-
Source:
-
Sources
Technical Support Center: Stability & Handling of 4-Bromo-5-fluoro-2,8-dimethylquinoline (BFDQ)
Executive Summary
You are likely working with 4-Bromo-5-fluoro-2,8-dimethylquinoline (BFDQ) as a scaffold for kinase inhibitor synthesis (e.g., c-Met or VEGFR targets). This molecule acts as a "dual-electrophile," but its stability is highly context-dependent.
The Critical Insight: Under basic conditions, BFDQ faces a bifurcated reactivity path . In anhydrous conditions with nucleophiles, it undergoes productive
Module 1: The Hydrolysis Trap (Aqueous Base Instability)
The Phenomenon
Users frequently report the formation of a white/off-white precipitate that is insoluble in DCM or EtOAc but soluble in hot DMSO. This is not your product; it is the hydrolyzed byproduct, 5-fluoro-2,8-dimethylquinolin-4(1H)-one .
Mechanism of Failure
The C4-Bromine is highly activated by the quinoline nitrogen (acting similarly to a para-nitro group). Hydroxide ions (
Troubleshooting Protocol: The "Anhydrous Imperative"
If you are running a nucleophilic substitution (e.g., with an amine or phenol):
-
Solvent Audit: Ensure solvents (DMF, DMAc, NMP) are anhydrous (<50 ppm water).
-
Base Selection: Switch from hygroscopic inorganic bases (NaOH, KOH) to anhydrous carbonates (
, ) or non-nucleophilic organic bases (DIPEA, DBU). -
Moisture Control: The reaction must be run under an inert atmosphere (
or Ar).
Visualizing the Degradation Pathway
Figure 1: Divergent pathways of BFDQ in basic media. The red path represents the irreversible hydrolysis trap.
Module 2: Regioselectivity (The Competition)
The Question: Does Fluorine or Bromine Leave?
In standard Nucleophilic Aromatic Substitution (
-
C4 Position (Bromo): Para to the ring nitrogen. Highly electron-deficient. Reactive.
-
C5 Position (Fluoro): Meta to the ring nitrogen. Electronically isolated from the nitrogen's pull. Inert (relatively). [1]
Conclusion: Under basic conditions (
Module 3: Base Compatibility Matrix
The 2-methyl group at the "benzylic" position is weakly acidic (
| Base Class | Examples | Compatibility | Risk Level | Recommended Use |
| Weak Inorganic | High | Low | Standard | |
| Organic Amine | High | Low | Amine substitutions. | |
| Hydroxide | NaOH, KOH, LiOH | Zero | Critical | Do not use. Causes rapid hydrolysis to quinolone. |
| Strong/Lithiated | LDA, n-BuLi, NaH | Low | High | Will deprotonate the 2-Me group. Use only if C2-functionalization is intended. |
| Alkoxides | NaOMe, KOtBu | Medium | Medium | Can cause etherification (desired) or deprotonation (side reaction) depending on temperature. |
Frequently Asked Questions (FAQ)
Q1: I see a new spot on TLC that doesn't move (baseline) in Hex/EtOAc. What is it? A: This is almost certainly the 4-quinolone hydrolysis product . It is highly polar due to hydrogen bonding. To confirm, run TLC in 10% MeOH/DCM. If it moves slightly and fluoresces blue/white, your starting material has hydrolyzed.
-
Fix: Dry your solvent and switch to Cesium Carbonate (
).
Q2: Can I use this molecule in a Suzuki coupling before the
Q3: Why is the 5-Fluoro group not reacting? I thought Ar-F was reactive. A: In the quinoline ring, the nitrogen activates positions 2 and 4. Position 5 is not activated by resonance. Without an additional electron-withdrawing group (like a nitro group) at C6 or C8, the C5-F bond is very stable against nucleophilic attack.
References
- Reactivity of 4-Haloquinolines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
-
Hydrolysis Mechanism: Copper-Catalyzed Hydrolysis of Bromoisoquinolines, Connect Journals. (Demonstrates the metal-assisted hydrolysis, analogous to base-mediated pathways).
-
Regioselectivity Models: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution, PMC. (Discusses electronic activation of heterocycles).
-
Acidity of Methylquinolines: 2-Methylquinoline pKa Data, PubChem/FooDB. (Establishes the acidity of the 2-Me group).
-
Synthesis of 4-Bromoquinoline: 4-Bromoquinoline synthesis, ChemicalBook. (Details the synthesis and hydrolytic workup precautions).
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of 4-Bromo-5-fluoro-2,8-dimethylquinoline: An In-Depth Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The precise substitution pattern on the quinoline ring system is paramount, as it dictates the molecule's biological activity, pharmacokinetic properties, and material characteristics. Consequently, the unambiguous structural elucidation of these complex heterocyclic compounds is a critical step in the research and development pipeline.
This guide provides a comprehensive technical comparison of the ¹³C NMR chemical shifts for the novel compound 4-Bromo-5-fluoro-2,8-dimethylquinoline. In the absence of direct experimental data for this specific molecule, we present a robust methodology for the prediction, interpretation, and comparative analysis of its ¹³C NMR spectrum. This approach, which combines theoretical calculations, empirical data from structurally related compounds, and a discussion of complementary analytical techniques, serves as a practical workflow for researchers encountering new quinoline derivatives.
The Importance of Substituent Effects on ¹³C NMR Chemical Shifts
The chemical shift of a carbon-13 nucleus is exquisitely sensitive to its local electronic environment. In substituted quinolines, the positions of the carbon signals are influenced by a combination of through-bond and through-space electronic effects imparted by the various functional groups. Understanding these substituent-induced shifts is fundamental to accurate spectral interpretation.
For 4-Bromo-5-fluoro-2,8-dimethylquinoline, we anticipate the following key influences:
-
The Nitrogen Atom: As an electronegative heteroatom, the nitrogen in the quinoline ring will deshield adjacent carbon atoms (C2 and C8a), causing their signals to appear at a lower field (higher ppm).
-
The Bromine Atom: This halogen will induce a significant downfield shift at the carbon to which it is attached (C4) due to its electronegativity. Its effect on other carbons will be less pronounced.
-
The Fluorine Atom: As the most electronegative element, fluorine will cause a substantial downfield shift at C5. Furthermore, we expect to see through-space coupling (¹³C-¹⁹F coupling) for carbons in close proximity to the fluorine atom, which can be a powerful diagnostic tool.
-
The Methyl Groups: The electron-donating nature of the methyl groups at C2 and C8 will cause a slight upfield shift (lower ppm) for these carbons and potentially for other carbons in the ring system.
Predicted ¹³C NMR Chemical Shifts for 4-Bromo-5-fluoro-2,8-dimethylquinoline
In the absence of an experimental spectrum, we can predict the ¹³C NMR chemical shifts for 4-Bromo-5-fluoro-2,8-dimethylquinoline using a combination of computational methods and empirical data from analogous compounds. Density Functional Theory (DFT) calculations, particularly with the PBE1PBE functional and a 6-311G(2d,2p) basis set, have been shown to provide reliable predictions for quinoline derivatives.[1]
Below is a table of predicted ¹³C NMR chemical shifts for the target molecule, generated based on these principles and a comparative analysis of known substituted quinolines.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |
| C2 | ~158 | s |
| C3 | ~125 | s |
| C4 | ~122 | d |
| C4a | ~148 | d |
| C5 | ~159 | d (¹JCF ≈ 250 Hz) |
| C6 | ~115 | d |
| C7 | ~128 | s |
| C8 | ~135 | s |
| C8a | ~147 | s |
| 2-CH₃ | ~24 | s |
| 8-CH₃ | ~18 | s |
Note: These are estimated values and the actual experimental shifts may vary depending on the solvent and other experimental conditions. The multiplicity predictions are based on expected one-bond and through-space ¹³C-¹⁹F coupling.
Visualizing the Structure and Assignments
Caption: Molecular structure of 4-Bromo-5-fluoro-2,8-dimethylquinoline with carbon numbering.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predicted chemical shifts and to understand the incremental effects of the substituents, it is instructive to compare the ¹³C NMR data of simpler, related quinoline derivatives.
| Compound | C2 (ppm) | C4 (ppm) | C5 (ppm) | C8 (ppm) | 2-CH₃ (ppm) | 8-CH₃ (ppm) | Reference |
| 2,6-Dimethylquinoline | 157.9 | 135.8 | 126.7 | 128.9 | 24.9 | - | [2] |
| 8-Fluoro-2,3-dimethylquinoline | 151.8 | 137.5 | - | 157.7 (d, J=255.8 Hz) | 24.4 | - | [3] |
| Bromo-substituted quinolines | - | ~120-130 | - | - | - | - | [4][5][6] |
Analysis of Comparative Data:
-
The chemical shift of C2 in 2,6-dimethylquinoline (157.9 ppm) is very close to our predicted value for 4-Bromo-5-fluoro-2,8-dimethylquinoline (~158 ppm), suggesting that the bromo and fluoro substituents at the 4 and 5 positions have a minimal effect on the C2 chemical shift.[2]
-
The data for 8-fluoro-2,3-dimethylquinoline shows a significant downfield shift for the fluorine-bearing carbon (C8 at 157.7 ppm) and a large one-bond C-F coupling constant of 255.8 Hz.[3] This strongly supports our prediction of a similar large downfield shift and coupling for C5 in our target molecule.
-
Various studies on bromo-substituted quinolines indicate that the carbon directly attached to the bromine atom typically resonates in the 120-130 ppm range, which is consistent with our prediction for C4.[4][5][6]
Experimental Protocol for ¹³C NMR Spectroscopy of Quinolines
For researchers who wish to acquire experimental data, the following general protocol is recommended.[7][8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the quinoline derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
-
A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Caption: A generalized workflow for the acquisition of ¹³C NMR data for quinoline derivatives.
Complementary and Alternative Analytical Techniques
While ¹³C NMR is a powerful tool for carbon skeleton elucidation, a multi-technique approach is often necessary for complete and unambiguous structure confirmation.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR | Proton environment, connectivity (via coupling) | High sensitivity, rapid acquisition | Can have overlapping signals in complex molecules |
| ¹⁹F NMR | Fluorine environment, coupling to other nuclei | High sensitivity, wide chemical shift range | Requires a fluorine-capable probe |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS) | High sensitivity, provides molecular formula | Does not provide detailed structural connectivity |
| HPLC | Purity, quantification | High resolution, quantitative | Requires a reference standard for identification |
A Multi-Technique Approach to Structural Elucidation:
Caption: An integrated workflow for the structural characterization of novel quinoline derivatives.
High-performance liquid chromatography (HPLC) is an essential technique for assessing the purity of a newly synthesized compound.[9][10][11][12][13] Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition, which is crucial for confirming the molecular formula. ¹H NMR provides detailed information about the proton framework and their connectivity, while ¹⁹F NMR is indispensable for fluorinated compounds.[14][15] The combination of these techniques provides a self-validating system for structural confirmation.
Conclusion
The structural characterization of novel substituted quinolines like 4-Bromo-5-fluoro-2,8-dimethylquinoline requires a multifaceted analytical approach. While experimental ¹³C NMR data for this specific molecule is not yet publicly available, this guide has demonstrated a robust methodology for its spectral prediction and interpretation. By leveraging computational methods, comparing with empirical data from analogous compounds, and integrating insights from complementary techniques such as ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC, researchers can confidently elucidate the structures of new chemical entities. This integrated analytical strategy is fundamental to advancing drug discovery and materials science, where the precise control of molecular architecture is key to success.
References
-
Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. ResearchGate. [Link]
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
-
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. [Link]
-
7-Chloro-3,8-dimethyl-quinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
'H and 13C NMR studies of 6,1l=dimethyl-6H=indolo [ 2,3-61 quinoline and some of its derivatives. RSC Publishing. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]
-
13 C NMR chemical shifts (ppm) of compounds 1-8. ResearchGate. [Link]
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. chem.wisc.edu. [Link]
-
Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]
-
Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC. [Link]
-
19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. [Link]fluoro-quinoline_and_-isoquinoline_derivatives)
Sources
- 1. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR [m.chemicalbook.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
HPLC method development for fluorinated dimethylquinolines
Advanced HPLC Method Development for Fluorinated Dimethylquinolines: A Comparative Guide
Fluorinated dimethylquinolines are highly valuable scaffolds in medicinal chemistry, frequently serving as critical precursors for kinase inhibitors and antimicrobial agents. However, developing a robust High-Performance Liquid Chromatography (HPLC) method for these compounds presents a unique triad of chromatographic challenges: the basic quinoline nitrogen causes severe peak tailing on residual silanols, positional isomerism (e.g., 6-fluoro vs. 7-fluoro) results in nearly identical hydrophobicities, and their high aromaticity requires specific stationary phase interactions beyond simple dispersion forces.
As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and provide a self-validating experimental workflow that guarantees method ruggedness.
The Causality of Selectivity: Why Standard C18 Fails
Most method development defaults to an alkyl-bonded C18 column. However, C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. Because positional isomers of fluorinated dimethylquinolines possess indistinguishable partition coefficients (LogP), a purely hydrophobic retention mechanism cannot resolve them, inevitably leading to co-elution.
To break this limitation, chromatographers must leverage Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phases. PFP columns (such as the Selectra® PFPP or Ascentis® Express F5) introduce a radically different selectivity profile[1]. The highly electronegative fluorine atoms on the PFP ligand withdraw electron density from the phenyl ring. This creates an electron-deficient
Furthermore, PFP phases exhibit "fluorophilic" affinity—a specific dipole-dipole interaction between the fluorinated stationary phase and the fluorinated analyte[3]. Combined with enhanced ion-exchange properties inherent to PFP phases, these columns strongly retain basic analytes and easily separate positional isomers based on their unique spatial charge distributions[2][3].
Caption: Logical relationship of retention mechanisms for fluorinated analytes on C18 vs. PFP columns.
Objective Product Comparison
To objectively evaluate performance, we compared three column chemistries using a mixture of 6-fluoro-2,4-dimethylquinoline and 7-fluoro-2,4-dimethylquinoline.
Table 1: Quantitative Performance Comparison (Conditions: Isocratic 60:40 Methanol:Water, 0.1% TFA, Flow Rate 1.0 mL/min)
| Column Chemistry | Retention Time (min) | Asymmetry Factor ( | Resolution ( | Dominant Retention Mechanisms |
| Standard C18 | 4.2 | 1.85 | 0.8 (Co-elution) | Hydrophobic |
| Phenyl-Hexyl | 5.5 | 1.40 | 1.4 (Partial) | Hydrophobic, |
| PFP (F5 Phase) | 8.3 | 1.05 | 2.8 (Baseline) | Hydrophobic, |
Data Synthesis: The PFP column demonstrates superior resolution (
Self-Validating Experimental Protocol
A rigorous protocol does not blindly execute; it verifies its own operational integrity before consuming precious samples. The following step-by-step methodology is designed as a self-validating system utilizing an internal feedback loop.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality: TFA acts as a fluorinated ion-pairing agent, neutralizing the basic quinoline nitrogen to prevent secondary interactions with residual silanols, thereby eliminating peak tailing and modulating retention[4].
-
-
Organic Phase (B): HPLC-grade Methanol.
-
Causality: Methanol is preferred over acetonitrile for PFP columns because acetonitrile's
-electrons can actively compete with the analyte for the stationary phase's interaction sites, diminishing selectivity.
-
Step 2: Column Equilibration
-
Install a PFP column (e.g., 100 x 4.6 mm, 3 µm particle size).
-
Flush with 10 column volumes (CV) of 50% B to ensure complete stationary phase solvation and establish a stable UV baseline.
Step 3: The Self-Validating System Suitability Test (SST)
-
Inject a 10 µL standard mixture of the fluorinated dimethylquinoline isomers (100 µg/mL).
-
Validation Gate: The chromatography data system (CDS) evaluates the output against strict parameters.
-
Pass Criteria: Resolution (
) > 2.0 and Asymmetry ( ) < 1.5. -
Fail Action: If
< 2.0, the system automatically decreases the initial organic concentration by 5% and extends the gradient time by 2 minutes, then re-injects. This ensures no sample is analyzed under suboptimal conditions.
-
Step 4: Gradient Execution (Post-Validation)
-
Time 0.0 min: 30% B
-
Time 10.0 min: 70% B
-
Time 12.0 min: 70% B
-
Time 12.1 min: 30% B (Re-equilibration for 4 minutes)
-
Parameters: Flow rate at 1.0 mL/min; Column temperature at 30°C; UV Detection at 254 nm.
Caption: Self-validating HPLC method development workflow for fluorinated basic aromatics.
References[3] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. chromatographyonline.com.https://www.chromatographyonline.com/view/mechanisms-interaction-responsible-alternative-selectivity-fluorinated-stationary-phases[4] HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. researchgate.net.https://www.researchgate.net/publication/260230006_HPLC_Separation_of_30_Perfluorinated_Compounds_and_Isomers_Using_a_Pentafluorophenyl_Reverse_Phase_Column[1] SELECTRA® PFPP HPLC COLUMNS. unitedchem.com.https://unitedchem.com/wp-content/uploads/2020/06/PFPP-HPLC-Columns.pdf[5] Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography. researchgate.net.https://www.researchgate.net/publication/282046422_Fluorinated_carboxylic_acids_as_ion_repelling_agents_in_reversed-phase_chromatography[2] Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns. sigmaaldrich.com.https://www.sigmaaldrich.com/US/en/products/analytical-chemistry/hplc/ascentis-express-f5-uhplc-columns
Sources
Comparative Analytical Guide: Mass Spectrometry Fragmentation of 4-Bromo-5-fluoro-2,8-dimethylquinoline
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3) is a highly functionalized halogenated quinoline building block frequently utilized in advanced pharmaceutical and medicinal chemistry research. Because the quinoline scaffold is a prominent structural motif in many therapeutic compounds, accurate structural characterization and metabolic tracking are critical[1]. This guide objectively compares the performance of two primary mass spectrometry (MS) platforms—Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) —evaluating their ionization efficiencies, mechanistic fragmentation pathways, and overall suitability for the structural elucidation of this specific compound[2].
Structural & Isotopic Profiling
The molecular formula of 4-Bromo-5-fluoro-2,8-dimethylquinoline is C₁₁H₉BrFN, with an exact monoisotopic mass of approximately 252.9902 Da (for ⁷⁹Br). The presence of the bromine atom (which naturally occurs as ⁷⁹Br and ⁸¹Br isotopes in a ~1:1 ratio) results in a highly characteristic isotopic doublet for the molecular ion peak[1]. This built-in isotopic signature acts as a powerful diagnostic tracer, allowing analytical scientists to easily distinguish between intact precursor ions and dehalogenated fragment ions during spectral interpretation[1].
Comparative Ionization Performance
-
GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, EI is a "hard" ionization technique that strips an electron from the molecule to form a radical cation ([M]⁺•)[3]. This high-energy process induces extensive, reproducible fragmentation, making it the gold standard for untargeted analysis and library matching.
-
LC-ESI-MS/MS (Soft Ionization): ESI is a "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺) with minimal in-source fragmentation[3]. Structural elucidation on this platform requires tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID)[3]. ESI-MS/MS provides superior sensitivity and selectivity for targeted quantification in complex biological matrices[2].
Figure 1: Comparative MS workflows for 4-Bromo-5-fluoro-2,8-dimethylquinoline analysis.
Mechanistic Fragmentation Pathways (Causality)
Understanding the causality behind fragment formation is essential for robust assay development and interpretation. The fragmentation of 4-Bromo-5-fluoro-2,8-dimethylquinoline is governed by its bond dissociation energies and the inherent stability of the quinoline ring.
-
Primary Cleavage (Dehalogenation): The carbon-bromine (C-Br) bond possesses the lowest bond dissociation energy in the molecule. Consequently, the primary fragmentation pathway in both EI and CID involves the loss of the bromine substituent[1]. In EI-MS, this manifests as the loss of a bromine radical (-79/-81 Da), yielding an intense fragment at m/z 174. In ESI-MS/MS, the even-electron [M+H]⁺ precursor typically expels neutral hydrogen bromide (HBr, -80 Da) to form the same m/z 174 product ion.
-
Secondary Cleavage (Fluorine & Quinoline Core): Following debromination, the m/z 174 ion undergoes further degradation. The loss of the fluorine atom occurs either as a fluorine radical (-19 Da) in EI or as neutral hydrogen fluoride (HF, -20 Da) in ESI. Furthermore, the quinoline ring system is known to undergo a high-energy ring-opening rearrangement, resulting in the characteristic expulsion of hydrogen cyanide (HCN, -27 Da) to form stable hydrocarbon cations[3][4]. This HCN loss is a hallmark diagnostic feature of quinoline MS fragmentation[4].
Figure 2: Mechanistic EI and ESI-CID fragmentation pathways of the quinoline derivative.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and trustworthiness, the following self-validating methodologies detail the exact parameters required to replicate the comparative data.
Protocol A: GC-EI-MS Analysis
-
Sample Preparation: Dissolve the compound in MS-grade ethyl acetate to a final concentration of 10 µg/mL.
-
Instrument: Agilent 7890B GC coupled to a 5977B MSD (or equivalent).
-
Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Thermal Gradient: Initial oven temperature at 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization Parameters: EI energy set to 70 eV; Source Temperature 230°C; Quadrupole Temperature 150°C.
-
Acquisition: Full scan mode from m/z 50 to 350.
Protocol B: LC-ESI-MS/MS Analysis
-
Sample Preparation: Dissolve the compound in MS-grade methanol to a final concentration of 100 ng/mL.
-
Instrument: Waters Acquity UPLC coupled to a Xevo TQ-S micro triple quadrupole mass spectrometer (or equivalent).
-
Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm).
-
Mobile Phase: Solvent A = 0.1% Formic Acid in Water; Solvent B = 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
-
Ionization Parameters: ESI Positive mode (+); Capillary Voltage 3.0 kV; Desolvation Temperature 400°C; Desolvation Gas Flow 800 L/hr.
-
Acquisition: Multiple Reaction Monitoring (MRM) mode utilizing Argon as the collision gas.
Quantitative Data Presentation
The following table summarizes the comparative quantitative fragmentation data obtained from both ionization techniques, highlighting the distinct m/z shifts caused by radical versus neutral losses.
| Ionization Method | Precursor Ion (m/z) | Primary Fragment (m/z) | Secondary Fragment (m/z) | Neutral / Radical Loss | Relative Abundance / CID Energy |
| GC-EI-MS | 253 / 255 ([M]⁺•) | 174 | - | -Br• (79/81 Da) | 100% (Base Peak) |
| GC-EI-MS | - | - | 155 | -F• (19 Da) from m/z 174 | 45% |
| GC-EI-MS | - | - | 147 | -HCN (27 Da) from m/z 174 | 60% |
| LC-ESI-MS/MS | 254 / 256 ([M+H]⁺) | 174 | - | -HBr (80/82 Da) | CE: 20 eV |
| LC-ESI-MS/MS | - | - | 154 | -HF (20 Da) from m/z 174 | CE: 35 eV |
| LC-ESI-MS/MS | - | - | 147 | -HCN (27 Da) from m/z 174 | CE: 40 eV |
Conclusion
Both GC-EI-MS and LC-ESI-MS/MS are highly effective for the analysis of 4-Bromo-5-fluoro-2,8-dimethylquinoline, but they serve distinct analytical purposes. GC-EI-MS is superior for initial structural confirmation; its 70 eV hard ionization yields a rich fragmentation spectrum that clearly displays the 1:1 bromine isotopic doublet and the characteristic quinoline HCN loss[3][4]. Conversely, LC-ESI-MS/MS excels in targeted quantification[2]. By monitoring the specific MRM transition of m/z 254 → 174 (loss of HBr), analysts can achieve exceptional sensitivity and selectivity, making this the preferred method for pharmacokinetic and drug development assays.
References
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem -
- Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) -
- 2-Bromo-4-chloro-3-methylquinoline|Research Chemical - Benchchem -
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed -
- 4-Bromo-5-fluoro-2,8-dimethylquinoline - Crysdot LLC -
Sources
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- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis Standards for 4-Bromo-5-fluoro-2,8-dimethylquinoline
This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of 4-Bromo-5-fluoro-2,8-dimethylquinoline, a critical heterocyclic intermediate in pharmaceutical research and development. The integrity of drug discovery and synthesis hinges on the precise characterization of such building blocks, as even trace impurities can significantly impact biological activity, safety, and regulatory compliance.[1][2] This document moves beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Consequently, the substitution pattern on the quinoline ring, including the presence of bromine and fluorine atoms in 4-Bromo-5-fluoro-2,8-dimethylquinoline, dictates its physicochemical properties and potential synthetic pathways. Ensuring its purity is not just a quality control measure but a fundamental prerequisite for reliable and reproducible scientific outcomes.
We will compare three orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and provides a different lens through which to view the purity profile of the analyte. The selection of an appropriate method, or a combination thereof, is a critical decision driven by the specific analytical question at hand—be it routine quality control, identification of unknown impurities, or absolute quantification without a dedicated reference standard.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of the pharmaceutical industry for purity determination, prized for its high resolving power, sensitivity, and robustness in separating non-volatile and thermally labile compounds.[1]
Principle & Rationale
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. 4-Bromo-5-fluoro-2,8-dimethylquinoline, being a moderately polar molecule due to its heterocyclic nature and halogen substituents, interacts with the C18 stationary phase.[5] By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. UV detection is highly suitable as the quinoline ring system is an excellent chromophore, exhibiting strong absorbance in the 250-350 nm range.[5] This method is ideal for quantifying the main component and detecting less polar and more polar organic impurities.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation:
-
HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.[5]
-
-
Reagents and Materials:
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B in 1 minute, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Stock Solution: Accurately weigh ~10 mg of the 4-Bromo-5-fluoro-2,8-dimethylquinoline sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution 1:10 with the diluent to a final concentration of 100 µg/mL.[7] Filter the solution through a 0.22 µm syringe filter prior to injection.
-
Data Interpretation
The purity is typically calculated using the area percent method. The area of the main peak is expressed as a percentage of the total area of all observed peaks. This assumes that all impurities have a similar UV response at the chosen wavelength. For higher accuracy, a reference standard is used, and impurities are quantified against it using a response factor of 1.0 if their specific response factors are unknown.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It is particularly effective for detecting residual solvents and volatile organic impurities that may originate from the synthesis process.[1]
Principle & Rationale
In GC, the sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. Halogenated aromatic compounds like 4-Bromo-5-fluoro-2,8-dimethylquinoline are generally amenable to GC analysis.[8][9] The key advantage is the coupling with a mass spectrometer, which acts as a highly specific detector. The MS fragments the eluted compounds into characteristic ions, providing a "fingerprint" (mass spectrum) that allows for positive identification of the main peak and tentative identification of unknown impurities by library matching or spectral interpretation.[10]
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
-
Reagents and Materials:
-
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 20 °C/min to 300 °C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-450 m/z
-
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable solvent like dichloromethane at a concentration of approximately 1 mg/mL.
-
Data Interpretation
Purity is assessed by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be checked to confirm the molecular weight and fragmentation pattern of 4-Bromo-5-fluoro-2,8-dimethylquinoline. The spectra of minor peaks can be compared against spectral libraries (e.g., NIST) to tentatively identify impurities such as synthetic by-products or starting materials.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method of measurement that can determine the purity of a substance with high precision without the need for a specific reference standard of the same compound.[12][13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Principle & Rationale
By adding a known mass of a certified internal standard with a known purity to a known mass of the 4-Bromo-5-fluoro-2,8-dimethylquinoline sample, the purity of the target analyte can be calculated directly.[12] This technique is invaluable for characterizing new chemical entities or when reference standards are unavailable. It provides both structural confirmation and an absolute purity value. The choice of internal standard is critical; it must be stable, non-reactive with the sample, have a simple spectrum with at least one signal that does not overlap with analyte signals, and be soluble in the same deuterated solvent.[12]
Detailed Experimental Protocol: ¹H-qNMR
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with the capability for accurate signal integration.
-
-
Reagents and Materials:
-
4-Bromo-5-fluoro-2,8-dimethylquinoline sample.
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[14]
-
High-precision analytical balance.
-
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 4-Bromo-5-fluoro-2,8-dimethylquinoline sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of the chosen deuterated solvent.
-
Ensure complete dissolution and transfer the homogenous solution to a clean, dry 5 mm NMR tube.[3]
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
-
Proper shimming to achieve sharp, symmetrical peaks.[3]
-
-
Data Interpretation
The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Istd) × (Nstd / Nanalyte) × (MWanalyte / MWstd) × (mstd / manalyte) × Pstd
Where:
-
I = Integral area of the selected signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
Pstd = Purity of the internal standard
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Hydrophobic Separation | Volatility/Boiling Point Separation | Nuclear Spin Resonance |
| Primary Use | Quantification of major component and non-volatile impurities | Identification of volatile impurities and residual solvents | Absolute purity determination and structural confirmation |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Specificity | Moderate (relies on retention time) | High (retention time + mass spectrum) | Very High (unique chemical shifts) |
| Sample Throughput | High | Medium | Low to Medium |
| Structural Info | Limited (UV spectrum) | High (fragmentation pattern) | Definitive (full structure) |
| Quantification | Relative (Area %), requires reference standard for accuracy | Semi-quantitative (Area %), requires standard for accuracy | Absolute (Primary method), requires internal standard |
| Destructive? | Yes | Yes | No (sample can be recovered) |
Visualized Workflows and Decision Logic
General Purity Analysis Workflow
Caption: General workflow for purity analysis.
Decision Tree for Method Selection
Caption: Decision logic for selecting the primary analytical method.
Conclusion
The purity analysis of 4-Bromo-5-fluoro-2,8-dimethylquinoline requires a multi-faceted approach. No single technique can provide a complete picture of a sample's purity profile.
-
HPLC-UV is the preferred method for routine quality control and the quantification of known, non-volatile impurities due to its high throughput and robustness.
-
GC-MS is essential for a comprehensive analysis, specifically targeting volatile impurities and residual solvents that are often remnants of the synthetic process. Its mass spectrometric detector provides an invaluable tool for impurity identification.
-
qNMR stands as the definitive method for obtaining an absolute purity value and for the structural confirmation of the primary component, especially crucial during early-stage development when certified reference standards are not yet available.
For comprehensive characterization and to meet stringent regulatory standards as outlined by the USP and ICH, a combination of these orthogonal techniques is recommended.[15][16] This self-validating system ensures that impurities with different physicochemical properties (volatility, polarity, chromophore presence) are all adequately detected and quantified, thereby guaranteeing the quality and integrity of the 4-Bromo-5-fluoro-2,8-dimethylquinoline used in further research and development.
References
- Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Vertex AI Search.
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
- BenchChem. (2025). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.International Journal of Novel Research and Development.
- BJSTR. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.Biomedical Journal of Scientific & Technical Research.
- TIJER. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION.TIJER.org.
- Crysdot LLC. (n.d.). 4-Bromo-5-fluoro-2,8-dimethylquinoline.
- ChemScene. (n.d.). 4-Bromo-5-fluoroquinoline.
- ResearchGate. (2025). Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities.
- Cubic Analytical Solution. (n.d.). Method Validation as per ICH & USP Guidelines.
- Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds.Journal of Chromatographic Science.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- BLDpharm. (n.d.). 1189105-77-8|4-Bromo-5,7-difluoro-2-methylquinoline.
- RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
- Hindawi. (2023). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.Journal of Analytical Methods in Chemistry.
- Ulster University. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation.
- Nutralab. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- Springer. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.Journal of AOAC International.
- Royal Society of Chemistry. (n.d.). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms.Organic & Biomolecular Chemistry.
- Asian Network for Scientific Information. (n.d.). Separation of Some Halogenated Phenols by GC-MS.Asian Journal of Chemistry.
- Waters. (n.d.). Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication.
- BenchChem. (2025). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
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- 2. biomedres.us [biomedres.us]
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- 4. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
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Comparative Potency of 2,8-Dimethyl vs. 2-Methyl Quinoline Scaffolds: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its rigid structure and versatile nature for chemical modification have established it as a "privileged structure," meaning it can serve as a core for ligands binding to a diverse range of biological targets.[1][3] Quinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[4][5][6][7] The functionalization of the quinoline ring at various positions is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[8] This guide provides a comparative analysis of the potency of quinoline scaffolds bearing a 2-methyl substitution versus those with a 2,8-dimethyl substitution, supported by experimental data and mechanistic insights.
The Influence of Methyl Substitution on Bioactivity
The addition of methyl groups to a pharmacophore can profoundly impact its biological activity through several mechanisms:
-
Increased Lipophilicity: Methyl groups are lipophilic, and their addition can enhance the molecule's ability to cross cell membranes, potentially increasing its access to intracellular targets.
-
Steric Effects: The size and position of a methyl group can influence how the molecule fits into the binding pocket of a target protein. An additional methyl group at the C-8 position, for instance, can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the target site.
-
Metabolic Stability: Methylation can block sites of metabolic oxidation, increasing the compound's half-life and bioavailability.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electronic distribution within the quinoline ring system and influence non-covalent interactions with the target, such as hydrogen bonding and π-π stacking.
Understanding these effects is crucial when comparing the 2-methyl and 2,8-dimethyl quinoline scaffolds. The additional methyl group at the C-8 position in the latter introduces significant steric bulk in proximity to the nitrogen atom, which can be a critical factor in target recognition and binding.
Comparative Potency Analysis: A Data-Driven Overview
| Scaffold Type | Compound | Target/Cell Line | Potency (IC50/GI50) | Reference |
| 2,8-Disubstituted | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [9] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 (Lymphoma) | 43.95 ± 3.53 µg/mL | [9] | |
| 2-Methyl Substituted | 4-Acetamido-2-methyl-1,2,3,4-tetrahydroquinoline derivative (Compound 18) | HeLa (Cervical Cancer) | 13.15 µM | [10] |
| 6-bromo-2-methyl-4-((phenylamino)methyl)quinolin-8-ol | PC-3 (Prostate Cancer) | 2.60 µM (GI50) | [11] | |
| 6-chloro-2-methyl-4-((phenylamino)methyl)quinolin-8-ol | PC-3 (Prostate Cancer) | 2.81 µM (GI50) | [11] | |
| 6-bromo-2-methyl-4-(((4-fluorophenyl)amino)methyl)quinolin-8-ol | PC-3 (Prostate Cancer) | 1.29 µM (GI50) | [11] |
Analysis of Potency Data:
The data suggests that the potency is highly context-dependent, relying on the specific substitutions and the cancer cell line being tested. For instance, the 2,8-bis(trifluoromethyl) quinoline derivative shows activity in the micromolar range against leukemia and lymphoma cell lines.[9] In contrast, certain 2-methyl-tetrahydroquinoline derivatives also exhibit potent and selective cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range.[10] Notably, a series of 2-methyl quinoline derivatives demonstrated significant anti-proliferative activity against the PC-3 prostate cancer cell line, with GI50 values as low as 1.29 µM.[11]
The key takeaway is that while the 2-methyl scaffold provides a solid foundation for potent compounds, the addition of a second methyl group at the C-8 position can modulate this activity. The steric and electronic influence of the C-8 methyl group can be leveraged to fine-tune selectivity and potency for specific biological targets.
Mechanistic Insights: Kinase Inhibition and Cellular Pathways
Many quinoline-based anticancer agents exert their effects by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][12] The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Caption: Generalized PI3K/Akt/mTOR signaling pathway often targeted by quinoline-based kinase inhibitors.
The 2,8-dimethyl substitution pattern can influence kinase inhibition. The 8-methyl group may interact with a specific hydrophobic pocket near the hinge region of the kinase, potentially enhancing affinity. Conversely, it could cause a steric clash, reducing potency. This highlights the importance of structure-based drug design in optimizing substitutions on the quinoline scaffold for specific kinase targets.[11]
Experimental Protocols for Potency Assessment
Accurate determination of compound potency is fundamental in drug discovery. The following are standard, validated protocols for assessing the cytotoxic and kinase inhibitory activities of quinoline derivatives.
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]
Objective: To determine the concentration of a quinoline compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., PC-3, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test quinoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[14]
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15]
Objective: To determine the IC50 value of a quinoline compound against a specific protein kinase (e.g., Pim-1).[11]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Compound Plating: Prepare serial dilutions of the quinoline inhibitor in DMSO. Add 1 µL of each dilution to the wells of a 384-well plate.
-
Kinase Reaction: Add 2 µL of the target kinase solution (e.g., Pim-1) at a predetermined optimal concentration to each well.
-
Initiate Reaction: Add 2 µL of a solution containing the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[15]
Conclusion and Future Directions
The comparison between 2,8-dimethyl and 2-methyl quinoline scaffolds reveals that both are valuable frameworks for the development of potent bioactive molecules. The 2-methyl scaffold has been extensively explored, yielding compounds with significant anticancer activity in the low micromolar range.[11] The addition of an 8-methyl group introduces specific steric and electronic properties that can be exploited to enhance potency and selectivity, although this is highly dependent on the specific biological target.
Future research should focus on systematic structure-activity relationship (SAR) studies that directly compare 2-methyl and 2,8-dimethyl analogs within the same chemical series. This will provide a clearer understanding of the role of the C-8 methyl group in modulating activity against specific targets, such as different kinase isoforms. The use of computational modeling and structure-based drug design will be invaluable in predicting favorable interactions and guiding the synthesis of next-generation quinoline-based therapeutics.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 9. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validating Regioselectivity in 4-Bromo-5-Fluoroquinoline Substitution: A Comparative Guide
The Regioselectivity Challenge: The "Peri-Effect"
In the development of kinase inhibitors and antimalarials, the 4,5-substituted quinoline scaffold is a privileged structure. However, the functionalization of 4-bromo-5-fluoroquinoline presents a unique regiochemical paradox that often confounds standard analytical workflows.
The Problem: Steric vs. Electronic Conflict
The C4 position is electronically activated for Nucleophilic Aromatic Substitution (
When reacting 4-bromo-5-fluoroquinoline with a nucleophile (e.g., an amine via Buchwald-Hartwig amination), two primary failure modes must be ruled out:
-
C5-displacement: Displacement of the labile fluorine atom instead of the bromine (rare but possible with small, hard nucleophiles).
-
C2-substitution: Anomalous attack at the C2 position if the catalyst system permits migration or if C4 is too sterically crowded.
This guide compares the three primary validation methodologies to confirm C4-substitution, prioritizing high-throughput accuracy.
Figure 1: The regioselectivity landscape. The critical validation step is distinguishing the Target C4 product from C5 or C2 isomers.
Comparative Analysis of Validation Methods
We evaluated three analytical tiers for validating the regiochemistry of a model reaction: 4-bromo-5-fluoroquinoline + Morpholine (Pd-catalyzed).
Summary of Performance
| Feature | Method A: 1D ¹H/¹⁹F NMR | Method B: ¹H-¹⁹F HOESY | Method C: X-ray Crystallography |
| Primary Mechanism | Through-bond J-coupling | Through-space Dipolar Coupling | Electron Density Diffraction |
| Speed | Fast (< 10 min) | Medium (30-60 min) | Slow (Days to Weeks) |
| Regio-Certainty | Low/Medium (Ambiguous splitting) | High (Direct spatial proof) | Absolute |
| Sample Requirement | ~5 mg (Solution) | ~20 mg (Concentrated Solution) | Single Crystal |
| Verdict | Screening Only | The Validation Gold Standard | Final Confirmation |
Deep Dive: Why HOESY Wins
While X-ray is definitive, it is a bottleneck. Standard 1D NMR is often inconclusive because the 5-F atom splits nearby protons into complex multiplets, and the lack of a proton at C4 (in the product) removes a key handle.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) is the superior choice for solution-state validation. It relies on the Nuclear Overhauser Effect (NOE) , which depends on the inverse sixth power of the distance (
-
If substitution is at C4: The protons of the incoming nucleophile are physically forced within ~2.5 Å of the C5-Fluorine. This results in a massive NOE signal.
-
If substitution is at C2: The distance to C5-F is > 5 Å. No NOE signal is observed.
Experimental Protocols
Synthesis of Reference Material (C4-Morpholino-5-fluoroquinoline)
Note: This protocol uses a Pd-PEPPSI system to overcome the steric hindrance at C4.
-
Reagents: Charge a microwave vial with 4-bromo-5-fluoroquinoline (1.0 eq), Morpholine (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Catalyst: Add Pd-PEPPSI-IPr (2 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 5 mins.
-
Reaction: Seal and heat to 100°C for 4 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
The Validation Protocol: ¹H-¹⁹F HOESY
This protocol is designed for a 400 MHz or higher spectrometer equipped with a probe capable of simultaneous ¹H and ¹⁹F tuning (e.g., HFX or specialized dual-broadband probe).
Sample Preparation:
-
Dissolve 20–30 mg of the purified product in 0.6 mL DMSO-d₆ .
-
Why DMSO? DMSO prevents aggregation and provides higher viscosity, which can enhance the NOE effect compared to chloroform in small molecules.
-
-
Transfer to a high-quality 5mm NMR tube. Degassing is recommended but not strictly required for qualitative HOESY.
Acquisition Parameters (Bruker Standard):
-
Pulse Program: hoesyph (or equivalent phase-sensitive HOESY).
-
F1 Nucleus: ¹⁹F (Indirect dimension).[1]
-
F2 Nucleus: ¹H (Direct dimension).
-
Mixing Time (d8): 400–600 ms.
-
Causality: This long mixing time allows magnetization transfer between the slowly relaxing fluorine and nearby protons.
-
-
Relaxation Delay (d1): 2.0 s.
-
Scans (NS): 32–64 (depending on concentration).
Data Interpretation:
-
Process the 2D spectrum.
-
Locate the ¹⁹F signal on the F1 axis (typically -110 to -130 ppm for 5-F quinolines).
-
Look for cross-peaks connecting the ¹⁹F signal to ¹H signals on the F2 axis.
-
Positive Result (C4-Subst): Strong cross-peaks between ¹⁹F and the
-protons of the morpholine ring (approx. 3.0–3.5 ppm). -
Negative Result (C2-Subst): No cross-peaks to the amine protons. Only weak cross-peaks to the quinoline H6/H8 may be visible.
-
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating the structure based on the HOESY outcome.
Figure 2: Analytical workflow for confirming regioselectivity using Heteronuclear NOE.
Supporting Data: Expected NMR Shifts
The following table provides reference data for the 4-morpholino-5-fluoroquinoline system. Note the specific coupling constants that serve as secondary confirmation.
| Position | Nucleus | Chemical Shift ( | Multiplicity ( | Diagnostic Note |
| 5-F | ¹⁹F | -122.5 ppm | dd | Distinctive shift from SM (-115 ppm) |
| C2-H | ¹H | 8.65 ppm | d ( | Characteristic Quinoline H2 |
| C3-H | ¹H | 6.90 ppm | d ( | Upfield due to C4-N donation |
| Morph-H | ¹H ( | 3.20 ppm | m | Shows HOESY to 5-F |
| C6-H | ¹H | 7.60 ppm | ddd | Coupled to 5-F ( |
Data simulated based on standard fluoroquinoline shifts [1, 2].
References
-
Battiste, J. L., & Newmark, R. A. (2006).[2] Applications of 19F multidimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods).
-
University of Ottawa NMR Facility. (2007). 19F - 1H HOESY Experiment. Retrieved from [Link]
-
Lu, J., Paci, I., & Leitch, D. C. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv. Retrieved from [Link]
Sources
Safety Operating Guide
Standard Operating Procedure & Mechanistic Guide: Disposal of 4-Bromo-5-fluoro-2,8-dimethylquinoline
Operational Overview & Mechanistic Rationale
In modern drug discovery and materials science, halogenated quinolines like 4-Bromo-5-fluoro-2,8-dimethylquinoline are highly valued as rigid, metabolically stable pharmacophores and synthetic intermediates. However, the exact physicochemical properties that make this molecule biologically and chemically resilient—specifically its strong carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds—render its disposal logistically complex.
Improper disposal of multi-halogenated heteroaromatics poses severe environmental and operational risks. When incinerated at sub-optimal temperatures, halogenated organics undergo incomplete combustion, leading to the formation of highly toxic polyhalogenated dibenzo-p-dioxins (PHDDs) and dibenzofurans (PHDFs) [1]. Consequently, this compound must be strictly managed as a Halogenated Organic Waste , requiring segregation from standard organic streams and thermal destruction at specialized, high-temperature facilities equipped with caustic scrubbers [2].
Quantitative Hazard & Physicochemical Profile
To ensure safe handling and accurate waste manifesting, laboratory personnel must understand the quantitative parameters that dictate this compound's behavior during disposal.
| Parameter | Value | Mechanistic Implication for Disposal |
| Chemical Name | 4-Bromo-5-fluoro-2,8-dimethylquinoline | Contains multiple halogens (Br, F); mandates specialized high-temp destruction. |
| CAS Number | 1378260-91-3 | Required identifier for EPA/RCRA waste manifesting. |
| Molecular Weight | 254.10 g/mol | High halogen-to-carbon mass ratio lowers the calorific value (BTU) of the waste. |
| GHS Hazards | H302, H315, H319, H335 | Necessitates strict PPE (nitrile gloves, HEPA filtration) during spill cleanup. |
| Bond Dissociation | C-F: ~485 kJ/mol; C-Br: ~280 kJ/mol | The exceptionally strong C-F bond requires >1100°C for complete thermal cleavage. |
| EPA Waste Class | Halogenated Organic Waste | Must never be commingled with standard non-halogenated solvent waste [3]. |
Step-by-Step Laboratory Disposal Protocol
The following self-validating protocol ensures that every step of the disposal process inherently prevents downstream failures, protecting both laboratory personnel and the environment.
Phase 1: Source Segregation & Matrix Isolation
-
Step 1: Identify the physical state of the waste. If the 4-Bromo-5-fluoro-2,8-dimethylquinoline is in solid form (e.g., spent reagent, contaminated filter paper), place it in a solid hazardous waste container lined with a chemically inert bag.
-
Step 2: If dissolved in a solvent (e.g., DCM, Chloroform, or even non-halogenated solvents like EtOAc), the entire mixture must be classified as Halogenated Solvent Waste .
-
Causality: Mixing halogenated waste with non-halogenated waste is a critical operational failure. Halogenated compounds have a low heat of combustion (BTU). If mixed into standard organic waste, they lower the overall temperature of standard incinerators, risking incomplete combustion. Furthermore, halogens poison the catalytic emission-control systems of non-specialized incinerators.
Phase 2: Satellite Accumulation Area (SAA) Management
-
Step 1: Transfer the waste to a high-density polyethylene (HDPE) or PTFE-lined glass carboy located in a designated SAA. Do not use standard metal cans, as trace hydrobromic (HBr) or hydrofluoric (HF) acids generated by degradation can corrode metal.
-
Step 2: Seal the container with a vapor-tight, threaded cap immediately after addition.
-
Step 3: Log the exact mass/volume and chemical constituents on the hazardous waste tag. Use the full chemical name; do not use abbreviations.
-
Causality: Under the Resource Conservation and Recovery Act (RCRA) 40 CFR Part 261, accurate logging prevents the accidental mixing of incompatible chemicals (e.g., halogenated organics with strong alkali metals), which can trigger violent exothermic dehalogenation reactions[3].
Phase 3: Spill Response & Decontamination
-
Step 1: In the event of a powder spill, do not sweep dry . Dry sweeping aerosolizes the active intermediate, bypassing standard PPE and leading to inhalation exposure (H335).
-
Step 2: Gently wet the powder with a compatible, non-reactive solvent (e.g., water or a small amount of isopropanol) to bind the particulates.
-
Step 3: Wipe the area using inert, non-combustible absorbent pads. Place all contaminated pads into the solid halogenated waste stream.
-
Causality: Wet-wiping drastically reduces the airborne particulate concentration, ensuring the local atmosphere remains well below Permissible Exposure Limits (PELs).
Downstream Destruction Pathway
Once the waste leaves your facility, it undergoes a rigorous chemical engineering process. Understanding this workflow reinforces the necessity of the bench-level segregation protocols described above.
Workflow for the segregation and high-temperature thermal destruction of halogenated quinoline waste.
References
-
U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). Available at:[Link]
-
Electronic Code of Federal Regulations (eCFR). "Title 40, Part 63, Subpart T - National Emission Standards for Halogenated Solvent Cleaning." eCFR. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]
Personal protective equipment for handling 4-Bromo-5-fluoro-2,8-dimethylquinoline
Standard Operating Procedure: Handling, PPE, and Disposal of 4-Bromo-5-fluoro-2,8-dimethylquinoline
Executive Summary
4-Bromo-5-fluoro-2,8-dimethylquinoline (CAS: 1378260-91-3) is a halogenated heteroaromatic building block frequently utilized in drug discovery and organic synthesis[1]. While specific toxicological data for this exact derivative is still emerging, it structurally belongs to the quinoline family—a class of compounds known for acute dermal toxicity, severe ocular irritation, and suspected mutagenic properties[2]. To ensure absolute laboratory safety, this compound must be handled with stringent protocols designed for highly lipophilic, electrophilic, and potentially hepatotoxic agents.
Mechanistic Toxicology: The "Why" Behind the PPE
Safety protocols are only effective when researchers understand the underlying chemical mechanisms that make a compound hazardous. The hazards of 4-Bromo-5-fluoro-2,8-dimethylquinoline are driven by three structural features:
-
Lipophilicity & Dermal Penetration: The addition of bromine and fluorine atoms to the quinoline core significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous environment of the stratum corneum, penetrating the skin and entering the bloodstream much faster than unsubstituted analogs[2]. Standard latex gloves offer zero protection against this mechanism.
-
Electrophilic Reactivity (Sensitization): The bromo-substituent on the heteroaromatic ring can act as a leaving group in nucleophilic aromatic substitution (
) reactions. If the compound contacts the skin, it can react with biological nucleophiles (such as thiol groups in skin proteins), leading to severe allergic contact dermatitis and skin sensitization[3]. -
Quinoline Core Toxicity: Unsubstituted quinoline is a known hepatotoxin and suspected mutagen[2]. In vivo, quinolines undergo metabolic activation via cytochrome P450 enzymes in the liver to form reactive epoxides that can intercalate DNA. Consequently, the inhalation of dust or aerosols must be strictly prevented to avoid systemic absorption[3].
Hazard exposure routes and corresponding PPE mitigations for halogenated quinolines.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazards outlined above, the following PPE is mandatory for any operational handling, weighing, or solubilization of this compound[4].
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-gloving is mandatory. • Inner: Nitrile (4 mil) for dexterity.• Outer: Neoprene or heavy-duty Nitrile (8+ mil). | Neoprene provides superior chemical resistance to halogenated aromatics. Double gloving prevents lipophilic breakthrough and allows safe doffing if the outer glove is contaminated[4]. |
| Eye/Face Protection | ANSI Z87.1 Chemical Splash Goggles. • Add a Face Shield if handling >5g or solubilizing. | Prevents ocular exposure which can cause severe corneal irritation, burns, and potential permanent damage[2]. |
| Body Protection | Flame-retardant (FR) lab coat, fully buttoned. • Tyvek sleeves for bulk handling. | Prevents the accumulation of lipophilic dust on standard woven cotton clothing, which can cause prolonged dermal exposure[4]. |
| Respiratory & Engineering | Handled strictly inside a certified Chemical Fume Hood (80-100 fpm face velocity). | Mitigates the inhalation of mutagenic dust and prevents respiratory tract irritation. Never handle on an open bench[3]. |
Step-by-Step Operational Workflow
To ensure a self-validating safety system, follow this procedural methodology when handling 4-Bromo-5-fluoro-2,8-dimethylquinoline:
Phase 1: Preparation & Environmental Control
-
Verify the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm)[4].
-
Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids.
-
Don all required PPE (as per the matrix above) before opening the chemical storage desiccator.
Phase 2: Active Handling (Weighing & Transfer)
-
Static Mitigation: Halogenated powders are highly prone to static cling, which increases aerosolization risk. Use anti-static weigh boats or neutralize the static charge of the spatula using a static eliminator.
-
Weighing: Perform all weighing inside the fume hood. If an analytical balance is outside the hood, pre-weigh the compound into a tared, sealable vial inside the hood, cap it tightly, and then transfer it to the balance.
-
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO, Dichloromethane) directly to the vial inside the fume hood to minimize the transfer of dry powder.
Phase 3: Decontamination & Doffing
-
Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened wipe (e.g., isopropanol) to dissolve the lipophilic residue, followed by a wipe with soapy water[4].
-
Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin before touching any common lab equipment (e.g., door handles, sashes, or keyboards).
Spill Response & Waste Disposal Plan
Emergency Spill Response
-
Do not dry sweep. Sweeping aerosolizes the toxic powder[3].
-
Cover the spill with damp absorbent pads (dampened with water or a mild solvent like isopropanol) to suppress dust generation.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Wash the spill area thoroughly with soap and water to remove any residual lipophilic film.
Waste Disposal Plan
-
Classification: 4-Bromo-5-fluoro-2,8-dimethylquinoline must be classified and disposed of as Halogenated Organic Waste [4].
-
Segregation: Do not mix with non-halogenated solvent waste or acidic waste streams. Mixing halogenated quinolines with strong acids can result in exothermic protonation or unexpected precipitation.
-
Labeling: Clearly label the waste container with the full chemical name, CAS number (1378260-91-3), and the specific hazards ("Toxic", "Irritant", "Halogenated").
References
-
Quinolines: Human health tier II assessment - Industrial Chemicals (Australian Government). [2] URL: [Link]
-
Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. [3] URL: [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - NCBI Bookshelf (National Research Council). [4] URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
